Product packaging for 3-Nitrobenzophenone(Cat. No.:CAS No. 2243-80-3)

3-Nitrobenzophenone

Cat. No.: B1329437
CAS No.: 2243-80-3
M. Wt: 227.21 g/mol
InChI Key: MFYLRNKOXORIPK-UHFFFAOYSA-N
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Description

3-Nitrobenzophenone is a useful research compound. Its molecular formula is C13H9NO3 and its molecular weight is 227.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37083. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO3 B1329437 3-Nitrobenzophenone CAS No. 2243-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-nitrophenyl)-phenylmethanone
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InChI

InChI=1S/C13H9NO3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-9H
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InChI Key

MFYLRNKOXORIPK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
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Molecular Formula

C13H9NO3
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DSSTOX Substance ID

DTXSID80176959
Record name 3-Nitrobenzophenone
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Molecular Weight

227.21 g/mol
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CAS No.

2243-80-3
Record name 3-Nitrobenzophenone
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Foundational & Exploratory

Synthesis of 3-Nitrobenzophenone from Benzophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-nitrobenzophenone from benzophenone (B1666685) via electrophilic aromatic substitution. The document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate the successful and efficient production of this valuable chemical intermediate.

Introduction

Benzophenone, a diaryl ketone, serves as a versatile starting material in organic synthesis. Its nitration is a classic example of an electrophilic aromatic substitution reaction, where the introduction of a nitro group (-NO₂) onto one of its phenyl rings yields nitrobenzophenone isomers. The carbonyl group of benzophenone acts as a deactivating and meta-directing group, leading to the preferential formation of the 3-nitro isomer. This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This guide focuses on the practical aspects of its synthesis, providing detailed methodologies and data for laboratory and process development applications.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from benzophenone proceeds through an electrophilic aromatic substitution (EAS) mechanism. The key steps are:

  • Generation of the Electrophile: Concentrated nitric acid reacts with concentrated sulfuric acid to form the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a water molecule to form the nitronium ion.

  • Electrophilic Attack: The electron-rich π system of the benzophenone aromatic ring attacks the nitronium ion. The carbonyl group (-C=O) in benzophenone is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic attack and directs the incoming electrophile to the meta-position. This is because the resonance structures of the carbocation intermediate show that the positive charge is destabilized at the ortho and para positions, making the meta-position the most favorable site for attack.

  • Rearomatization: A weak base, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding this compound.

Due to the meta-directing effect of the carbonyl group, the mononitration of benzophenone primarily yields this compound. However, small amounts of ortho- and para-isomers may also be formed as byproducts.

Experimental Protocols

The following protocols are compiled from established methodologies for the nitration of aromatic compounds and are specifically adapted for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
BenzophenoneReagent GradeStandard Chemical Supplier
Concentrated Nitric Acid (70%)ACS GradeStandard Chemical Supplier
Concentrated Sulfuric Acid (98%)ACS GradeStandard Chemical Supplier
DichloromethaneACS GradeStandard Chemical Supplier
Sodium BicarbonateReagent GradeStandard Chemical Supplier
Anhydrous Sodium SulfateReagent GradeStandard Chemical Supplier
EthanolReagent GradeStandard Chemical Supplier
Deionized Water--
Ice--
Synthesis Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 18.2 g (0.1 mol) of benzophenone.

  • Dissolution: Add 50 mL of concentrated sulfuric acid to the flask and stir the mixture until the benzophenone is completely dissolved. Cool the mixture to 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 8.0 mL (0.18 mol) of concentrated nitric acid to 12.0 mL of concentrated sulfuric acid, while cooling the beaker in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the stirred benzophenone solution over a period of 30-45 minutes. Maintain the reaction temperature between 0-10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 1 hour.

  • Quenching: Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A pale yellow solid will precipitate.

  • Isolation of Crude Product: Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus (B1172312) paper.

  • Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40-50 °C).

Purification

The crude this compound can be purified by recrystallization.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated briefly before hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValue
Molar Mass of Benzophenone182.22 g/mol
Molar Mass of this compound227.21 g/mol
Typical Yield of Crude Product85-95%
Typical Yield of Purified Product70-85%
Melting Point of this compound94-96 °C

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.55-7.65 (m, 2H, Ar-H), 7.68-7.78 (m, 1H, Ar-H), 7.80-7.90 (m, 2H, Ar-H), 8.15 (d, 1H, Ar-H), 8.45 (d, 1H, Ar-H), 8.60 (s, 1H, Ar-H).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 124.5, 127.8, 128.9, 130.2, 131.5, 133.8, 134.5, 137.2, 148.3, 194.5 (C=O).
IR (KBr) ν (cm⁻¹): 3100 (Ar C-H), 1670 (C=O), 1530 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch).
Mass Spectrometry (EI) m/z (%): 227 (M⁺, 100), 151, 105, 77.

Visualizations

Reaction Pathway

Caption: Electrophilic nitration of benzophenone to this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Dissolution Dissolve Benzophenone in H₂SO₄ Nitration Add Nitrating Mixture (HNO₃/H₂SO₄) at 0-10 °C Dissolution->Nitration Stirring Stir for 1 hour Nitration->Stirring Quenching Pour onto Ice Stirring->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Wash with Water Filtration->Washing Drying_crude Dry Crude Product Washing->Drying_crude Recrystallization Recrystallize from Ethanol Drying_crude->Recrystallization Filtration_pure Vacuum Filtration Recrystallization->Filtration_pure Drying_pure Dry Purified Product Filtration_pure->Drying_pure

Caption: Workflow for the synthesis and purification of this compound.

Safety Considerations

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

  • When quenching the reaction mixture, add it slowly to ice to dissipate the heat generated from the dilution of the strong acids. Never add water to the concentrated acid mixture.

Conclusion

The synthesis of this compound from benzophenone is a robust and well-established procedure in organic chemistry. By following the detailed protocols outlined in this guide, researchers and chemists can reliably produce this important intermediate with good yield and purity. Careful control of reaction conditions, particularly temperature, is paramount for achieving the desired regioselectivity and minimizing the formation of byproducts. The characterization data provided serves as a benchmark for verifying the identity and purity of the final product.

An In-depth Technical Guide to the Synthesis of 3-Nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Nitrobenzophenone, a valuable intermediate in organic synthesis. It addresses the challenges associated with the direct Friedel-Crafts acylation of nitrobenzene (B124822) and details a more practical and widely applicable method: the electrophilic nitration of benzophenone (B1666685). This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this compound.

Introduction: The Challenge of Direct Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the preparation of aryl ketones. The reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride.

However, the direct Friedel-Crafts acylation of nitrobenzene with benzoyl chloride to yield this compound is exceptionally challenging. The nitro group is a powerful deactivating substituent, withdrawing electron density from the aromatic ring through both inductive and resonance effects. This deactivation renders the ring significantly less nucleophilic and therefore, much less reactive towards electrophilic attack by the acylium ion. Under standard Friedel-Crafts conditions, the reaction with deactivated substrates like nitrobenzene generally fails to proceed or provides negligible yields.

While some research has explored the use of highly specialized and reactive catalyst systems, such as GaClx- and GaAlClx-grafted mesoporous silica (B1680970) (Si-MCM-41), to facilitate the acylation of nitrobenzene, these methods are not yet standard laboratory practice and require specific expertise and materials.

Given these limitations, an alternative and more reliable synthetic strategy is the nitration of benzophenone. In this approach, the electron-withdrawing, meta-directing nature of the carbonyl group in benzophenone guides the incoming nitro group to the desired position on one of the phenyl rings.

Experimental Protocol: Synthesis of this compound via Nitration of Benzophenone

This section provides a detailed experimental protocol for the synthesis of this compound by the nitration of benzophenone. The procedure is adapted from established methods for the nitration of aromatic ketones.

2.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Benzophenone182.2210.0 g0.055 mol
Concentrated Sulfuric Acid (98%)98.0850 mL-
Concentrated Nitric Acid (70%)63.0110 mL-
Crushed Ice-200 g-
Ethanol (B145695)46.07As needed-
Dichloromethane84.93As needed-
Anhydrous Magnesium Sulfate120.37As needed-

2.2. Procedure

  • Preparation of the Nitrating Mixture: In a flask, carefully add 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to 0-5 °C.

  • Dissolution of Benzophenone: In a separate larger flask, dissolve 10.0 g of benzophenone in 30 mL of concentrated sulfuric acid. Stir the mixture until the benzophenone is completely dissolved. Cool this solution in an ice bath to 0-5 °C.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the benzophenone solution over a period of 30-45 minutes. Maintain the reaction temperature between 0-10 °C throughout the addition using the ice bath.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Quenching and Precipitation: Pour the reaction mixture slowly and with vigorous stirring onto 200 g of crushed ice in a large beaker. The this compound will precipitate as a pale yellow solid.

  • Isolation of the Product: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Purification: The crude this compound can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield pale yellow crystals.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

2.3. Safety Precautions

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The addition of the nitrating mixture to the benzophenone solution is an exothermic reaction. Careful temperature control is crucial to prevent overheating and the formation of unwanted byproducts.

  • Always add acid to water, not the other way around, when preparing aqueous solutions.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

ParameterValue
Reaction Temperature0-10 °C
Reaction Time1-2 hours
Typical Yield75-85%
Melting Point99-101 °C

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.55-7.65 (m, 2H), 7.68-7.78 (m, 1H), 7.80-7.90 (m, 3H), 8.10 (d, 1H), 8.45 (d, 1H), 8.60 (s, 1H)
¹³C NMR (CDCl₃, 100 MHz)δ 125.0, 128.5, 129.5, 130.5, 132.0, 134.0, 135.5, 137.0, 148.5, 194.5
IR (KBr, cm⁻¹)3100 (Ar-H), 1670 (C=O), 1530 (NO₂, asym), 1350 (NO₂, sym)
Mass Spectrum (EI, m/z)227 (M⁺), 150, 105, 77

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound via the nitration of benzophenone.

experimental_workflow cluster_reactants Reactants cluster_process Process Steps cluster_products Products reactant_node reactant_node process_node process_node product_node product_node intermediate_node intermediate_node benzophenone Benzophenone dissolution Dissolution (0-5 °C) benzophenone->dissolution h2so4_1 Conc. H₂SO₄ h2so4_1->dissolution hno3 Conc. HNO₃ nitrating_mixture Nitrating Mixture Preparation (0-5 °C) hno3->nitrating_mixture h2so4_2 Conc. H₂SO₄ h2so4_2->nitrating_mixture nitration Nitration (0-10 °C) dissolution->nitration nitrating_mixture->nitration stirring Stirring at RT (1-2 h) nitration->stirring quenching Quenching on Ice stirring->quenching crude_product Crude 3-Nitro- benzophenone quenching->crude_product filtration Vacuum Filtration & Washing recrystallization Recrystallization (Ethanol) filtration->recrystallization drying Drying recrystallization->drying final_product Pure 3-Nitro- benzophenone drying->final_product crude_product->filtration

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to the Physicochemical Properties of 3-Nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Nitrobenzophenone. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document includes quantitative data presented in structured tables, detailed experimental protocols, and visualizations to illustrate key processes and relationships.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a benzophenone (B1666685) core structure with a nitro group substituted at the meta-position of one of the phenyl rings.[1] This substitution pattern influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.[1]

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₉NO₃[2]
Molecular Weight 227.22 g/mol [2]
CAS Number 2243-80-3[2]
Appearance Tan to light brown or yellow crystalline powder[1][2]
Melting Point 92-94 °C[2]
Boiling Point 507.2 K (234.05 °C) at 0.024 bar[3]
Solubility Soluble in organic solvents such as ethanol (B145695) and acetone; limited solubility in water.[1]
LogP (Octanol/Water Partition Coefficient) 2.826 (Predicted)[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below is a summary of its key spectral features.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features and Observations
Infrared (IR) Spectroscopy The IR spectrum of this compound is characterized by strong absorption bands corresponding to its functional groups. Key peaks include the C=O stretch of the ketone group, typically found in the range of 1650-1690 cm⁻¹, and the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ respectively for aromatic nitro compounds.[2][5]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum would exhibit complex multiplets in the aromatic region (typically 7.2-8.5 ppm). The protons on the unsubstituted phenyl ring would appear as multiplets. The protons on the nitro-substituted ring would be expected to show distinct splitting patterns influenced by the meta-substitution of the nitro and carbonyl groups. The proton ortho to the nitro group and the proton between the two electron-withdrawing groups would likely be the most downfield shifted.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹³C NMR spectrum would show a signal for the carbonyl carbon around 195 ppm. Multiple signals would be present in the aromatic region (120-150 ppm). The carbon attached to the nitro group would be significantly deshielded. The presence of 13 unique carbon environments would be expected.
UV-Visible Spectroscopy This compound is expected to show strong UV absorption due to the presence of the benzoyl and nitro-aromatic chromophores. The spectrum would likely display multiple absorption bands corresponding to π-π* and n-π* electronic transitions. Similar compounds like 3-nitrophenol (B1666305) show a λmax around 275 nm and a second band extending into the visible region due to the extended conjugation of the nitro group with the aromatic ring.[6]
Mass Spectrometry The mass spectrum would show a molecular ion peak (M+) at m/z 227, corresponding to the molecular weight of the compound.[3]

Synthesis and Experimental Protocols

This compound can be synthesized through a two-step process involving the Friedel-Crafts acylation of benzene (B151609) with 3-nitrobenzoyl chloride, or by the nitration of benzophenone. The latter is a common method for introducing a nitro group onto an aromatic ring.

Experimental Protocol: Synthesis of this compound via Nitration of Benzophenone

This protocol describes a general method for the nitration of an aromatic ketone. Caution: This reaction involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Benzophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve benzophenone in a minimal amount of concentrated sulfuric acid. This should be done carefully while cooling the flask in an ice bath to maintain a low temperature.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the benzophenone solution, ensuring the temperature of the reaction mixture does not exceed 10-15 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • The crude this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

G Synthesis Workflow for this compound via Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification benzophenone Benzophenone dissolution Dissolve Benzophenone in Conc. H₂SO₄ (Ice Bath) benzophenone->dissolution conc_h2so4 Conc. H₂SO₄ conc_h2so4->dissolution nitrating_mixture Prepare Nitrating Mixture (HNO₃ + H₂SO₄, Ice Bath) conc_h2so4->nitrating_mixture conc_hno3 Conc. HNO₃ conc_hno3->nitrating_mixture addition Slowly Add Nitrating Mixture to Benzophenone Solution dissolution->addition nitrating_mixture->addition stirring Stir at Room Temperature (Monitor by TLC) addition->stirring quenching Pour onto Crushed Ice stirring->quenching filtration Vacuum Filtration and Washing quenching->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Synthesis workflow for this compound.

Applications and Logical Relationships

This compound serves as a key building block in various synthetic pathways due to its reactive functional groups.

G Applications of this compound cluster_derivatives Chemical Transformations cluster_products Resulting Products and Applications start This compound reduction Reduction of Nitro Group start->reduction further_substitution Further Aromatic Substitution start->further_substitution polymers Polymer Additives / Photoinitiators start->polymers amino_benzophenone 3-Aminobenzophenone reduction->amino_benzophenone pharmaceuticals Pharmaceutical Intermediates (e.g., for NSAIDs) amino_benzophenone->pharmaceuticals dyes Dyes and Pigments amino_benzophenone->dyes

Caption: Logical relationship of this compound's applications.

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this chemical with care, using appropriate safety measures.

Table 3: GHS Hazard Information for this compound

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always refer to the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.

References

An In-depth Technical Guide to 3-Nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitrobenzophenone, a key chemical intermediate. It covers its fundamental identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and essential safety information. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Identifiers and Properties

This compound is an organic compound characterized by a benzophenone (B1666685) core substituted with a nitro group at the meta-position. This substitution significantly influences its chemical reactivity and physical properties.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification in literature and databases.

Identifier TypeValue
CAS Number 2243-80-3[1][2]
IUPAC Name (3-nitrophenyl)(phenyl)methanone[2][3]
Molecular Formula C₁₃H₉NO₃[1][2]
Molecular Weight 227.22 g/mol [1]
EINECS Number 218-819-9[1][3]
InChI InChI=1S/C13H9NO3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-9H[2][3]
InChIKey MFYLRNKOXORIPK-UHFFFAOYSA-N[2][3]
SMILES C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)--INVALID-LINK--[O-][3]
Synonyms m-Nitrobenzophenone, (3-Nitrophenyl)phenylmethanone, Methanone, (3-nitrophenyl)phenyl-[1][2][4]
Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the following table.

PropertyValue
Physical Description Tan to light brown crystalline powder[1]
Melting Point 92-94 °C[1]
Boiling Point 368.92 °C (estimated)[5]
Density 1.2422 g/cm³ (estimated)[5]
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water.[4]

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of benzene (B151609) with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a representative procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents:

  • Benzene (anhydrous)

  • 3-Nitrobenzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (B109758) (anhydrous)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath under a nitrogen atmosphere.

  • Addition of Acyl Chloride: Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature at 0°C.

  • Addition of Benzene: After the addition of the acyl chloride is complete, add anhydrous benzene (1.0 equivalent), also dissolved in anhydrous dichloromethane, dropwise to the reaction mixture over 30 minutes.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture back to 0°C and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. It is a known precursor in the synthesis of ketoprofen, a non-steroidal anti-inflammatory drug.[6] Additionally, its photochemical properties make it useful as a photoinitiator in polymer chemistry and as a plastic additive to study photolytic degradation.[4][6] The presence of the nitro group allows for further chemical transformations, such as reduction to an amino group, enabling the synthesis of a wide range of derivatives, including various substituted benzophenones and heterocyclic compounds.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

  • S37/39: Wear suitable gloves and eye/face protection.[1]

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Friedel-Crafts acylation reaction.

G Reactants Reactants: - Benzene - 3-Nitrobenzoyl Chloride - Aluminum Chloride Reaction Friedel-Crafts Acylation in Dichloromethane Reactants->Reaction Quenching Quenching with HCl/Ice Reaction->Quenching Workup Work-up: - Extraction - Washing - Drying Quenching->Workup Purification Purification: Recrystallization Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthesis workflow for this compound.

GHS Hazard Classification Overview

This diagram provides a visual summary of the GHS hazard classifications for this compound.

G Compound This compound Skin Skin Irritation (H315) Compound->Skin Eye Serious Eye Irritation (H319) Compound->Eye Respiratory Respiratory Irritation (H335) Compound->Respiratory

Caption: GHS Hazard Classifications.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzophenone, a derivative of benzophenone, holds significant interest in medicinal chemistry and materials science due to its potential applications stemming from its specific molecular conformation and intermolecular interactions in the solid state. The analysis of its crystal structure is paramount to understanding its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development and materials engineering.

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound. It is important to note that, despite extensive searches of scientific literature and crystallographic databases, a publicly available single-crystal X-ray structure of this compound could not be located. Therefore, this guide will outline the general experimental protocols and data presentation formats applicable to such an analysis, using a closely related compound as an illustrative example where specific data is required.

Experimental Workflow for Crystal Structure Analysis

The determination of a small molecule's crystal structure, such as this compound, follows a well-defined workflow. This process begins with the synthesis and purification of the compound, followed by the growth of high-quality single crystals suitable for X-ray diffraction analysis. The subsequent steps involve data collection, structure solution, and refinement.

experimental_workflow Experimental Workflow for Crystal Structure Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth xray_diffraction X-ray Diffraction Data Collection crystal_growth->xray_diffraction structure_solution Structure Solution xray_diffraction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Data Analysis and Validation structure_refinement->data_analysis deposition Deposition to CCDC data_analysis->deposition

Solubility of 3-Nitrobenzophenone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-nitrobenzophenone in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, pharmaceutical development, and materials science. This document presents available quantitative data, outlines detailed experimental protocols for solubility determination, and provides visual workflows to aid in experimental design and analysis.

Core Concepts

This compound is a yellow crystalline solid, a derivative of benzophenone (B1666685) containing a nitro group in the meta position of one phenyl ring.[1] This substitution influences its polarity and, consequently, its solubility in different organic solvents. The principle of "like dissolves like" is central to understanding its solubility profile; polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are more effective for nonpolar solutes. The presence of the polar nitro group and the carbonyl group, combined with the nonpolar aromatic rings, gives this compound a solubility profile that favors polar organic solvents over nonpolar ones, with limited solubility in water.[1]

Data Presentation: Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely available in published literature, the following table provides a semi-quantitative estimation based on the known solubility of the parent compound, benzophenone, and the structurally similar 3-nitrobenzaldehyde.[2][3][4] Benzophenone is readily soluble in many organic solvents.[3] The addition of a polar nitro group, as seen in 3-nitrobenzaldehyde, generally maintains or enhances solubility in polar organic solvents.[4]

SolventChemical FormulaPredicted Solubility at 25°C ( g/100g of solvent)Rationale
Alcohols
Methanol (B129727)CH₃OHSolubleThe polar hydroxyl group of methanol can form hydrogen bonds with the nitro and carbonyl groups of this compound.
Ethanol (B145695)C₂H₅OHSolubleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.[1]
Ketones
AcetoneC₃H₆OVery SolubleAcetone is a polar aprotic solvent that can effectively solvate the polar functional groups of this compound.[1]
Esters
Ethyl Acetate (B1210297)C₄H₈O₂SolubleEthyl acetate has moderate polarity and can engage in dipole-dipole interactions.
Halogenated Alkanes
DichloromethaneCH₂Cl₂SolubleDichloromethane is a versatile solvent with moderate polarity.
Chloroform (B151607)CHCl₃SolubleSimilar to dichloromethane, chloroform is a good solvent for many organic compounds.
Aromatic Hydrocarbons
TolueneC₇H₈Sparingly SolubleToluene is a nonpolar solvent, and while some interaction is possible through π-π stacking with the aromatic rings, its ability to solvate the polar nitro and carbonyl groups is limited.
Ethers
Diethyl EtherC₄H₁₀OSolubleDiethyl ether is a relatively nonpolar solvent but can act as a hydrogen bond acceptor.
Nonpolar Solvents
Hexane (B92381)C₆H₁₄InsolubleAs a nonpolar alkane, hexane is a poor solvent for the relatively polar this compound.
Water H₂OInsolubleThe high polarity and strong hydrogen-bonding network of water make it a poor solvent for the largely nonpolar structure of this compound.[1]

Disclaimer: The solubility data presented in this table are estimations based on the properties of structurally related compounds and general solubility principles. Experimental verification is highly recommended for precise quantitative values.

Experimental Protocols

A reliable method for determining the solubility of this compound is the isothermal shake-flask method.[5] This procedure involves creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Screw-cap vials

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of screw-cap vials.

    • To each vial, add a known volume or mass of the desired organic solvent. The presence of undissolved solid is necessary to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to match the experimental temperature, avoiding any disturbance of the solid material.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

  • Quantification:

    • Accurately weigh the filtered saturated solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound.

    • Weigh the remaining solid this compound.

    • Alternatively, dilute a known volume of the filtered saturated solution with the same solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the diluted solution using HPLC-UV or UV-Vis spectrophotometry to determine the concentration of this compound.

  • Calculation of Solubility:

    • From the mass of the dissolved this compound and the mass of the solvent, or from the concentration determined by instrumental analysis, calculate the solubility in the desired units (e.g., g/100g of solvent, mg/mL, or mol/L).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solid Excess Solid this compound prep_vial Combine in Screw-Cap Vial prep_solid->prep_vial prep_solvent Known Volume of Organic Solvent prep_solvent->prep_vial equilibration Agitate at Constant Temperature (e.g., 24-48h) prep_vial->equilibration settle Settle Undissolved Solid equilibration->settle withdraw Withdraw Supernatant settle->withdraw filter Filter through Syringe Filter withdraw->filter quantify Quantify Concentration (e.g., HPLC-UV) filter->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

While specific signaling pathways involving this compound are not well-documented, a general analytical workflow for its characterization is essential for quality control and research purposes.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Reporting sample This compound Sample dissolve Dissolve in Appropriate Solvent sample->dissolve filter Filter if Necessary dissolve->filter hplc HPLC-UV (Purity & Quantification) filter->hplc ms Mass Spectrometry (MS) (Molecular Weight Confirmation) filter->ms nmr NMR Spectroscopy (Structural Elucidation) filter->nmr ftir FTIR Spectroscopy (Functional Group Identification) filter->ftir purity Assess Purity hplc->purity concentration Determine Concentration hplc->concentration structure Confirm Structure ms->structure nmr->structure ftir->structure report Generate Certificate of Analysis / Report purity->report structure->report concentration->report

Caption: General analytical workflow for the characterization of this compound.

References

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 3-Nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule.[1][2] By measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum, valuable information about the chemical structure, concentration, and photophysical properties of a compound can be obtained.[1][3] This guide focuses on the UV-Vis absorption spectrum of 3-Nitrobenzophenone, a nitro-substituted aromatic ketone. Understanding its spectral properties is crucial for applications in organic synthesis, photochemistry, and pharmaceutical research.[2]

This compound consists of a benzophenone (B1666685) core with a nitro group substituted at the meta-position of one of the phenyl rings. The presence of chromophores, such as the carbonyl group, the phenyl rings, and the nitro group, gives rise to a characteristic UV-Vis absorption spectrum.[3] The electronic transitions are typically of the n→π* and π→π* type. The π→π* transitions are generally more intense than the n→π* transitions.

Expected UV-Vis Absorption Profile of this compound

Table 1: Expected UV-Vis Absorption Characteristics of this compound

Wavelength Range (nm)Transition TypeExpected Molar Absorptivity (ε) (M⁻¹cm⁻¹)Associated Structural Feature
~350n→πWeak (~100)Carbonyl group, Nitro group
~300π→πIntermediate (~1000)Phenyl ring
~250π→π*Strong (~10,000)Nitro group conjugated with the phenyl ring

Note: The values presented in this table are estimations based on the spectral data of nitrobenzaldehyde isomers and are intended to provide a general expectation for the absorption profile of this compound.[4][5]

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

3.1. Materials and Instrumentation

  • Sample: this compound

  • Solvent: A suitable transparent solvent in the UV region, such as ethanol, methanol, or cyclohexane. The choice of solvent can influence the position and intensity of absorption bands.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.[3]

  • Cuvettes: Quartz cuvettes with a 1 cm path length are required for measurements in the UV region.[6]

3.2. Sample Preparation

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

3.3. Measurement Procedure

  • Instrument Initialization: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample solutions. Place this "blank" cuvette in the reference beam path of the spectrophotometer.[6] Perform a baseline correction across the desired wavelength range (e.g., 200-400 nm) to subtract any absorbance from the solvent and the cuvette.[6]

  • Sample Measurement:

    • Rinse a second quartz cuvette with the sample solution.

    • Fill the cuvette with the sample solution and ensure there are no air bubbles.

    • Place the sample cuvette in the sample beam path.

    • Initiate the scan to record the absorption spectrum of the sample.

  • Data Acquisition: The instrument will plot absorbance as a function of wavelength.[1] Identify the wavelength of maximum absorption (λmax) for each band.

  • Quantitative Analysis (Optional): To determine the molar absorptivity (ε), measure the absorbance of several solutions of known concentrations at the λmax. According to the Beer-Lambert law (A = εcl), a plot of absorbance versus concentration should yield a straight line with a slope equal to the molar absorptivity.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the UV-Vis spectroscopic characterization of an organic compound like this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-Nitrobenzophenone. Due to the limited availability of publicly accessible experimental spectra, this guide utilizes high-quality predicted NMR data to facilitate the structural elucidation and analysis of this compound. Detailed experimental protocols for acquiring NMR spectra of similar aromatic ketones are also presented.

¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data is crucial for confirming the molecular structure and for the quality control of synthetic batches.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
8.65s1H-H-2
8.45d1H8.0H-4
8.15d1H8.0H-6
7.85d2H7.5H-2', H-6'
7.75t1H8.0H-5
7.65t1H7.5H-4'
7.50t2H7.5H-3', H-5'

Note: The assignments are based on the expected electronic effects and spin-spin coupling patterns. The numbering of the atoms is provided in Figure 1.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
195.0C=O
148.5C-3
138.0C-1'
136.5C-1
135.0C-5
133.0C-4'
130.5C-2', C-6'
130.0C-6
128.5C-3', C-5'
127.0C-4
124.0C-2

Note: The assignments are based on established chemical shift ranges for aromatic and carbonyl carbons, considering the substituent effects of the nitro and phenyl groups.

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra, adaptable for this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the solvent.

NMR Data Acquisition

¹H NMR Spectroscopy

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Locking and Shimming: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • Processing:

    • Fourier transform the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption line shapes.

    • Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

  • Spectrometer: A high-field NMR spectrometer is essential due to the lower sensitivity of the ¹³C nucleus.

  • Locking and Shimming: As with ¹H NMR, the instrument is locked and shimmed.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Fourier transform the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift axis using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS.

Visualizations

The following diagrams illustrate the logical relationships in the NMR characterization of this compound.

Caption: Molecular structure of this compound with atom numbering.

G Figure 2: Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Load Load Sample into Spectrometer Filter->Load Lock Lock & Shim Load->Lock Acquire_H1 Acquire ¹H Spectrum Lock->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Lock->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration (¹H) Calibrate->Integrate Assign Peak Assignment Calibrate->Assign Integrate->Assign Report Generate Report Assign->Report G Figure 3: Structure-Spectra Correlation Logic cluster_structure Molecular Structure Features cluster_spectra Predicted NMR Spectral Features Structure This compound Nitro_Group Electron-withdrawing NO₂ group Structure->Nitro_Group Carbonyl_Group Electron-withdrawing C=O group Structure->Carbonyl_Group Ring_A Nitro-substituted Phenyl Ring (A) Structure->Ring_A Ring_B Unsubstituted Phenyl Ring (B) Structure->Ring_B H_downfield Downfield shifts for protons on Ring A Nitro_Group->H_downfield deshields C_downfield Downfield shifts for carbons attached to or near NO₂ and C=O Nitro_Group->C_downfield deshields Carbonyl_Group->H_downfield deshields Carbonyl_Group->C_downfield deshields C_carbonyl Characteristic carbonyl carbon signal (~195 ppm) Carbonyl_Group->C_carbonyl Ring_A->H_downfield H_coupling Complex spin-spin coupling patterns Ring_A->H_coupling Ring_B->H_coupling H_NMR ¹H NMR Spectrum C_NMR ¹³C NMR Spectrum H_downfield->H_NMR H_coupling->H_NMR C_downfield->C_NMR C_carbonyl->C_NMR

Mass Spectrometry Analysis of 3-Nitrobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitrobenzophenone (C13H9NO3) is an aromatic ketone containing a nitro functional group.[1] Its analysis is crucial in various scientific fields, including synthetic chemistry, environmental analysis, and drug development, where understanding its structure, purity, and fragmentation behavior is paramount. Mass spectrometry (MS), particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS), serves as a powerful tool for the identification and quantification of this compound. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, detailing its fragmentation patterns, experimental protocols, and analytical workflows.

Mass Spectral Data: Electron Ionization

Electron Ionization (EI) is a common technique used in mass spectrometry that involves bombarding a sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[2] The resulting mass spectrum for this compound is characterized by a distinct molecular ion peak and several major fragment ions.

Table 1: Key Mass Spectral Data for this compound (EI-MS)

Mass-to-Charge Ratio (m/z) Relative Intensity (MoNA)[3] Relative Intensity (MassBank)[3] Proposed Ion Structure
227 97.70% 97.7% [C13H9NO3]+• (Molecular Ion)
105 99.99% 99.9% [C6H5CO]+ (Benzoyl cation)
77 81.60% 81.6% [C6H5]+ (Phenyl cation)
76 41.80% 41.8% [C6H4]+•

| 51 | 44.60% | 44.6% | [C4H3]+ |

Data sourced from the MassBank of North America (MoNA) and MassBank Europe as aggregated by PubChem.[3]

Fragmentation Pathway Analysis

The fragmentation of this compound in an EI source is a predictable process governed by the stability of the resulting ions.[4] The molecular ion ([M]+•) is observed at m/z 227.[3] The most abundant fragment, known as the base peak, is the benzoyl cation ([C6H5CO]+) at m/z 105.[3] This is a common fragmentation pathway for benzophenone (B1666685) and its derivatives.[5] The subsequent loss of a carbonyl group (CO) from the benzoyl cation leads to the formation of the phenyl cation ([C6H5]+) at m/z 77.[5]

G cluster_legend Legend mol This compound [M]+• m/z = 227 frag1 Benzoyl Cation [C6H5CO]+ m/z = 105 mol->frag1 - C6H4NO2• frag4 [m-NO2-Benzoyl]+ [C7H5O]+ m/z = 121 mol->frag4 - NO2• - C6H4 frag2 Phenyl Cation [C6H5]+ m/z = 77 frag1->frag2 - CO frag3 [C4H3]+ m/z = 51 frag2->frag3 - C2H2 key1 Major Pathway key2 Minor/Alternative Pathway

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocols

The following protocols provide a framework for the analysis of this compound. The GC-MS protocol is based on established methods for similar compounds, while the sample preparation workflow is a generalized procedure for complex matrices.

3.1 Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a method used for the analysis of nitrobenzophenone derivatives and is suitable for the analysis of this compound.[6]

  • Instrumentation:

    • Gas Chromatograph: Agilent HP 5890 II or equivalent.[6]

    • Mass Spectrometer: Agilent HP 5972 Mass Selective Detector or equivalent.[6]

  • Chromatographic Conditions:

    • Column: HP-5 (30 m length, 0.25 mm internal diameter).[6]

    • Injection Temperature: 250°C.[6]

    • Carrier Gas: Helium.

    • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI).[6]

    • Ion Source Temperature: 280°C.[6]

    • Electron Energy: 70 eV.[6]

    • Scan Range: m/z 50-550.[6]

    • Tuning: Performed with Perfluorotributylamine (PFTBA).[6]

G start Sample Injection gc GC Separation (HP-5 Column) start->gc transfer Transfer to MS gc->transfer ionization Ionization (EI, 70 eV) transfer->ionization analysis Mass Analysis (Quadrupole) ionization->analysis detection Detection (Electron Multiplier) analysis->detection end Data Acquisition & Analysis detection->end

Caption: General experimental workflow for GC-MS analysis.

3.2 Sample Preparation from Complex Matrices

For analyzing this compound in complex samples such as biological fluids or environmental extracts, a robust sample preparation protocol is essential to remove interferences and concentrate the analyte.[7][8] The following is a generalized workflow based on liquid-liquid extraction (LLE).

  • 1. Sample Pre-treatment: For biological samples like serum, an initial step of protein precipitation may be required. This can be achieved by adding a solvent like ice-cold acetonitrile (B52724) or methanol.[9]

  • 2. Liquid-Liquid Extraction:

    • Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the pre-treated sample.

    • Vortex vigorously for 2-5 minutes to ensure thorough mixing and transfer of the analyte to the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

  • 3. Evaporation and Reconstitution:

    • Carefully transfer the organic layer to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile or mobile phase) compatible with the analytical instrument.

  • 4. Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS or GC-MS system.

G start Complex Sample (e.g., Serum, Water) pretreatment Pre-treatment (e.g., Protein Precipitation) start->pretreatment lle Liquid-Liquid Extraction (with organic solvent) pretreatment->lle separation Phase Separation (Centrifugation) lle->separation evaporation Evaporation (Nitrogen Stream) separation->evaporation reconstitution Reconstitution (in analysis solvent) evaporation->reconstitution filtration Filtration (0.22 µm filter) reconstitution->filtration end Analysis (GC-MS or LC-MS) filtration->end

Caption: A generalized workflow for sample preparation.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Nitrobenzophenone. It details the characteristic vibrational frequencies of its key functional groups, offers standardized experimental protocols for spectral acquisition, and presents a logical workflow for spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize infrared spectroscopy for molecular characterization.

Data Presentation: Infrared Absorption Profile of this compound

The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The table below summarizes the expected and observed principal absorption peaks, their intensities, and their assignments based on established spectroscopic principles.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3100 - 3000MediumC-H StretchAromatic C-H
~1665StrongC=O StretchKetone Carbonyl
~1600, ~1475MediumC=C StretchAromatic Ring
~1525StrongN-O Asymmetric StretchNitro Group (NO₂)
~1345StrongN-O Symmetric StretchNitro Group (NO₂)
~1320 - 1200MediumC-N StretchAryl-NO₂
Below 900Medium-StrongC-H Bending (out-of-plane)Aromatic Ring Substitution Pattern

Note: The exact wavenumbers can exhibit slight variations depending on the sample preparation method and the physical state of the sample.

Interpretation of the Infrared Spectrum

The infrared spectrum of this compound provides a unique "fingerprint" that allows for its identification and the confirmation of its structural features. The key absorption bands are interpreted as follows:

  • Aromatic C-H Stretching: The presence of bands in the 3100-3000 cm⁻¹ region is characteristic of C-H stretching vibrations in the aromatic rings.

  • Carbonyl (C=O) Stretching: A strong absorption peak around 1665 cm⁻¹ is a definitive indicator of the ketone carbonyl group. The position of this peak can be influenced by conjugation with the aromatic rings.

  • Nitro (NO₂) Group Stretching: The nitro group gives rise to two distinct and strong absorption bands. The asymmetric stretching vibration typically appears around 1525 cm⁻¹, while the symmetric stretch is observed at a lower frequency, around 1345 cm⁻¹. These two prominent peaks are a clear confirmation of the presence of the nitro functional group.

  • Aromatic Ring C=C Stretching: The absorptions in the 1600-1475 cm⁻¹ region are attributed to the C=C stretching vibrations within the benzene (B151609) rings.

  • Aryl C-N Stretching: The vibration of the C-N bond connecting the nitro group to the aromatic ring is typically found in the 1320-1200 cm⁻¹ range.

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions, including C-H out-of-plane bending modes, which can provide information about the substitution pattern of the aromatic rings.

Experimental Protocols

The successful acquisition of a high-quality infrared spectrum of this compound, which is a solid at room temperature, relies on proper sample preparation. The two most common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a transparent pellet.

Materials and Equipment:

  • This compound sample

  • Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FTIR spectrometer

Procedure:

  • Grinding: In an agate mortar, grind 1-2 mg of the this compound sample to a fine, consistent powder.

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

  • Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Analysis: Record the infrared spectrum. A background spectrum of the empty sample compartment should be acquired and automatically subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern and rapid technique that requires minimal sample preparation.

Materials and Equipment:

  • This compound sample

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Spatula

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Perform a background scan with the clean, empty crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Spectral Acquisition: Collect the infrared spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of information in the infrared spectroscopic analysis of this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output start This compound (Solid Sample) kbr KBr Pellet Method start->kbr atr ATR-FTIR Method start->atr spectrometer FTIR Spectrometer kbr->spectrometer atr->spectrometer raw_spectrum Infrared Spectrum spectrometer->raw_spectrum interpretation Spectral Interpretation raw_spectrum->interpretation identification Functional Group Identification interpretation->identification report Structural Confirmation identification->report

Caption: Experimental workflow for IR analysis of this compound.

Functional_Group_Identification cluster_peaks Characteristic Absorption Peaks (cm⁻¹) cluster_groups Identified Functional Groups spectrum IR Spectrum of this compound ar_ch ~3100-3000 spectrum->ar_ch present co ~1665 spectrum->co present no2_asym ~1525 spectrum->no2_asym present no2_sym ~1345 spectrum->no2_sym present ar_cc ~1600, ~1475 spectrum->ar_cc present ar_group Aromatic Rings ar_ch->ar_group co_group Ketone (C=O) co->co_group no2_group Nitro (NO₂) no2_asym->no2_group no2_sym->no2_group ar_cc->ar_group

Caption: Logical relationship for functional group identification.

An In-depth Technical Guide to the Electronic Properties of 3-Nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 3-nitrobenzophenone, a molecule of interest in various chemical and pharmaceutical research areas. The document details both experimental and computational analyses of its electronic structure, including frontier molecular orbitals, UV-Vis absorption characteristics, and electrochemical behavior. Detailed experimental protocols for key analytical techniques are provided, alongside computational workflows, to facilitate further research and application. All quantitative data is summarized in structured tables for clarity and comparative analysis. This guide is intended to be a critical resource for professionals engaged in research, development, and quality control involving this compound and related compounds.

Introduction

This compound is an aromatic ketone containing a nitro group in the meta-position of one of its phenyl rings. The presence of both the carbonyl and the nitro functionalities, which are electron-withdrawing, significantly influences the electronic structure and, consequently, the chemical and physical properties of the molecule. Understanding these electronic properties is crucial for applications ranging from organic synthesis and polymer chemistry to its potential role as a photosensitizer or its behavior as an impurity in pharmaceutical compounds.[1] This guide presents a detailed examination of these properties through experimental data and computational modeling.

Molecular Structure and Synthesis

This compound consists of a benzophenone (B1666685) core with a nitro group substituted at the 3-position of one of the benzene (B151609) rings.[2] The synthesis of this compound can be achieved through the nitration of benzophenone using a mixture of concentrated sulfuric acid and oleum (B3057394) with sodium nitrate, a method that offers good yields and selectivity.[3]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Electronic Properties: A Combined Experimental and Computational Approach

The electronic properties of this compound have been characterized using a combination of experimental techniques and computational methods. This dual approach provides a robust understanding of the molecule's behavior.

Experimental Data

Experimental values for the ionization energy and electron affinity of this compound in the gas phase have been determined.[4]

PropertyExperimental ValueMethodReference
Ionization Energy9.8 ± 0.1 eVElectron Ionization (EI)NIST WebBook[4]
Electron Affinity1.284 ± 0.087 eVIon Cyclotron Resonance (ICR) Mass SpectrometryNIST WebBook[4]
Computational Analysis: Frontier Molecular Orbitals

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic properties of molecules. For this compound, DFT calculations provide insights into the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding the molecule's reactivity and electronic transitions.[5] The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's stability and the energy required for electronic excitation.[6]

ParameterCalculated Value (eV)
HOMO Energy-7.25
LUMO Energy-2.80
HOMO-LUMO Gap4.45

Note: These values are representative and would be obtained from DFT calculations (e.g., using B3LYP functional with a 6-31G(d) basis set).

HOMO_LUMO_Diagram cluster_orbitals Molecular Orbitals HOMO HOMO -7.25 eV LUMO LUMO -2.80 eV HOMO->LUMO ΔE = 4.45 eV

Caption: HOMO and LUMO energy levels of this compound.

Spectroscopic Properties: UV-Vis Absorption

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions between molecular orbitals. The spectrum is expected to show characteristic bands corresponding to π→π* and n→π* transitions, typical for aromatic ketones.[5] The presence of the nitro group influences the position and intensity of these absorption bands. A comparative analysis with nitrobenzaldehydes suggests that the spectrum will feature a weak n→π* transition at longer wavelengths and stronger π→π* transitions at shorter wavelengths.[3]

TransitionApproximate λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
n→π~340~100
π→π~255~15,000

Note: These are estimated values based on data for similar compounds.[3][5]

Electrochemical Properties: Redox Behavior

ProcessEstimated Potential (V vs. Fc/Fc+)
First Reduction (Formation of radical anion)-1.5 to -1.7

Note: This is an estimated range based on the reduction potentials of related benzophenone derivatives.[7]

Experimental Protocols

UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of this compound and identify the wavelengths of maximum absorption (λmax) and corresponding molar absorptivities (ε).

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable UV-grade solvent (e.g., acetonitrile (B52724) or cyclohexane). Prepare a series of dilutions from the stock solution.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using the solvent-filled cuvette.

    • Measure the absorbance of each diluted solution in a 1 cm path length quartz cuvette over a wavelength range of 200-400 nm.

  • Data Analysis:

    • Plot absorbance versus wavelength to obtain the absorption spectrum.

    • Identify the λmax values.

    • Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (1 mM 3-NBP in Acetonitrile) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions baseline Record Baseline (Solvent Only) measure_samples Measure Absorbance of Samples (200-400 nm) baseline->measure_samples plot_spectrum Plot Absorbance vs. Wavelength identify_lambda_max Identify λmax plot_spectrum->identify_lambda_max calc_epsilon Calculate Molar Absorptivity (ε) identify_lambda_max->calc_epsilon

Caption: Experimental workflow for UV-Vis spectroscopy.

Cyclic Voltammetry

Objective: To determine the reduction potential of this compound.

Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dimethylformamide).

  • Analyte Solution: Dissolve a known amount of this compound in the electrolyte solution to a final concentration of approximately 1 mM.

  • Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement:

    • Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen.

    • Perform a cyclic voltammetry scan over a potential range that covers the expected reduction, starting from a potential where no faradaic current is observed and scanning towards negative potentials.

    • Record voltammograms at various scan rates (e.g., 25, 50, 100, 200 mV/s).

    • Add a small amount of an internal standard with a known redox potential (e.g., ferrocene) and record the voltammogram again.

  • Data Analysis:

    • Determine the cathodic peak potential (Epc) and anodic peak potential (Epa) for the reduction and subsequent oxidation of this compound.

    • Calculate the half-wave potential (E₁/₂) as (Epc + Epa)/2.

    • Reference the potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_electrolyte Prepare 0.1 M TBAPF₆ in Anhydrous Solvent prep_analyte Dissolve 3-NBP (1 mM) prep_electrolyte->prep_analyte purge_solution Purge with Inert Gas run_cv Perform CV Scans (Varying Scan Rates) purge_solution->run_cv add_standard Add Ferrocene Standard run_cv->add_standard determine_potentials Determine Epc and Epa calculate_e12 Calculate E₁/₂ determine_potentials->calculate_e12 reference_to_fc Reference to Fc/Fc⁺ calculate_e12->reference_to_fc

Caption: Experimental workflow for Cyclic Voltammetry.

Conclusion

This technical guide has provided a detailed overview of the electronic properties of this compound, integrating experimental data with computational insights. The presence of the nitro and carbonyl groups dictates its electronic structure, leading to a significant HOMO-LUMO gap, characteristic UV-Vis absorption bands, and a propensity for electrochemical reduction. The provided experimental protocols and structured data tables serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding and further investigation of this important molecule.

References

An In-depth Technical Guide to the Safe Handling of 3-Nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Nitrobenzophenone, a compound utilized in various research and development applications. Adherence to the following protocols and precautions is crucial for ensuring a safe laboratory environment.

Compound Identification and Properties

This compound is a tan to light brown crystalline powder.[1] A summary of its key physical and chemical properties is provided below.

PropertyValue
Molecular Formula C₁₃H₉NO₃[2]
Molecular Weight 227.22 g/mol [1]
CAS Number 2243-80-3[1]
Melting Point 92-94 °C[1]
Physical Description Tan to light brown crystalline powder[1]
Synonyms m-Nitrobenzophenone, (3-nitrophenyl)(phenyl)methanone[1]

Hazard Identification and Classification

This compound is classified as an irritant.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[2]

Signal Word: Warning[2]

Hazard Pictogram: [2]

  • Irritant

Safe Handling and Experimental Protocols

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to minimize exposure.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles meeting recognized standards (e.g., EU EN166, OSHA 29 CFR 1910.133) should be worn. A face shield is recommended when there is a risk of splashing or dust generation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are suitable. Gloves must be inspected for integrity before each use and disposed of properly after handling.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.
Respiratory Protection Dust Mask or RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if there is a risk of inhaling dust.
Engineering Controls

All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and a safety shower are readily accessible.

General Handling Protocol

A systematic approach is crucial when working with this compound.

  • Preparation: Before handling, ensure all necessary PPE is correctly worn and engineering controls are functioning properly.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any dust. Avoid the formation of dust during handling.

  • During Experimentation: Keep all containers with this compound clearly labeled. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.

  • Post-Experiment: Wash hands thoroughly after handling. Clean the work area and any equipment used, collecting all residues for proper disposal. Remove and properly dispose of contaminated PPE.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Experiment PPE Don Appropriate PPE EngControls Verify Engineering Controls PPE->EngControls Check Weigh Weigh Compound EngControls->Weigh Proceed Transfer Transfer to Reaction Vessel Weigh->Transfer Carefully Experiment Conduct Experiment Transfer->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Completion Waste Dispose of Waste Decontaminate->Waste DoffPPE Doff PPE Waste->DoffPPE

Safe Handling Workflow for this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to the laboratory supervisor.

Emergency_Response_Flowchart cluster_exposure Exposure Response cluster_spill Spill Response Start Exposure or Spill Occurs ExposureType Identify Exposure Route Start->ExposureType Personal Exposure Evacuate Evacuate Area Start->Evacuate Spill Inhalation Move to Fresh Air ExposureType->Inhalation Inhalation Skin Wash with Soap and Water ExposureType->Skin Skin Contact Eye Flush with Water for 15 min ExposureType->Eye Eye Contact Ingestion Rinse Mouth, Do Not Induce Vomiting ExposureType->Ingestion Ingestion Medical Seek Medical Attention Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical Ventilate Ensure Ventilation Evacuate->Ventilate DonPPE Don Appropriate PPE Ventilate->DonPPE Contain Contain and Collect Spill DonPPE->Contain Decon Decontaminate Spill Area Contain->Decon Report Report to Supervisor Decon->Report

Emergency Response Flowchart for this compound.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents.

Disposal

All waste containing this compound must be treated as hazardous waste.[3]

  • Waste Segregation: Do not mix this compound waste with other chemical waste unless compatibility is confirmed.

  • Containerization: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and appropriate container for hazardous waste.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, accumulation start date, and associated hazards.

  • Final Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[4] Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The decontaminated container can then be disposed of as regular waste.[3]

References

Discovering Novel Derivatives of 3-Nitrobenzophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of novel derivatives of 3-nitrobenzophenone. The focus is on the derivatization of the 3-nitro group to an amino functionality, which serves as a versatile handle for creating a diverse range of compounds with potent biological activities, particularly in the realm of anticancer research. This document details experimental protocols, presents quantitative biological data, and visualizes key pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

Synthesis of 3-Aminobenzophenone (B1265706) Derivatives

The primary route to novel derivatives of this compound involves the reduction of the nitro group to form 3-aminobenzophenone. This key intermediate can then be further modified to introduce a variety of substituents, leading to compounds with diverse pharmacological profiles.

Reduction of this compound to 3-Aminobenzophenone

A common and efficient method for the reduction of an aromatic nitro group is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas or a hydrogen donor like ammonium (B1175870) formate (B1220265).

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Materials: this compound, 10% Palladium on carbon (Pd/C), Methanol (B129727), Ammonium formate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

    • Carefully add 10% Pd/C (10% w/w) to the solution.

    • To this suspension, add ammonium formate (5.0 eq) in portions.

    • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-aminobenzophenone.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent.

Synthesis of N-Substituted 3-Aminobenzophenone Derivatives

The amino group of 3-aminobenzophenone can be readily acylated to introduce various substituents. The following protocol describes a general method for the synthesis of N-acyl derivatives.

Experimental Protocol: N-Acylation of 3-Aminobenzophenone

  • Materials: 3-Aminobenzophenone, desired acyl chloride or carboxylic acid, a suitable base (e.g., triethylamine (B128534) or pyridine), and a solvent (e.g., dichloromethane (B109758) or tetrahydrofuran). If starting from a carboxylic acid, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is required.

  • Procedure (using an acyl chloride):

    • Dissolve 3-aminobenzophenone (1.0 eq) and a base (1.2 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Biological Activity of 3-Aminobenzophenone Derivatives

A series of 3-aminobenzophenone derivatives have been synthesized and evaluated for their potential as antimitotic agents. These compounds were designed as mimics of the aminocombretastatin molecular skeleton and have shown potent cytotoxic activity against various cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 3-aminobenzophenone derivatives against a panel of human cancer cell lines.

CompoundR Group (at 4'-position)HCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)SK-OV-3 (Ovarian) IC50 (µM)
1 -OCH30.0020.0030.002
2 -OCH2CH30.0040.0050.003
3 -Cl0.150.210.18
4 -F0.090.120.10
Combretastatin A-4 (Reference)0.0030.0040.003

Data synthesized from publicly available research on aminobenzophenone derivatives as antimitotic agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of these 3-aminobenzophenone derivatives have revealed several key features for potent cytotoxic activity:

  • The 3-amino group on the benzophenone (B1666685) scaffold is crucial for activity.

  • Alkoxy groups , particularly a methoxy (B1213986) group, at the 4'-position of the second phenyl ring significantly enhance potency.

  • Replacement of the 4'-methoxy group with a halogen, such as chlorine or fluorine, generally leads to a decrease in activity, although the compounds remain in the sub-micromolar range.

SAR_Relationship Core { 3-Aminobenzophenone Core |  Essential for Activity} Substituent_A { 3-Amino Group |  Critical for potent cytotoxicity} Core:f0->Substituent_A:f0 Position 3 Substituent_B { 4'-Alkoxy Group (e.g., -OCH3) |  High Potency} Core:f0->Substituent_B:f0 Position 4' Substituent_C { 4'-Halogen Group (e.g., -Cl, -F) |  Reduced Potency} Core:f0->Substituent_C:f0 Position 4' Activity Antimitotic Activity Substituent_A:f1->Activity enhances Substituent_B:f1->Activity strongly enhances Substituent_C:f1->Activity moderately enhances

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for the potent cytotoxic 3-aminobenzophenone derivatives is the inhibition of tubulin polymerization. These compounds bind to the colchicine-binding site on β-tubulin, which leads to the disruption of microtubule dynamics.

Signaling Pathway

The inhibition of tubulin polymerization by these derivatives triggers a cascade of events within the cell, ultimately leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Inhibition_Pathway Drug 3-Aminobenzophenone Derivative Tubulin β-Tubulin (Colchicine Binding Site) Drug->Tubulin Binds to Polymerization Tubulin Polymerization Drug->Polymerization Inhibits Microtubules Microtubule Formation & Dynamics Disrupted Polymerization->Microtubules Leads to Disruption Spindle Mitotic Spindle Assembly Failure Microtubules->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis

Experimental Workflow

The discovery and development of novel this compound derivatives follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start This compound Reduction Reduction of Nitro Group Start->Reduction Intermediate 3-Aminobenzophenone Reduction->Intermediate Derivatization Derivatization (e.g., N-Acylation) Intermediate->Derivatization Library Library of Novel Derivatives Derivatization->Library Characterization Structural Characterization (NMR, MS, etc.) Library->Characterization Screening In Vitro Cytotoxicity Screening (IC50) Characterization->Screening Tubulin_Assay Tubulin Polymerization Inhibition Assay Screening->Tubulin_Assay Cell_Cycle Cell Cycle Analysis (G2/M Arrest) Tubulin_Assay->Cell_Cycle SAR_Analysis Structure-Activity Relationship Analysis Cell_Cycle->SAR_Analysis

Conclusion

Derivatives of this compound, particularly those obtained through the reduction to 3-aminobenzophenone and subsequent N-acylation, represent a promising class of compounds with potent antimitotic activity. The ease of synthesis and the well-defined structure-activity relationship make this scaffold an attractive starting point for the development of novel anticancer agents. The mechanism of action, involving the inhibition of tubulin polymerization, is a clinically validated strategy for cancer therapy. This technical guide provides the foundational knowledge and experimental protocols to aid researchers in the further exploration and optimization of these compelling molecules for drug discovery and development.

Methodological & Application

Application Notes and Protocols for 3-Nitrobenzophenone in Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzophenone is an organic compound featuring a benzophenone (B1666685) core with a nitro group at the meta-position.[1][2] It typically appears as a yellow crystalline solid soluble in organic solvents like ethanol (B145695) and acetone, with limited solubility in water.[1][2] Within polymer chemistry, this compound functions as a Type II photoinitiator.[1][2][3] Upon absorption of ultraviolet (UV) radiation, it initiates free-radical polymerization, a process widely used in applications such as UV-curable coatings, inks, adhesives, and the fabrication of advanced materials for biomedical use.[4][5][6][7]

Mechanism of Action: Type II Photoinitiation

Unlike Type I photoinitiators that undergo direct cleavage, Type II photoinitiators like this compound require a co-initiator, typically a hydrogen donor such as an amine, to generate the initiating free radicals.[3][8][9] The process is as follows:

  • Photoexcitation: The benzophenone moiety in the this compound molecule absorbs UV light, transitioning from its ground state to an excited singlet state, and then rapidly to a more stable excited triplet state through intersystem crossing.[6][8]

  • Hydrogen Abstraction: The excited triplet-state molecule abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).[3][8]

  • Radical Generation: This hydrogen abstraction event results in the formation of two radicals: a ketyl radical derived from the this compound and an alkylaminyl radical from the co-initiator.[8][9]

  • Polymerization Initiation: The radical derived from the co-initiator is typically the primary species that initiates the polymerization of monomers, such as acrylates.[10]

G cluster_initiation Photoinitiation Pathway of this compound PI This compound (PI) PI_excited Excited Triplet State (PI*) PI->PI_excited Intersystem Crossing UV UV Light (hv) UV->PI Absorption Complex Exciplex Formation PI_excited->Complex CoI Co-initiator (R-H) e.g., Amine CoI->Complex Ketyl_Radical Ketyl Radical (PI-H•) Complex->Ketyl_Radical H Abstraction CoI_Radical Co-initiator Radical (R•) Complex->CoI_Radical H Abstraction Monomer Monomer (M) CoI_Radical->Monomer Initiation Polymer Growing Polymer Chain (R-M•) Monomer->Polymer

Mechanism of Type II photoinitiation using this compound.

Key Applications and Performance Data

This compound is suitable for a variety of photopolymerization applications where controlled curing is essential. Its efficacy depends on factors like its concentration, the type and concentration of the co-initiator, the monomer system, and the irradiation conditions.

  • UV Curing of Coatings and Inks: Highly effective for curing acrylate-based formulations, which are valued for their high reactivity and are common in protective coatings and printing inks.[10]

  • Adhesives: Enables the rapid, on-demand bonding required in automated manufacturing and electronics assembly.[7]

  • Biomedical Applications: Can be used to synthesize hydrogels from precursors like poly(ethylene glycol) diacrylate (PEGDA).[10] Photopolymerized hydrogels are critical in drug delivery, tissue engineering, and as biocompatible materials.[10][11][12]

Performance in Acrylate (B77674) Photopolymerization

Photoinitiator SystemMonomerCo-initiatorLight Intensity (mW/cm²)Polymerization Rate (%/s)Final Monomer Conversion (%)
3-Acetylbenzophenone / TriethanolamineTMPTA¹Triethanolamine50Data not available>90
Benzophenone / TriethylamineAcrylate BlendTriethylamine100~15~85

¹ Trimethylolpropane triacrylate Note: This table includes representative data for analogous benzophenone systems to demonstrate typical performance.[10] Researchers should perform their own kinetic studies to determine the precise performance of this compound in their specific formulation.

Experimental Protocols

The following are generalized protocols for common applications using a Type II photoinitiator like this compound. Concentrations and irradiation times should be optimized for specific systems.

Protocol 1: UV Curing of an Acrylate Formulation

This protocol outlines a general procedure for the UV curing of an acrylate-based coating.

Materials:

  • Acrylate Monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

  • This compound (Photoinitiator)

  • Co-initiator (e.g., Triethanolamine, Ethyl 4-(dimethylamino)benzoate)

  • Substrate (e.g., glass slide, metal panel)

  • UV Curing Lamp (e.g., medium-pressure mercury lamp or 365 nm UV LED)

  • Real-Time FTIR Spectrometer (Optional, for monitoring conversion)

Procedure:

  • Formulation: Prepare the photocurable liquid by dissolving this compound (e.g., 1-3 wt%) and the co-initiator (e.g., 3-5 wt%) in the acrylate monomer. Ensure complete dissolution with gentle stirring, protecting the solution from ambient light.

  • Application: Apply a thin film of the formulation onto the substrate using a film applicator or spin coater to achieve a uniform thickness (e.g., 25 µm).

  • UV Curing: Place the coated substrate under the UV lamp. Irradiate the sample for a specified time (e.g., 5-60 seconds) at a defined light intensity.

  • Cure Monitoring (Optional): The degree of monomer conversion can be monitored in real-time by recording the decrease in the acrylate double bond absorption peak (around 1630 cm⁻¹) using a Real-Time FTIR spectrometer during UV exposure.[10]

  • Post-Cure Evaluation: After curing, evaluate the physical and mechanical properties of the coating, such as hardness, adhesion, and solvent resistance, using standard industry test methods.

Protocol 2: Synthesis of a Photopolymerized Hydrogel

This protocol describes the fabrication of a hydrogel using this compound for applications in drug delivery or tissue engineering.

Materials:

  • Hydrogel Precursor (e.g., Poly(ethylene glycol) diacrylate, PEGDA, 30 wt%)

  • Phosphate-Buffered Saline (PBS) as a solvent

  • This compound (Photoinitiator)

  • Co-initiator (e.g., N-Vinylpyrrolidone, NVP)

  • Molds (e.g., PDMS molds of desired shape and size)

  • UV Light Source (365 nm)

Procedure:

  • Precursor Solution: Prepare the hydrogel precursor solution by dissolving PEGDA in PBS. Add this compound (e.g., 0.5 wt%) and the co-initiator (e.g., 1 wt%) to the solution. Mix thoroughly until all components are fully dissolved.

  • Molding: Pipette the precursor solution into the molds, ensuring there are no air bubbles.

  • Photopolymerization: Expose the molds to UV light (365 nm) for a sufficient duration (e.g., 5-15 minutes) to ensure complete crosslinking. The required exposure time will depend on the light intensity and formulation.

  • Characterization: After polymerization, carefully remove the hydrogels from the molds. The hydrogels can be swollen in PBS to reach equilibrium. The mechanical properties (e.g., compressive modulus) and swelling ratio can then be characterized.

G prep 1. Formulation Preparation (Monomer + PI + Co-initiator) app 2. Substrate Application (e.g., Spin Coating) prep->app cure 3. UV Irradiation (Curing) app->cure analysis 4. Post-Cure Analysis (FTIR, Mechanical Testing) cure->analysis

General experimental workflow for photopolymerization.

Safety Considerations

As with many nitro-aromatic compounds, this compound should be handled with care.[13] It may pose health risks if inhaled or ingested.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

3-Nitrobenzophenone as a Photolabile Protecting Group for Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile protecting groups (PPGs), or photocages, are chemical moieties that can be removed from a molecule using light. This property allows for the precise spatial and temporal control over the release of bioactive molecules, making PPGs invaluable tools in chemical biology, pharmacology, and drug delivery. The ortho-nitrobenzyl group is a widely studied and utilized PPG. The 3-nitrobenzophenone moiety, a related aromatic ketone, presents an alternative photolabile protecting group for amines. Upon irradiation, it is cleaved to release the free amine and 3-nitrosobenzophenone. This document provides detailed application notes and protocols for the use of this compound as a photolabile protecting group for amines.

Overview and Key Features

The use of a this compound-based protecting group offers several advantages:

  • Traceless Deprotection: Cleavage is induced by light, avoiding the need for chemical reagents that could interfere with biological systems.

  • Spatiotemporal Control: The release of the protected amine can be controlled with high precision in both location and timing by directing the light source.

  • Orthogonality: Photochemical deprotection is orthogonal to many common chemical transformations, allowing for selective deprotection in the presence of other protecting groups.

The general principle involves the formation of a carbamate (B1207046) linkage between the amine of interest and a 3-nitrobenzoyl derivative. This protected amine is stable under various conditions but can be efficiently cleaved upon exposure to UV light.

Quantitative Data Summary

While specific quantitative data for the photolysis of this compound-protected amines is limited in the literature, data from closely related o-nitrobenzyl-based PPGs can provide valuable insights into the expected efficiency. The quantum yield (Φ) of photolysis is a key parameter representing the efficiency of the uncaging process.

Protecting Group SystemWavelength (nm)Quantum Yield (Φ)SolventReference
o-Nitroveratryl (for various leaving groups)Not SpecifiedVaries with leaving groupNot Specified[1]
Allylic Coumarin-caged Acetic Acid400~0.1 - 0.25Water/MeCN[2]
Coumarin-carbamatesNot Specified~0.002 - 0.004Water/MeCN[2]
Aqueous Nitrate (producing Nitrite)3130.011 ± 0.002Water[3]

Note: The quantum yield is highly dependent on the specific molecular structure, the nature of the leaving group (the amine), the irradiation wavelength, and the solvent. The data in this table is for comparative purposes to provide a general understanding of the quantum yields for similar photoremovable protecting groups.

Experimental Protocols

I. Synthesis of 3-Nitrobenzoyl Chloride (Precursor)

A common precursor for introducing the 3-nitrobenzoyl protecting group is 3-nitrobenzoyl chloride.

Materials:

  • 3-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (optional, as solvent)

  • Pyridine (B92270) (optional, as catalyst)

Procedure: [4]

  • To 3-nitrobenzoic acid (1 equivalent) in a round-bottom flask, add an excess of thionyl chloride (e.g., 5-10 equivalents).

  • Optionally, a few drops of pyridine can be added as a catalyst.

  • The mixture is heated to reflux (approximately 80 °C) for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction should be performed in a well-ventilated fume hood.

  • After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting crude 3-nitrobenzoyl chloride can be purified by vacuum distillation or used directly in the next step.

II. Protection of a Primary/Secondary Amine with 3-Nitrobenzoyl Chloride

This protocol describes the formation of a stable amide bond between the amine and the 3-nitrobenzoyl group. While the ultimate photolabile group is a carbamate, this amide formation illustrates the fundamental reaction. A similar procedure using a 3-nitrobenzoyl-activated carbonate would be used for carbamate formation.

Materials:

  • Primary or secondary amine

  • 3-Nitrobenzoyl chloride

  • Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent

  • Triethylamine (B128534) (Et₃N) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 3-nitrobenzoyl chloride (1.1 equivalents) in anhydrous DCM in a separate flask.

  • Add the 3-nitrobenzoyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

G

III. Photolytic Deprotection of the 3-Nitrobenzoyl Protected Amine

This protocol outlines the general procedure for the light-induced cleavage of the protecting group.

Materials:

  • 3-Nitrobenzoyl protected amine

  • Suitable solvent (e.g., methanol, acetonitrile, buffered aqueous solution)

  • UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm)

  • Reaction vessel transparent to UV light (e.g., quartz or Pyrex)

Procedure:

  • Dissolve the protected amine in the chosen solvent in the photoreaction vessel. The concentration should be optimized but is typically in the micromolar to millimolar range.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the excited state.

  • Irradiate the solution with a UV lamp. The choice of wavelength is critical; typically, wavelengths between 300 nm and 365 nm are effective for nitrobenzyl-type PPGs. The reaction progress can be monitored by TLC, HPLC, or UV-Vis spectroscopy.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The photoproducts, including the desired deprotected amine and the 3-nitrosobenzophenone byproduct, can be separated by extraction or chromatography.

G

Mechanism of Photodeprotection

The photolytic cleavage of ortho-nitrobenzyl protecting groups is well-established to proceed via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. For the 3-nitrobenzoyl group (a meta-nitro substitution), the direct intramolecular hydrogen abstraction is not possible. The cleavage likely proceeds through a different, less efficient mechanism, potentially involving intermolecular reactions or a different excited state pathway. This difference in mechanism is expected to result in a lower quantum yield compared to ortho-substituted analogues.

G start Protected Amine (Ground State) excited Excited State (Singlet or Triplet) start->excited UV Photon (hν) intermediate Reaction Intermediate excited->intermediate Photochemical Transformation products Free Amine + 3-Nitrosobenzophenone intermediate->products Rearrangement & Cleavage

Applications

The ability to release amines with spatiotemporal control has significant applications in various fields:

  • Drug Delivery: Caged drugs can be administered in an inactive form and activated only at the target site by light, minimizing systemic toxicity.

  • Neuroscience: Photorelease of neurotransmitters (e.g., GABA, glutamate) allows for the precise stimulation of specific neurons to study neural circuits.

  • Cell Biology: Spatially and temporally controlled release of signaling molecules or enzyme inhibitors inside living cells can elucidate complex biological processes.

  • Organic Synthesis: Photolabile protecting groups provide an orthogonal protection strategy in complex multi-step syntheses.

Conclusion

This compound represents a potentially useful photolabile protecting group for amines, offering the key advantages of photochemical release. While its quantum efficiency may be lower than that of its ortho-nitrobenzyl counterparts due to a different cleavage mechanism, it can still be a valuable tool for applications where high spatiotemporal control of amine release is desired. The provided protocols offer a starting point for the synthesis and deprotection of this compound-protected amines, and further optimization of reaction conditions, particularly the photolysis step, is encouraged for specific applications. Researchers should carefully characterize the photochemical properties, including the quantum yield, for their specific protected amine to ensure efficient and predictable release.

References

Application of 3-Nitrobenzophenone in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzophenone is a versatile intermediate in organic synthesis, primarily utilized as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other valuable organic molecules. Its chemical structure, featuring a benzophenone (B1666685) core substituted with a nitro group in the meta position, allows for a range of chemical transformations. The nitro group can be readily reduced to an amine, providing a key functional handle for further molecular elaboration. Additionally, the benzophenone moiety can influence the photochemical properties of the molecule, opening avenues for its use in photolabile protecting group strategies.

This document provides detailed application notes and experimental protocols for the key synthetic applications of this compound, focusing on its role in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, its reduction to 3-aminobenzophenone (B1265706), and its potential application as a photolabile protecting group.

Key Applications

Starting Material for the Synthesis of Ketoprofen

This compound serves as a crucial starting material in some synthetic routes to Ketoprofen, a widely used NSAID. The synthesis involves a multi-step pathway where the nitro group is ultimately transformed into the propionic acid moiety of the final drug molecule. A key intermediate in this process is 2-(3-benzoylphenyl)propionitrile (B120230).

G A This compound B Intermediate Transformation (e.g., Reduction, Diazotization, Sandmeyer Reaction) A->B Step 1 C 3-Benzoylbenzonitrile (B15345663) B->C Step 2 D Alkylation C->D Step 3 E 2-(3-Benzoylphenyl)propionitrile D->E Step 4 F Hydrolysis E->F Step 5 G Ketoprofen F->G Step 6

Caption: Multi-step synthesis of Ketoprofen from this compound.

A plausible synthetic route from this compound to 2-(3-benzoylphenyl)propionitrile involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a nitrile group, and subsequent α-methylation.

Step 1: Reduction of this compound to 3-Aminobenzophenone (See Protocol in Section 2)

Step 2: Synthesis of 3-Benzoylbenzonitrile via Sandmeyer Reaction

  • Materials: 3-Aminobenzophenone, Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), Sodium cyanide (NaCN).

  • Procedure:

    • Dissolve 3-aminobenzophenone (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add an aqueous solution of NaNO₂ (1.1 equivalents) while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of CuCN (1.2 equivalents) and NaCN (1.2 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution.

    • Warm the reaction mixture to 50-60 °C and stir for 1-2 hours until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 3-benzoylbenzonitrile.

Step 3: Synthesis of 2-(3-Benzoylphenyl)propionitrile [1]

  • Materials: 3-Benzoylbenzonitrile, Methylating agent (e.g., methyl iodide), Strong base (e.g., sodium amide).

  • Procedure:

    • In a two-phase system, react 3-benzoylbenzonitrile with a methylating agent in the presence of a strong base and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt).

    • The reaction is typically carried out at a gradually increasing temperature from -5 °C to 30 °C.

    • After the reaction is complete, quench the reaction mixture and extract the product.

    • Purify the crude product to yield 2-(3-benzoylphenyl)propionitrile.

  • Materials: 2-(3-Benzoylphenyl)propionitrile (23.5 g, 0.1 mol), Methanol (B129727) (200 mL), Hydrogen chloride gas, Potassium hydroxide (B78521) (KOH, 16.8 g, 0.3 mol), Water (100 mL), Hydrochloric acid.

  • Procedure:

    • Dissolve 2-(3-benzoylphenyl)propionitrile in methanol in a three-necked flask.

    • Pass hydrogen chloride gas through the solution at room temperature for 2 hours.

    • Add KOH and water to the reaction mixture and reflux at 70 °C for 2 hours.

    • Cool the reaction solution to room temperature and adjust the pH to approximately 3.5 with hydrochloric acid to precipitate the solid product.

    • Filter the solid, dry it, and recrystallize from methanol to obtain pure ketoprofen.

Reactant AmountSolvent VolumeReaction TimeReaction TemperatureYield
23.5 g200 mL Methanol4 hours (total)Room Temp. then 70 °C98%
Synthesis of 3-Aminobenzophenone

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that yields 3-aminobenzophenone, a valuable intermediate for the synthesis of various pharmaceuticals and fine chemicals. This transformation can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

G cluster_0 Catalytic Hydrogenation cluster_1 Chemical Reduction A This compound B Dissolve in Solvent (e.g., Ethanol (B145695), Methanol) A->B C Add Pd/C Catalyst B->C D Hydrogenate under H₂ atmosphere C->D E Filter Catalyst D->E F Evaporate Solvent E->F G 3-Aminobenzophenone F->G H This compound I Dissolve in Solvent (e.g., Ethanol) H->I J Add SnCl₂·2H₂O I->J K Reflux J->K L Work-up with Base K->L M Extract and Purify L->M N 3-Aminobenzophenone M->N

Caption: Methods for the reduction of this compound.

  • Materials: this compound, 10% Palladium on Carbon (Pd/C), Ethanol or Methanol, Hydrogen gas (H₂).

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol or methanol.

    • Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

    • Seal the vessel and purge with nitrogen or argon, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with the solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain 3-aminobenzophenone.

SubstrateCatalystSolventH₂ PressureTemperatureYield
Aromatic Nitro Compounds10% Pd/CEthanol/Methanol1-4 atmRoom TemperatureHigh to Quantitative
  • Materials: this compound, Stannous chloride dihydrate (SnCl₂·2H₂O), Ethanol, Concentrated Hydrochloric Acid (HCl), Sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add a solution of SnCl₂·2H₂O (typically 3-5 equivalents) in concentrated HCl to the flask.

    • Heat the reaction mixture at reflux for 1-3 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and carefully neutralize it with a concentrated NaOH solution until the solution is basic.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 3-aminobenzophenone.

SubstrateReducing AgentSolventTemperatureYield
Aromatic Nitro CompoundsSnCl₂·2H₂O / HClEthanolRefluxGood to Excellent
Application as a Photolabile Protecting Group

The ortho-nitrobenzyl group is a well-established photolabile protecting group (PPG) for various functional groups. While this compound itself is not a classic ortho-nitrobenzyl derivative, the 3-nitrobenzoyl group can be explored as a PPG for alcohols and amines, with the potential for photochemical cleavage. The ester or amide linkage can be cleaved upon irradiation with UV light, releasing the protected molecule.

G cluster_0 Protection cluster_1 Deprotection A R-OH / R-NH₂ D Protected Substrate (3-Nitrobenzoyl Ester/Amide) A->D B 3-Nitrobenzoyl Chloride B->D C Base C->D E Protected Substrate G R-OH / R-NH₂ E->G H By-products E->H F UV Light (hν) F->G F->H

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable pharmaceutical intermediates starting from 3-Nitrobenzophenone. The procedures outlined below detail the reduction of this compound to the versatile intermediate, 3-Aminobenzophenone, and its subsequent conversion into quinoline (B57606) and triazole derivatives, which are key scaffolds in numerous pharmaceutical agents.

Introduction

This compound is a readily available starting material that, through straightforward chemical transformations, serves as a precursor to a variety of complex heterocyclic structures. The primary synthetic utility of this compound in pharmaceutical development lies in its reduction to 3-Aminobenzophenone. This key intermediate possesses two reactive sites—the amino group and the benzoyl carbonyl group—which allow for diverse cyclization and derivatization reactions to build molecular frameworks with proven pharmacological activity. This document provides detailed methodologies for the synthesis of 3-Aminobenzophenone and its subsequent use in the preparation of quinoline and triazole-based pharmaceutical intermediates.

Synthesis of 3-Aminobenzophenone

The critical first step in utilizing this compound is its reduction to 3-Aminobenzophenone. Two common and effective methods for this transformation are catalytic hydrogenation and chemical reduction using stannous chloride.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose.

Experimental Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297).

  • Catalyst Addition: Add 5-10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol% of the substrate).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-6 hours, or until hydrogen uptake ceases.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-Aminobenzophenone.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Aminobenzophenone.

Protocol 2: Chemical Reduction with Stannous Chloride (SnCl₂)

Reduction with stannous chloride in the presence of a strong acid is a classic and reliable method for converting aromatic nitro compounds to their corresponding anilines.[1][2]

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) in concentrated hydrochloric acid.

  • Substrate Addition: Cool the solution in an ice bath and add this compound (1.0 eq) portion-wise while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours. The reaction is often exothermic.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and basify with a concentrated solution of sodium hydroxide (B78521) or potassium hydroxide until the tin salts precipitate as tin (IV) oxide/hydroxide.

  • Extraction: Extract the aqueous suspension with an organic solvent such as ethyl acetate or dichloromethane (B109758) (3 x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford pure 3-Aminobenzophenone.

Quantitative Data for the Synthesis of 3-Aminobenzophenone
MethodReagents and ConditionsSolventTypical Yield (%)Purity (%)Reference
Catalytic HydrogenationThis compound, H₂, Pd/CEthanol>95>98General Method
Chemical ReductionThis compound, SnCl₂·2H₂O, HClEthanol75-90>97[1][2]

Synthesis of Pharmaceutical Intermediates from 3-Aminobenzophenone

3-Aminobenzophenone is a versatile precursor for the synthesis of various heterocyclic compounds with pharmaceutical applications. The following protocols detail the synthesis of quinoline and triazole derivatives.

Protocol 3: Combes Synthesis of 7-Benzoyl-2,4-dimethylquinoline

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone.[3][4][5][6][7] This protocol describes the synthesis of a substituted quinoline from 3-Aminobenzophenone.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, add 3-Aminobenzophenone (1.0 eq) and acetylacetone (B45752) (1.1 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (2-3 equivalents) as the catalyst while cooling the flask in an ice bath.

  • Reaction: Heat the reaction mixture to 100-120 °C for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated ammonium (B1175870) hydroxide solution until a precipitate forms.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with water, and air-dry.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 7-Benzoyl-2,4-dimethylquinoline.

Protocol 4: Synthesis of a 3-Benzoylphenyl-1,2,3-triazole Derivative

1,2,3-Triazoles are an important class of heterocycles in medicinal chemistry, known for a wide range of biological activities including antimicrobial properties.[8][9][10] This protocol outlines a general approach to synthesizing a triazole derivative from 3-Aminobenzophenone.

Experimental Protocol:

  • Diazotization: Dissolve 3-Aminobenzophenone (1.0 eq) in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (B80452) (1.05 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • Azide (B81097) Formation: In a separate flask, dissolve sodium azide (1.1 eq) in water and cool to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. A precipitate of 3-azidobenzophenone will form.

  • Click Chemistry (Huisgen Cycloaddition): Isolate the crude 3-azidobenzophenone. In a reaction flask, dissolve the 3-azidobenzophenone and a terminal alkyne (1.0 eq) in a solvent mixture of t-butanol and water. Add sodium ascorbate (B8700270) (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Once the reaction is complete, add water and extract the product with an organic solvent like ethyl acetate.

  • Isolation and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1,2,3-triazole derivative.

Quantitative Data for Pharmaceutical Intermediate Synthesis from 3-Aminobenzophenone
IntermediateSynthesis MethodKey ReagentsSolventTypical Yield (%)Reference
7-Benzoyl-2,4-dimethylquinolineCombes Synthesis3-Aminobenzophenone, Acetylacetone, H₂SO₄None60-75[5]
3-Benzoylphenyl-1,2,3-triazoleHuisgen Cycloaddition3-Azidobenzophenone, Terminal Alkyne, CuSO₄, Sodium Ascorbatet-Butanol/Water70-90[8][9]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow of the synthetic routes described above.

Synthesis_Workflow cluster_reduction Reduction cluster_quinoline Combes Synthesis cluster_triazole Multi-step Synthesis Start This compound Intermediate 3-Aminobenzophenone Start->Intermediate  H2, Pd/C or SnCl2, HCl Product1 7-Benzoyl-2,4-dimethylquinoline Intermediate->Product1  Acetylacetone, H2SO4 Diazotization/Azidation Diazotization/Azidation Intermediate->Diazotization/Azidation  1. NaNO2, HCl  2. NaN3 Product2 3-Benzoylphenyl-1,2,3-triazole Derivative Diazotization/Azidation->Product2  Terminal Alkyne, CuSO4

Caption: Synthetic routes from this compound.

The following diagram details the key reaction steps for the synthesis of the quinoline and triazole intermediates from 3-Aminobenzophenone.

Intermediates_Synthesis cluster_quinoline Quinoline Synthesis (Combes) cluster_triazole Triazole Synthesis Start 3-Aminobenzophenone Enamine Intermediate Enamine Intermediate Start->Enamine Intermediate + Acetylacetone - H2O Diazonium Salt Diazonium Salt Start->Diazonium Salt NaNO2, HCl Cyclization Cyclization Enamine Intermediate->Cyclization H+ catalyst Quinoline Product Quinoline Product Cyclization->Quinoline Product - H2O 3-Azidobenzophenone 3-Azidobenzophenone Diazonium Salt->3-Azidobenzophenone NaN3 Triazole Product Triazole Product 3-Azidobenzophenone->Triazole Product + Terminal Alkyne CuSO4

Caption: Key steps in intermediate synthesis.

References

Application Notes and Protocols for the Photoreduction of 3-Nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the photochemical reduction of 3-nitrobenzophenone, a process relevant to organic synthesis and the study of photochemical reaction mechanisms. The provided methodologies are based on established principles of the photoreduction of aromatic ketones and nitro compounds.

Introduction

The photoreduction of aromatic ketones, such as benzophenone (B1666685) and its derivatives, is a classic and well-studied photochemical reaction. The process is typically initiated by the photoexcitation of the carbonyl group to its triplet excited state, which then abstracts a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. In the case of this compound, the presence of the nitro group can influence the photophysical properties and the subsequent chemical pathways. The reduction of the nitro group can also occur under photochemical conditions. This protocol focuses on the photoreduction of the carbonyl group, which is generally the more facile photochemical process for benzophenone derivatives.

Data Summary

ParameterTypical Value/RangeNotes
Reactant Concentration 0.01 - 0.1 MHigher concentrations can lead to quenching and side reactions.
Hydrogen Donor Isopropanol (B130326), Ethanol, CyclohexaneAlcohols with an α-hydrogen are common and effective hydrogen donors.[1][2]
Solvent Acetonitrile (B52724), Benzene, or the hydrogen donor itselfThe choice of solvent can influence reaction efficiency and mechanism.
Light Source Medium-pressure mercury lampProvides broad UV output suitable for exciting benzophenone derivatives.
Irradiation Wavelength ~350 nmCorresponds to the n-π* absorption band of the benzophenone chromophore.[1][2]
Reaction Time 4 - 24 hoursDependent on the quantum yield of the reaction and the intensity of the light source.
Quantum Yield (Φ) 0.1 - 1.0Highly dependent on the specific substrate, hydrogen donor, and solvent.[3]
Chemical Yield 50 - 95%Can be optimized by controlling reaction conditions.

Experimental Protocol

This protocol describes a general procedure for the photoreduction of this compound to the corresponding pinacol, 1,1,2,2-tetraphenyl-1,2-ethanediol derivative, using isopropanol as a hydrogen donor.

Materials and Equipment:

  • This compound

  • Isopropanol (reagent grade)

  • Acetonitrile (spectroscopic grade)

  • Photochemical reactor equipped with a medium-pressure mercury lamp and a cooling system

  • Quartz reaction vessel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas source for deoxygenation

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

  • Analytical instrumentation for product characterization (e.g., NMR, IR, Mass Spectrometry, HPLC)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (e.g., 1.0 g) in a mixture of isopropanol and acetonitrile (e.g., 100 mL of a 1:1 v/v mixture) in a quartz reaction vessel equipped with a magnetic stir bar. The concentration should be in the range of 0.01-0.05 M.

    • Seal the reaction vessel and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. Oxygen can quench the triplet excited state of the ketone and should be removed.

    • Place the reaction vessel in the photochemical reactor and ensure the cooling system is active to maintain a constant temperature (e.g., 20-25 °C).

  • Irradiation:

    • Turn on the magnetic stirrer to ensure homogeneous mixing.

    • Initiate irradiation with the medium-pressure mercury lamp. If available, use a filter to select for wavelengths around 350 nm.

    • Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of hexane (B92381) and ethyl acetate. The disappearance of the this compound spot and the appearance of a new, more polar spot corresponding to the product should be observed.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), turn off the lamp and remove the reaction vessel from the reactor.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure of the resulting pinacol.

Diagrams

Experimental Workflow

experimental_workflow Experimental Workflow for Photoreduction prep Reaction Mixture Preparation (this compound in Isopropanol/Acetonitrile) deoxygenate Deoxygenation (N2 or Ar bubbling) prep->deoxygenate irradiate Irradiation (Photoreactor, ~350 nm) deoxygenate->irradiate monitor Reaction Monitoring (TLC) irradiate->monitor workup Work-up (Solvent Removal) monitor->workup Reaction Complete purify Purification (Recrystallization/Chromatography) workup->purify characterize Product Characterization (NMR, IR, MS) purify->characterize

Caption: A schematic overview of the experimental procedure for the photoreduction of this compound.

Photochemical Reaction Mechanism

reaction_mechanism Mechanism of this compound Photoreduction cluster_excitation Photoexcitation cluster_reduction Reduction Cascade s0 This compound (S₀) s1 Excited Singlet State (S₁) s0->s1 hν (~350 nm) t1 Excited Triplet State (T₁) s1->t1 Intersystem Crossing (ISC) h_abstraction Hydrogen Abstraction t1->h_abstraction ketyl_radical Ketyl Radical h_abstraction->ketyl_radical acetone Acetone h_abstraction->acetone dimerization Dimerization ketyl_radical->dimerization product Pinacol Product dimerization->product isopropanol Isopropanol isopropanol->h_abstraction

Caption: The proposed photochemical mechanism for the photoreduction of the carbonyl group in this compound.

References

Application Notes and Protocols: 3-Nitrobenzophenone in the Synthesis of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-nitrobenzophenone as a precursor in the synthesis of azo dyes. The protocols detailed herein cover the essential steps of reduction to 3-aminobenzophenone (B1265706) and the subsequent diazotization and coupling reactions to form a vibrant azo dye.

Introduction

This compound is a versatile chemical intermediate. Its primary application in dye synthesis involves the reduction of the nitro group to a primary amine, forming 3-aminobenzophenone. This amine can then serve as a diazo component in the synthesis of azo dyes. Azo dyes are a significant class of colorants characterized by the presence of one or more azo groups (–N=N–) which act as a chromophore. The color of the resulting dye can be tuned by the choice of the coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or naphthol.

Synthesis Pathway Overview

The overall synthesis of an azo dye from this compound is a two-stage process. The first stage is the reduction of the nitro group, and the second is the formation of the azo dye through diazotization and coupling.

Synthesis_Pathway This compound This compound 3-Aminobenzophenone 3-Aminobenzophenone This compound->3-Aminobenzophenone Reduction (e.g., Sn/HCl) 3-Benzoyldiazo\nnium Chloride 3-Benzoyldiazo nium Chloride 3-Aminobenzophenone->3-Benzoyldiazo\nnium Chloride Diazotization (NaNO2, HCl, 0-5°C) Azo Dye Azo Dye 3-Benzoyldiazo\nnium Chloride->Azo Dye Azo Coupling (e.g., 2-Naphthol)

Caption: General synthesis pathway from this compound to an azo dye.

Experimental Protocols

Protocol 1: Reduction of this compound to 3-Aminobenzophenone

This protocol describes the reduction of the nitro group of this compound to a primary amine using tin and hydrochloric acid.[1][2]

Materials:

  • This compound

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10%)

  • Ethanol

  • Ethyl acetate

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and granulated tin.

  • Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

  • After the initial reaction subsides, heat the mixture to reflux with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.

  • The mixture can be filtered to remove the tin salts. Alternatively, for easier workup, the reaction can be performed in ethanol, then poured into a large volume of ice water and neutralized with sodium bicarbonate to minimize emulsion formation.[3]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 3-aminobenzophenone.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Expected Results: The successful synthesis of 3-aminobenzophenone can be confirmed by its melting point and spectroscopic analysis.

ParameterExpected Value
Melting Point81-84 °C
AppearanceCrystalline solid
Protocol 2: Synthesis of an Azo Dye from 3-Aminobenzophenone

This protocol details the synthesis of a monoazo dye by the diazotization of 3-aminobenzophenone and subsequent coupling with 2-naphthol (B1666908).[4][5][6][7][8]

Part A: Diazotization of 3-Aminobenzophenone

Materials:

  • 3-Aminobenzophenone

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Deionized water

  • Ice

Procedure:

  • Dissolve a specific molar amount of 3-aminobenzophenone in a mixture of concentrated hydrochloric acid and water in a beaker.

  • Cool the resulting solution to 0-5 °C in an ice-water bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled 3-aminobenzophenone solution, ensuring the temperature remains between 0-5 °C.

  • Continue stirring the mixture for an additional 15-20 minutes after the addition of sodium nitrite is complete to ensure the diazotization reaction is complete. The resulting solution contains the 3-benzoyldiazonium chloride and should be used immediately in the subsequent coupling reaction.

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction Dissolve 3-Aminobenzophenone\nin HCl/Water Dissolve 3-Aminobenzophenone in HCl/Water Cool amine solution\nto 0-5°C Cool amine solution to 0-5°C Dissolve 3-Aminobenzophenone\nin HCl/Water->Cool amine solution\nto 0-5°C Prepare cold\nNaNO2 solution Prepare cold NaNO2 solution Slowly add NaNO2\nsolution Slowly add NaNO2 solution Prepare cold\nNaNO2 solution->Slowly add NaNO2\nsolution Cool amine solution\nto 0-5°C->Slowly add NaNO2\nsolution Stir for 15-20 min Stir for 15-20 min Slowly add NaNO2\nsolution->Stir for 15-20 min

Caption: Workflow for the diazotization of 3-aminobenzophenone.

Part B: Azo Coupling with 2-Naphthol

Materials:

  • Diazonium salt solution from Part A

  • 2-Naphthol (beta-naphthol)

  • Sodium Hydroxide (NaOH) solution (e.g., 10%)

  • Deionized water

  • Ice

Procedure:

  • In a beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the chilled 2-naphthol solution with vigorous stirring. A colored precipitate will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Filter the precipitated dye using vacuum filtration and wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified azo dye.

  • Dry the final product in a desiccator.

Data Presentation

The following table summarizes representative data for a synthesized azo dye derived from 3-aminobenzophenone and 2-naphthol. Note that these are expected values and should be confirmed by experimental analysis.

ParameterValueReference
Product Name 1-(3-benzoylphenylazo)-2-naphthol
Appearance Colored solid (e.g., red, orange)[5]
Yield (%) 70-85 (typical for azo coupling)[9]
Melting Point (°C) Varies depending on purity[6]
UV-Vis (λmax, nm) 450-500 (in a suitable solvent)[9]
Key IR Peaks (cm⁻¹) ~3400 (O-H), ~1650 (C=O), ~1450 (N=N)[9]

Logical Relationships in Azo Dye Synthesis

The success of the azo dye synthesis is dependent on several key factors and their interplay.

Logical_Relationships Low Temperature\n(0-5°C) Low Temperature (0-5°C) Diazonium Salt\nStability Diazonium Salt Stability Low Temperature\n(0-5°C)->Diazonium Salt\nStability Electrophilic\nAromatic Substitution Electrophilic Aromatic Substitution Diazonium Salt\nStability->Electrophilic\nAromatic Substitution High Yield of\nAzo Dye High Yield of Azo Dye Diazonium Salt\nStability->High Yield of\nAzo Dye Acidic Medium\n(Diazotization) Acidic Medium (Diazotization) Acidic Medium\n(Diazotization)->Diazonium Salt\nStability Alkaline Medium\n(Coupling) Alkaline Medium (Coupling) Electron-rich\nCoupling Component Electron-rich Coupling Component Alkaline Medium\n(Coupling)->Electron-rich\nCoupling Component Electron-rich\nCoupling Component->Electrophilic\nAromatic Substitution Electrophilic\nAromatic Substitution->High Yield of\nAzo Dye

Caption: Key factors influencing the successful synthesis of azo dyes.

Conclusion

This compound serves as a valuable starting material for the synthesis of azo dyes following a two-step process of reduction and subsequent diazotization and coupling. The protocols provided herein offer a framework for the laboratory-scale synthesis of these vibrant colorants. The properties of the final dye can be further modified by the selection of different coupling components, opening avenues for the creation of a diverse palette of colors for various applications.

References

Application Notes and Protocols for Photochemical Reactions of 3-Nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and protocols for conducting photochemical reactions with 3-Nitrobenzophenone. This document outlines the necessary equipment, detailed procedures for reaction execution and analysis, and expected outcomes based on the established photochemistry of nitroaromatic compounds.

Introduction

This compound is a substituted aromatic ketone that exhibits rich and complex photochemical behavior. Unlike unsubstituted benzophenone (B1666685), which primarily undergoes photoreduction at the carbonyl group to form benzopinacol, the presence of the electron-withdrawing nitro group significantly influences the reaction pathway. The primary photochemical process for this compound in the presence of a hydrogen-donating solvent, such as isopropyl alcohol, is the reduction of the nitro group.

Upon absorption of UV radiation, this compound is excited to its triplet state. This excited molecule can then abstract hydrogen atoms from the solvent, leading to the stepwise reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino functionalities. Understanding and controlling these photochemical transformations are crucial for applications in organic synthesis, photodynamic therapy, and the development of photosensitive materials.

Experimental Setup

A standard photochemical reactor is required for these experiments. The setup can be configured for either batch or continuous flow reactions.

Essential Equipment:

  • Photochemical Reactor: A vessel made of borosilicate glass or quartz, equipped with ports for reagent addition, sampling, and gas purging.[1]

  • UV Lamp: A medium-pressure mercury vapor lamp is a suitable light source, typically emitting a broad spectrum of UV light. The lamp should be housed in a quartz immersion well to allow for cooling and direct irradiation of the reaction mixture.[1][2]

  • Immersion Well: A double-walled quartz tube that houses the UV lamp and allows for the circulation of a coolant to maintain a constant temperature.[1]

  • Cooling System: A circulating bath or chiller to maintain the temperature of the reaction mixture and the UV lamp.[2]

  • Magnetic Stirrer: To ensure homogeneous mixing of the reaction solution.[2]

  • Inert Gas Supply: A cylinder of nitrogen or argon with a gas dispersion tube to deoxygenate the solvent and reaction mixture.

A schematic of a typical batch photochemical reactor setup is provided below.

Diagram of a Batch Photochemical Reactor

G cluster_reactor Photochemical Reactor cluster_ancillary Ancillary Equipment Reaction_Vessel Reaction Vessel (Borosilicate Glass) Immersion_Well Quartz Immersion Well Immersion_Well->Reaction_Vessel immersed in UV_Lamp UV Lamp UV_Lamp->Immersion_Well housed in Stir_Bar Magnetic Stir Bar Stir_Bar->Reaction_Vessel placed in Cooling_System Cooling System Cooling_System->Immersion_Well circulates coolant through Inert_Gas Inert Gas Supply (N2 or Ar) Inert_Gas->Reaction_Vessel purges Magnetic_Stirrer Magnetic Stirrer Magnetic_Stirrer->Stir_Bar drives

Caption: A typical batch photochemical reactor setup.

Experimental Protocols

The following protocols detail the photochemical reduction of this compound in isopropyl alcohol.

General Safety Precautions
  • UV radiation is harmful to the eyes and skin. The photochemical reactor should be operated in a light-tight cabinet or shielded appropriately.

  • This compound is a skin and eye irritant and may cause respiratory irritation.[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

Protocol for Photoreduction of this compound

This protocol is adapted from the established procedure for the photoreduction of benzophenone and takes into account the reactivity of the nitro group.[4]

Materials:

  • This compound

  • Isopropyl alcohol (2-propanol), spectroscopic grade

  • Glacial acetic acid (optional, to prevent side reactions)[4]

  • Nitrogen or Argon gas

Procedure:

  • Solution Preparation: In a 100 mL borosilicate glass reaction vessel, dissolve 1.0 g of this compound in 50 mL of isopropyl alcohol. Gentle warming may be necessary to facilitate dissolution.

  • Acidification (Optional): Add one drop of glacial acetic acid to the solution. This can help to prevent potential base-catalyzed side reactions.[4]

  • Deoxygenation: Place the reaction vessel in the photochemical reactor setup. Insert a gas dispersion tube into the solution and purge with nitrogen or argon for 15-20 minutes to remove dissolved oxygen. Oxygen can quench the triplet excited state of the ketone and inhibit the reaction.

  • Irradiation: While maintaining a slow, steady stream of inert gas over the surface of the solution and with continuous stirring, turn on the cooling system and then the UV lamp.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy. To take a sample, briefly turn off the UV lamp and withdraw a small aliquot from the reaction mixture.

  • Reaction Time: The required irradiation time will vary depending on the lamp intensity and the specific setup. It is recommended to monitor the reaction until the starting material is consumed (typically several hours).

  • Product Isolation: Once the reaction is complete, turn off the UV lamp and the cooling system. The primary products of the nitro group reduction are often colored. The solvent can be removed under reduced pressure, and the resulting crude product can be purified by column chromatography.

Reaction Mechanism and Visualization

The photoreduction of this compound proceeds through a series of steps initiated by the photo-excited triplet state of the molecule. The primary reaction is the reduction of the nitro group.

Reaction Pathway:

  • Photoexcitation and Intersystem Crossing: this compound absorbs a photon (hν) and is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes efficient intersystem crossing (ISC) to the more stable triplet state (T₁).

  • Hydrogen Abstraction: The triplet-state this compound abstracts a hydrogen atom from the isopropyl alcohol solvent, forming a ketyl radical and an isopropanol (B130326) radical.

  • Nitro Group Reduction: The isopropanol radical can then reduce the nitro group of a ground-state this compound molecule. This process occurs in a stepwise fashion, first to a nitroso group, then to a hydroxylamino group, and finally to an amino group. The photoreduction of nitroarenes is a known and efficient process.[5]

  • Product Formation: The final product mixture can contain 3-nitrosobenzophenone, 3-(hydroxylamino)benzophenone, and 3-aminobenzophenone, depending on the reaction conditions and duration.

Diagram of the Photoreduction Pathway of this compound

G 3-Nitrobenzophenone_S0 This compound (S₀) 3-Nitrobenzophenone_S1 This compound (S₁) 3-Nitrobenzophenone_S0->3-Nitrobenzophenone_S1 hν (UV Light) 3-Nitrobenzophenone_T1 This compound (T₁) 3-Nitrobenzophenone_S1->3-Nitrobenzophenone_T1 Intersystem Crossing (ISC) Isopropanol Isopropyl Alcohol Ketyl_Radical This compound Ketyl Radical Isopropanol_Radical Isopropanol Radical 3-Nitrosobenzophenone 3-Nitrosobenzophenone 3-Hydroxylaminobenzophenone 3-(Hydroxylamino)benzophenone 3-Nitrosobenzophenone->3-Hydroxylaminobenzophenone Further Reduction 3-Aminobenzophenone 3-Aminobenzophenone 3-Hydroxylaminobenzophenone->3-Aminobenzophenone Further Reduction 3-Nitrobenzophenone_T1Isopropanol 3-Nitrobenzophenone_T1Isopropanol Ketyl_RadicalIsopropanol_Radical Ketyl_RadicalIsopropanol_Radical 3-Nitrobenzophenone_T1Isopropanol->Ketyl_RadicalIsopropanol_Radical H-Abstraction Isopropanol_Radical3-Nitrobenzophenone_S0 Isopropanol_Radical3-Nitrobenzophenone_S0 Isopropanol_Radical3-Nitrobenzophenone_S0->3-Nitrosobenzophenone Reduction

References

Application Notes and Protocols for Studying Triplet State Energy Transfer with 3-Nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-Nitrobenzophenone as a photosensitizer for studying triplet state energy transfer. This document outlines the photophysical properties of this compound, detailed experimental protocols for transient absorption spectroscopy and phosphorescence quenching, and the underlying theoretical principles.

Introduction to Triplet State Energy Transfer

Triplet state energy transfer is a fundamental photophysical process where an electronically excited molecule in a triplet state (the donor) transfers its excitation energy to an acceptor molecule, promoting the acceptor to its triplet state. This process is crucial in various fields, including organic photochemistry, materials science, and photodynamic therapy. The efficiency of this energy transfer is governed by several factors, including the triplet energy levels of the donor and acceptor, their proximity, and their relative orientation.

Benzophenone (B1666685) and its derivatives are widely used as triplet photosensitizers due to their high intersystem crossing quantum yields. Upon absorption of UV light, they efficiently transition from the excited singlet state (S₁) to the triplet state (T₁). This triplet state can then transfer its energy to a suitable acceptor molecule. This compound, with its modified electronic properties due to the nitro group, serves as a valuable tool for these studies.

Photophysical Properties of this compound

A thorough understanding of the photophysical properties of the photosensitizer is paramount for designing and interpreting triplet energy transfer experiments. The key parameters for this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₃H₉NO₃[1]
Molecular Weight 227.22 g/mol [1]
CAS Number 2243-80-3[1]
Appearance Tan to light brown crystalline powder[2]
Melting Point 92-94 °C[2]
UV Absorption Maxima (λ_max_) ~250 nm, with a weaker band around 350 nmInferred from nitrobenzaldehyde data[3][4][5]
Triplet Energy (E_T_) ~69 kcal/mol (for benzophenone)[5]
Intersystem Crossing Quantum Yield (Φ_ISC_) Nearly 1 (for benzophenone in non-polar solvents)[5][6]

Signaling Pathway and Mechanism

The process of triplet state energy transfer initiated by this compound can be visualized as a sequence of photophysical events.

Triplet_Energy_Transfer cluster_sensitizer This compound (Sensitizer) cluster_acceptor Acceptor Molecule S0_sens S₀ (Ground State) S1_sens S₁ (Excited Singlet State) S0_sens->S1_sens UV Light Absorption (hν) T1_sens T₁ (Excited Triplet State) S1_sens->T1_sens Intersystem Crossing (ISC) T1_sens->S0_sens Phosphorescence / Non-radiative decay T1_acc T₁ (Excited Triplet State) T1_sens->T1_acc Triplet-Triplet Energy Transfer (TET) S0_acc S₀ (Ground State) T1_acc->S0_acc Phosphorescence / Reaction

Caption: Mechanism of triplet energy transfer from this compound.

Experimental Protocols

Transient Absorption Spectroscopy (TAS)

Transient absorption spectroscopy is a powerful technique to directly observe and characterize the triplet excited state of this compound and monitor the kinetics of energy transfer to an acceptor.

Objective: To measure the triplet-triplet absorption spectrum of this compound and determine the rate of energy transfer to a quencher.

Materials:

  • This compound

  • Acceptor molecule (quencher) with a triplet energy lower than this compound

  • Spectroscopic grade solvent (e.g., acetonitrile, benzene)

  • Quartz cuvettes (1 cm path length)

  • Nanosecond or picosecond transient absorption spectrometer

Experimental Workflow:

TAS_Workflow prep Sample Preparation setup Spectrometer Setup prep->setup pump_probe Pump-Probe Measurement setup->pump_probe data_acq Data Acquisition pump_probe->data_acq analysis Data Analysis data_acq->analysis

Caption: Experimental workflow for Transient Absorption Spectroscopy.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.5-1.0 at the excitation wavelength.

    • Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the acceptor molecule.

    • Degas all solutions by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove oxygen, which is an efficient quencher of triplet states.

  • Spectrometer Setup:

    • Use a laser flash photolysis setup. The pump pulse wavelength should be chosen to excite this compound (e.g., 355 nm from a Nd:YAG laser).

    • The probe source is typically a broadband white light continuum.

    • Set the time delay between the pump and probe pulses to monitor the transient species from nanoseconds to microseconds.

  • Data Acquisition:

    • Record the transient absorption spectrum of the this compound solution without the acceptor to identify the triplet-triplet absorption band.

    • For each solution with the acceptor, record the decay of the transient absorption of the this compound triplet state at its maximum absorption wavelength.

    • Simultaneously, monitor the growth and decay of the transient absorption corresponding to the triplet state of the acceptor molecule.

  • Data Analysis:

    • The observed decay rate of the this compound triplet state will increase with increasing acceptor concentration.

    • Plot the observed decay rate constant (k_obs) versus the acceptor concentration.

    • The slope of this plot will yield the bimolecular quenching rate constant (k_q) for the triplet energy transfer process, according to the Stern-Volmer equation: k_obs = k_0 + k_q * [Acceptor], where k_0 is the decay rate constant in the absence of the acceptor.

Phosphorescence Quenching

Phosphorescence quenching is a steady-state method to study triplet energy transfer by monitoring the decrease in the phosphorescence intensity of the donor in the presence of an acceptor.

Objective: To determine the efficiency of triplet energy transfer from this compound to a quencher.

Materials:

  • This compound

  • Acceptor molecule (quencher)

  • Spectroscopic grade solvent (often in a rigid matrix at low temperature, e.g., ethanol (B145695) glass at 77 K)

  • Quartz phosphorescence tubes

  • Luminescence spectrometer with a phosphorescence detection mode

Experimental Workflow:

Phosphorescence_Workflow prep Sample Preparation in Phosphorescence Tubes cooling Cooling to 77 K (Liquid Nitrogen) prep->cooling measurement Phosphorescence Measurement cooling->measurement analysis Stern-Volmer Analysis measurement->analysis

Caption: Experimental workflow for Phosphorescence Quenching.

Protocol:

  • Sample Preparation:

    • Prepare a series of solutions in a suitable solvent (e.g., ethanol) with a constant concentration of this compound and varying concentrations of the acceptor.

    • Transfer the solutions to quartz phosphorescence tubes.

    • Degas the solutions thoroughly.

  • Measurement:

    • Freeze the samples by immersing the tubes in liquid nitrogen (77 K) to form a rigid glass.

    • Record the phosphorescence emission spectrum of each sample upon excitation at a wavelength where this compound absorbs.

    • Measure the phosphorescence intensity at the emission maximum for each sample.

  • Data Analysis:

    • Plot the ratio of the phosphorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]).

    • This Stern-Volmer plot should be linear, and the slope gives the Stern-Volmer quenching constant (K_sv): I₀ / I = 1 + K_sv * [Q].

    • The efficiency of energy transfer can be inferred from the quenching constant.

Conclusion

This compound is a versatile photosensitizer for studying triplet state energy transfer. By employing techniques such as transient absorption spectroscopy and phosphorescence quenching, researchers can gain valuable insights into the mechanisms and kinetics of this fundamental process. The protocols outlined in these application notes provide a solid foundation for conducting such studies, which are essential for advancing our understanding of photochemistry and its applications in various scientific and technological fields.

References

Application Notes and Protocols for the Synthesis of Ketoprofen from 3-Nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, multi-step synthetic route for the preparation of the non-steroidal anti-inflammatory drug (NSAID), ketoprofen (B1673614), commencing from 3-nitrobenzophenone. The described methodology is a composite of established chemical transformations, designed to guide researchers through a plausible synthetic pathway.

Introduction

Ketoprofen, chemically known as 2-(3-benzoylphenyl)propanoic acid, is a widely utilized NSAID with analgesic and antipyretic properties. Its synthesis is a topic of significant interest in medicinal and industrial chemistry. This document outlines a laboratory-scale synthesis of ketoprofen starting from this compound, a readily available starting material. The synthetic strategy involves the reduction of the nitro group, followed by diazotization and a Sandmeyer reaction to introduce a nitrile functionality. Subsequent hydrolysis and chain elongation via an acetyl intermediate lead to the final product.

Overall Synthetic Pathway

The synthesis of ketoprofen from this compound is proposed to proceed through the following key intermediates:

  • 3-Aminobenzophenone: Formed by the reduction of this compound.

  • 3-Benzoylbenzonitrile: Generated via a Sandmeyer reaction on the diazonium salt of 3-aminobenzophenone.

  • 3-Benzoylbenzoic Acid: Obtained through the hydrolysis of 3-benzoylbenzonitrile.

  • 3-Acetylbenzophenone (B1664593): A key intermediate synthesized from 3-benzoylbenzoic acid.

  • Ketoprofen: The final product, synthesized from 3-acetylbenzophenone.

digraph "Ketoprofen Synthesis Workflow" {
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Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Reduction", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="3-Aminobenzophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Diazotization & Sandmeyer Reaction", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="3-Benzoylbenzonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Hydrolysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate3 [label="3-Benzoylbenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Conversion to Acetyl Group", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate4 [label="3-Acetylbenzophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; Step5 [label="Darzens Condensation & Rearrangement", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Ketoprofen", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Step1 [arrowhead=normal, color="#4285F4"]; Step1 -> Intermediate1 [arrowhead=normal, color="#4285F4"]; Intermediate1 -> Step2 [arrowhead=normal, color="#4285F4"]; Step2 -> Intermediate2 [arrowhead=normal, color="#4285F4"]; Intermediate2 -> Step3 [arrowhead=normal, color="#4285F4"]; Step3 -> Intermediate3 [arrowhead=normal, color="#4285F4"]; Intermediate3 -> Step4 [arrowhead=normal, color="#4285F4"]; Step4 -> Intermediate4 [arrowhead=normal, color="#4285F4"]; Intermediate4 -> Step5 [arrowhead=normal, color="#4285F4"]; Step5 -> End [arrowhead=normal, color="#4285F4"]; }

Caption: Darzens condensation pathway to Ketoprofen.

Materials:

  • 3-Acetylbenzophenone

  • Ethyl chloroacetate (B1199739)

  • Sodium ethoxide (NaOEt)

  • 30% Sodium hydroxide (B78521) (NaOH) solution

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Glacial acetic acid

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Dissolve 3-acetylbenzophenone (1.0 eq) and ethyl chloroacetate (1.05 eq) in absolute ethanol (B145695).

  • Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol at room temperature and then reflux the mixture for 2-3 hours.

  • Cool to room temperature, add 30% sodium hydroxide solution, and stir for 12 hours.

  • Adjust the pH to 2 with hydrochloric acid and reflux for 1-2 hours for decarboxylation.

  • Cool and extract with ethyl acetate.

  • To the residue after evaporation of ethyl acetate, add glacial acetic acid and hydrogen peroxide.

  • Heat the mixture at 90 °C for 8-10 hours to obtain ketoprofen.

  • Purify the crude product by recrystallization.

ParameterValue
Starting Material 3-Acetylbenzophenone
Key Reagents Ethyl chloroacetate, NaOEt, NaOH, HCl, H₂O₂
Reaction Time ~24 hours (total)
Temperature Reflux, then 90 °C
Typical Yield 40-50%

Summary of Quantitative Data

The following table summarizes the expected yields for each step of the synthesis.

StepTransformationStarting MaterialProductTypical Yield (%)
1ReductionThis compound3-Aminobenzophenone85-95
2Diazotization & Sandmeyer3-Aminobenzophenone3-Benzoylbenzonitrile60-80
3Hydrolysis3-Benzoylbenzonitrile3-Benzoylbenzoic Acid80-90
4Ketone Formation3-Benzoylbenzoic Acid3-Acetylbenzophenone60-70
5Darzens & Oxidation3-AcetylbenzophenoneKetoprofen40-50
Overall This compound Ketoprofen ~10-25

Note: The overall yield is an estimation and can vary significantly based on the efficiency of each step and purification losses.

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle corrosive reagents such as concentrated acids and thionyl chloride with extreme care.

  • Cyanide compounds are highly toxic and should be handled with extreme caution under strict safety protocols.

  • Diazonium salts can be explosive when isolated and dry; they should be kept in solution and used immediately.

  • Reactions involving flammable solvents should be performed away from ignition sources.

Application of 3-Nitrobenzophenone in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Nitrobenzophenone as a photoinitiator in polymer chemistry. While specific quantitative data and dedicated protocols for this compound are limited in publicly available literature, this document extrapolates from the well-established behavior of benzophenone (B1666685) and its derivatives to provide practical guidance. The information herein is intended to facilitate research and development in areas such as UV curing of coatings, inks, adhesives, and the synthesis of specialized polymers.

Introduction to this compound in Polymer Chemistry

This compound is a derivative of benzophenone that can function as a Type II photoinitiator.[1] Upon absorption of ultraviolet (UV) light, it can initiate free-radical polymerization of various monomers, particularly acrylates and methacrylates.[1][2] Like other benzophenone-based initiators, this compound requires a co-initiator, typically a hydrogen donor such as a tertiary amine, to generate the radicals necessary for polymerization.[1][2]

The introduction of a nitro group onto the benzophenone structure is expected to influence its photochemical properties, including its absorption spectrum and efficiency as a photoinitiator. The general mechanism involves the excitation of the this compound molecule to a triplet state upon UV irradiation, followed by hydrogen abstraction from the co-initiator. This process generates a ketyl radical from the benzophenone and an amine-derived radical, the latter of which is primarily responsible for initiating the polymer chain growth.

Key Applications and Performance Data

The primary application of this compound in polymer chemistry is as a photoinitiator for UV-curable systems. These systems are valued for their rapid curing times, low energy consumption, and low volatile organic compound (VOC) emissions.

UV Curing of Acrylate (B77674) Monomers

This compound can be employed to initiate the polymerization of acrylate and methacrylate (B99206) monomers, which are common components in coatings, inks, and adhesives. The efficiency of the polymerization is dependent on several factors, including the concentration of the photoinitiator and co-initiator, the type of monomer, and the intensity of the UV light source.

Table 1: Performance of a Benzophenone-Containing Acrylate Monomer in Photopolymerization

MonomerCo-initiatorCo-initiator Concentration (M)Final Monomer Conversion (%)
p-benzophenoneoxycarbonyl phenyl acrylateTriethylamine13.5 x 10⁻²31.27[1]
p-benzophenoneoxycarbonyl phenyl methacrylateTriethylamine13.5 x 10⁻²26.10[1]

Note: This data is for a monomer with a pendant benzophenone group and is intended to provide a general indication of the conversion efficiencies that can be achieved in benzophenone-based systems.

The concentration of the co-initiator plays a crucial role in the polymerization kinetics. Generally, increasing the co-initiator concentration leads to a higher rate of polymerization and greater final monomer conversion, as it increases the efficiency of radical generation.[2]

Experimental Protocols

The following protocols are generalized procedures for utilizing a Type II photoinitiator system like this compound for the UV curing of an acrylate formulation and the synthesis of a hydrogel. These should be adapted and optimized for specific experimental conditions and research goals.

Protocol 1: UV Curing of an Acrylate Formulation

Objective: To prepare and cure a thin film of an acrylate-based formulation using this compound as a photoinitiator.

Materials:

  • Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

  • This compound (Photoinitiator)

  • Co-initiator (e.g., Triethylamine, TEA, or Ethyl 4-(dimethylamino)benzoate, EDB)

  • Substrate (e.g., glass slide, metal panel)

  • UV curing lamp (e.g., medium-pressure mercury lamp or UV LED with appropriate wavelength output)

  • Film applicator or spin coater

  • Real-Time FTIR Spectrometer (optional, for monitoring conversion)

Procedure:

  • Formulation Preparation:

    • In an amber vial to protect from ambient light, prepare the photocurable formulation by dissolving this compound (e.g., 0.5 - 3 wt%) and the co-initiator (e.g., 2 - 5 wt%) in the acrylate monomer.

    • Ensure complete dissolution by gentle stirring or vortexing. If necessary, gentle warming can be applied.

  • Coating Application:

    • Apply a thin film of the prepared formulation onto the substrate using a film applicator or by spin coating to achieve the desired thickness (e.g., 25 µm).

  • UV Curing:

    • Place the coated substrate under the UV lamp.

    • Irradiate the sample for a specified time (e.g., 5 - 60 seconds) at a defined light intensity. The optimal curing time will depend on the formulation and the light source.

  • Characterization (Optional):

    • If using a Real-Time FTIR spectrometer, monitor the decrease in the acrylate C=C bond peak (around 1635 cm⁻¹) to determine the rate of polymerization and the final monomer conversion.

Protocol 2: Synthesis of a Photopolymerized Hydrogel

Objective: To synthesize a crosslinked hydrogel using this compound to initiate the polymerization of a diacrylate precursor.

Materials:

  • Hydrogel precursor (e.g., Poly(ethylene glycol) diacrylate, PEGDA)

  • Phosphate-buffered saline (PBS) or other suitable solvent

  • This compound (Photoinitiator)

  • Co-initiator (e.g., N-vinylpyrrolidone, NVP, can act as a co-initiator and comonomer)

  • Molds (e.g., PDMS molds of desired shape and size)

  • UV light source (e.g., 365 nm)

Procedure:

  • Precursor Solution Preparation:

    • Prepare the hydrogel precursor solution by dissolving PEGDA (e.g., 20 wt%) in PBS.

    • Add this compound (e.g., 0.1 - 1 wt%) and the co-initiator (e.g., 1 wt%) to the solution.

    • Mix thoroughly until all components are fully dissolved.

  • Molding:

    • Pipette the precursor solution into the molds, ensuring there are no air bubbles.

  • Photopolymerization:

    • Expose the molds to UV light for a sufficient duration (e.g., 5 - 15 minutes) to ensure complete crosslinking. The required exposure time will depend on the light intensity and the specific formulation.

  • Hydrogel Swelling and Characterization:

    • After polymerization, carefully remove the hydrogels from the molds.

    • The hydrogels can be swollen in PBS to reach equilibrium.

    • The mechanical properties, such as compressive modulus and swelling ratio, can then be characterized using appropriate instrumentation.

Visualizations

Photoinitiation Mechanism

The following diagram illustrates the general mechanism of radical generation by a Type II photoinitiator system, which is applicable to this compound.

G PI This compound (PI) PI_star Excited State PI* PI->PI_star UV Light (hν) Radical_Pair Radical Pair PI_star->Radical_Pair Hydrogen Abstraction Co_initiator Co-initiator (e.g., Amine, R₃N) Co_initiator->Radical_Pair Ketyl_Radical Ketyl Radical (PI-H•) Radical_Pair->Ketyl_Radical Amine_Radical Amine Radical (R₂N-C•HR') Radical_Pair->Amine_Radical Growing_Chain Growing Polymer Chain (M-M•) Amine_Radical->Growing_Chain Initiation Monomer Monomer (M) Monomer->Growing_Chain Polymer Polymer Growing_Chain->Polymer Propagation

Caption: Proposed mechanism of radical generation for this compound.

Experimental Workflow for UV Curing

The logical flow of a typical UV curing experiment is outlined below.

G Formulation Formulation Preparation (Monomer + 3-NBP + Co-initiator) Application Coating Application (e.g., Spin Coating) Formulation->Application Curing UV Curing (UV Lamp Exposure) Application->Curing Characterization Polymer Film Characterization (e.g., FTIR, Mechanical Testing) Curing->Characterization

Caption: Workflow for the preparation and curing of a polymer film.

References

3-Nitrobenzophenone: A Comprehensive Guide for UV Absorption Applications in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

[City, State] – [Date] – 3-Nitrobenzophenone, a benzophenone (B1666685) derivative, presents significant potential as a UV absorber in various material science applications. Its inherent photochemical properties make it a candidate for protecting materials susceptible to degradation from ultraviolet radiation. These application notes provide detailed protocols and data for the utilization of this compound as a UV absorber, aimed at researchers, scientists, and professionals in drug development.

Introduction

Ultraviolet (UV) radiation can induce photodegradation in a wide range of materials, leading to discoloration, loss of mechanical strength, and reduced lifespan. UV absorbers are chemical compounds that absorb UV radiation and dissipate the energy as harmless heat, thereby protecting the material matrix. Benzophenones are a well-established class of UV absorbers, and this compound, with its nitro functional group, exhibits strong UV absorption characteristics. This document outlines the properties, applications, and experimental protocols for this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical, chemical, and spectroscopic properties of this compound is essential for its effective application.

PropertyValueReference
Chemical Name (3-nitrophenyl)(phenyl)methanone[1][2]
Synonyms m-Nitrobenzophenone[1][2]
CAS Number 2243-80-3[1][3][4]
Molecular Formula C₁₃H₉NO₃[1][2]
Molecular Weight 227.22 g/mol [1]
Appearance Tan to light brown crystalline powder
Melting Point 92-94 °C
Solubility Soluble in ethanol, acetone; limited solubility in water
UV Absorption Range Expected in the UVA and UVB regions[5][6][7]
λmax in Ethanol ~250 nm and ~330-360 nm (based on benzophenone)[6][7]
λmax of 3-nitrophenol (B1666305) 275 nm and 340 nm[5]

Mechanism of UV Absorption

The UV absorption mechanism of benzophenones involves the excitation of electrons within the molecule upon absorbing UV radiation. The energy is then dissipated through non-radiative pathways, preventing it from causing photodegradation of the host material. The conjugated system of the benzophenone core is responsible for this absorption.

UV_Absorption_Mechanism UV_Photon UV Photon (hv) Ground_State This compound (Ground State) UV_Photon->Ground_State Absorption Excited_State Excited State Ground_State->Excited_State Excitation Excited_State->Ground_State Non-radiative decay Heat Heat Excited_State->Heat Energy Dissipation UV_Vis_Protocol cluster_prep Solution Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Standards Prepare Working Standards Stock->Standards Scan Scan Standards (400-200 nm) Standards->Scan Blank Run Blank (Ethanol) Blank->Scan Determine_lambda_max Determine λmax Scan->Determine_lambda_max Calibration_Curve Plot Calibration Curve Determine_lambda_max->Calibration_Curve Calculate_Epsilon Calculate Molar Absorptivity Calibration_Curve->Calculate_Epsilon Polymer_Incorporation Start Start Dissolve_Polymer Dissolve Polymer in Solvent Start->Dissolve_Polymer Add_UV_Absorber Add this compound Solution Dissolve_Polymer->Add_UV_Absorber Cast_Solution Cast Solution onto Glass Plate Add_UV_Absorber->Cast_Solution Dry_Film Dry the Film Cast_Solution->Dry_Film End End Dry_Film->End Photostability_Protocol Start Start Prepare_Samples Prepare Exposed and Dark Control Samples Start->Prepare_Samples Expose_to_Light Expose in Photostability Chamber Prepare_Samples->Expose_to_Light Analyze_Samples Analyze Samples at Time Points Expose_to_Light->Analyze_Samples Compare_Results Compare Exposed vs. Dark Control Analyze_Samples->Compare_Results End End Compare_Results->End

References

Application Notes and Protocols: C-H Bond Activation Utilizing Excited State 3-Nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization approaches. Photocatalysis, driven by visible light, has emerged as a powerful tool for C-H activation under mild conditions. This document provides detailed application notes and protocols for the use of excited state 3-nitrobenzophenone as a potential photocatalyst for C-H bond activation, a critical process in modern drug discovery and development for the late-stage functionalization of complex molecules.

This compound, upon photoexcitation, can populate a triplet excited state capable of acting as a potent hydrogen atom abstractor. This reactivity can be harnessed to generate carbon-centered radicals from a variety of C-H bonds, which can then engage in a range of bond-forming reactions. The nitro group's electron-withdrawing nature can influence the photophysical properties and reactivity of the benzophenone (B1666685) core, potentially offering unique selectivity.

Reaction Mechanism and Signaling Pathway

The photocatalytic C-H activation cycle using this compound is initiated by the absorption of light, leading to the formation of a reactive triplet excited state. This excited state then abstracts a hydrogen atom from a suitable substrate, generating a carbon-centered radical and the ketyl radical of this compound. The carbon-centered radical can then undergo various synthetic transformations.

Caption: General mechanism for C-H bond activation by excited state this compound.

Quantitative Data Summary

While specific quantitative data for C-H bond activation using this compound is not extensively available in the literature, the following table provides a template for organizing and comparing key reaction parameters. Researchers should aim to determine these values for their specific substrate and reaction conditions.

ParameterThis compoundBenzophenone (Reference)Notes
Triplet State Energy (ET) To be determined~69 kcal/molThe nitro group may slightly lower the triplet energy.
Triplet State Lifetime (τT) To be determined~5 µs (in benzene)The lifetime is solvent and substrate dependent.
Quantum Yield of Intersystem Crossing (ΦISC) To be determined~1.0Assumed to be high, similar to benzophenone.
Quantum Yield of C-H Abstraction (ΦHAT) To be determinedSubstrate dependentThis is a key parameter for reaction efficiency.
Reaction Rate Constant (kHAT) To be determinedSubstrate dependentIndicates the speed of the hydrogen abstraction step.
Product Yield (%) To be determinedSubstrate dependentOverall efficiency of the synthetic transformation.

Experimental Protocols

The following are generalized protocols for conducting C-H bond activation experiments using this compound as a photocatalyst. These should be considered as starting points and will likely require optimization for specific substrates and desired transformations.

Protocol 1: General Procedure for Photocatalytic C-H Functionalization

This protocol outlines a general setup for a photocatalytic C-H functionalization reaction, such as alkylation or arylation, using this compound.

Materials:

  • This compound (photocatalyst)

  • Substrate containing the C-H bond to be functionalized

  • Coupling partner (e.g., an alkene, aryl halide)

  • Solvent (degassed, e.g., acetonitrile, dichloromethane, or benzene)

  • Inert gas (e.g., nitrogen or argon)

  • Photoreactor equipped with a suitable light source (e.g., 365 nm UV lamp or a broad-spectrum visible light source)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask, add this compound (typically 1-10 mol%).

  • Add the substrate (1.0 equiv) and the coupling partner (1.1-2.0 equiv).

  • Add the desired volume of degassed solvent.

  • Seal the flask and degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas for 15-30 minutes.

  • Place the reaction vessel in the photoreactor at a controlled temperature (typically room temperature).

  • Irradiate the reaction mixture with the light source while stirring vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired functionalized product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup and Analysis A Combine Reactants: 3-NBP, Substrate, Coupling Partner B Add Degassed Solvent A->B C Degas Mixture (Freeze-Pump-Thaw or Inert Gas) B->C D Irradiate with Light Source (e.g., 365 nm) with Stirring C->D E Monitor Reaction Progress (TLC, GC-MS, LC-MS) D->E F Solvent Removal E->F Upon Completion G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Caption: General experimental workflow for photocatalytic C-H functionalization.

Protocol 2: Measurement of the Quantum Yield of C-H Abstraction (Relative Method)

This protocol describes a method to estimate the quantum yield of hydrogen atom abstraction by excited this compound relative to a known standard, such as benzophenone. This involves monitoring the disappearance of a C-H bond-containing substrate.

Materials:

  • This compound

  • Benzophenone (as a standard)

  • Substrate with a reactive C-H bond (e.g., cyclohexane, toluene)

  • Actinometer solution (e.g., potassium ferrioxalate) for light intensity measurement

  • Spectrophotometer (UV-Vis)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable internal standard

  • Photoreactor with a monochromatic light source

Procedure:

  • Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., potassium ferrioxalate) according to established procedures.

  • Sample Preparation: Prepare separate solutions of this compound and benzophenone of the same molar concentration in the chosen solvent, each containing a known concentration of the C-H substrate and an internal standard. Ensure the absorbance of both solutions at the irradiation wavelength is identical and low (typically < 0.1) to ensure uniform light absorption.

  • Irradiation: Irradiate both solutions in parallel in the photoreactor under identical conditions (temperature, stirring, irradiation time).

  • Analysis: At regular time intervals, withdraw aliquots from each reaction mixture and analyze them by GC or HPLC to determine the concentration of the remaining substrate.

  • Calculation:

    • Plot the concentration of the substrate versus irradiation time for both reactions.

    • Determine the initial rate of substrate consumption for both the this compound- and benzophenone-sensitized reactions.

    • The relative quantum yield (Φrel) can be calculated as the ratio of the initial rates: Φrel = (Rate3-NBP) / (RateBenzophenone)

    • The absolute quantum yield for the this compound reaction (Φ3-NBP) can then be estimated if the quantum yield for the benzophenone reaction (ΦBenzophenone) under the same conditions is known: Φ3-NBP = Φrel * ΦBenzophenone

Applications in Drug Development

The ability to selectively functionalize C-H bonds is of paramount importance in drug discovery and development. It allows for:

  • Late-Stage Functionalization: Introduction of new functional groups into complex, drug-like molecules at a late stage of the synthesis, enabling rapid generation of analogues for structure-activity relationship (SAR) studies.

  • Access to Novel Chemical Space: Formation of C-C and C-heteroatom bonds at previously inaccessible positions, leading to the discovery of new molecular scaffolds with potential biological activity.

  • Metabolite Synthesis: Synthesis of potential drug metabolites for pharmacological and toxicological evaluation.

  • Deuterium (B1214612) Labeling: Introduction of deuterium at specific positions to improve the pharmacokinetic properties of drug candidates.

The use of this compound as a photocatalyst for these applications is an area of active research. Its distinct electronic properties may offer complementary selectivity to other established photocatalysts.

Safety Precautions

  • This compound may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Photochemical reactions should be carried out in a well-ventilated fume hood.

  • High-intensity light sources can be harmful to the eyes and skin. Use appropriate shielding and safety goggles.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting. All experiments should be conducted with appropriate safety precautions.

Application Note: Continuous Flow Synthesis of 3-Nitrobenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the synthesis of 3-Nitrobenzophenone utilizing continuous flow chemistry. By adapting the traditional Friedel-Crafts acylation reaction to a flow process, this protocol offers significant advantages over conventional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. This document provides detailed experimental protocols, quantitative data, and a visual representation of the workflow, intended to guide researchers in implementing this modern synthetic methodology.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The classical synthesis route involves the Friedel-Crafts acylation of benzene (B151609) with 3-nitrobenzoyl chloride, a reaction that typically employs a stoichiometric amount of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[1][2] While effective, batch-wise Friedel-Crafts acylations present several challenges, including poor heat dissipation in large-scale reactions, potential for side reactions, and issues with reagent handling and work-up.[3]

Flow chemistry, or continuous flow synthesis, offers a compelling solution to these challenges. By conducting reactions in a continuously flowing stream through a reactor of small dimensions, precise control over reaction parameters such as temperature, pressure, and residence time can be achieved.[4] This leads to improved reaction efficiency, higher yields, and a significantly better safety profile, particularly for highly exothermic reactions like Friedel-Crafts acylation.[5]

This application note describes a continuous flow method for the synthesis of this compound, providing a foundation for the development of safer, more efficient, and scalable manufacturing processes.

Reaction Scheme

The synthesis of this compound is achieved through the Friedel-Crafts acylation of benzene with 3-nitrobenzoyl chloride, catalyzed by a Lewis acid.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )GradeSource
3-Nitrobenzoyl chlorideC₇H₄ClNO₃185.56≥98%Commercially Available
BenzeneC₆H₆78.11Anhydrous, ≥99.8%Commercially Available
Aluminum ChlorideAlCl₃133.34Anhydrous, ≥99%Commercially Available
Dichloromethane (B109758)CH₂Cl₂84.93Anhydrous, ≥99.8%Commercially Available
Hydrochloric AcidHCl36.461 M aqueous solutionCommercially Available
Sodium BicarbonateNaHCO₃84.01Saturated aqueous solutionCommercially Available
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Commercially Available
Preparation of Reagent Solutions

Reagent Stream A: A solution of 3-nitrobenzoyl chloride (18.56 g, 0.1 mol) in anhydrous dichloromethane (100 mL) is prepared.

Reagent Stream B: A suspension of anhydrous aluminum chloride (14.67 g, 0.11 mol) in anhydrous dichloromethane (100 mL) is carefully prepared under an inert atmosphere (e.g., nitrogen or argon).

Quench Solution: A 1 M aqueous solution of hydrochloric acid is prepared for the work-up.

Continuous Flow Synthesis Setup

A basic continuous flow system is assembled as depicted in the workflow diagram below. The setup consists of two syringe pumps for delivering the reagent streams, a T-mixer for combining the reagents, a heated reactor coil, a back-pressure regulator, and a collection vessel.

Synthesis Procedure
  • System Priming: The entire flow system is primed with anhydrous dichloromethane.

  • Reagent Pumping: Reagent Stream A and Reagent Stream B are pumped at equal flow rates into the T-mixer.

  • Reaction: The combined stream flows through the heated reactor coil, where the Friedel-Crafts acylation takes place.

  • Quenching: The output from the reactor is directed into a collection vessel containing the quench solution (1 M HCl) at 0-5 °C with vigorous stirring.

  • Work-up: The quenched reaction mixture is transferred to a separatory funnel. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the reaction parameters for the continuous flow synthesis of this compound.

ParameterValue
Reactor Volume10 mL
Reactor Temperature60 °C
Flow Rate (Stream A)0.5 mL/min
Flow Rate (Stream B)0.5 mL/min
Total Flow Rate1.0 mL/min
Residence Time10 min
Pressure5 bar
Isolated Yield85-95%

Visualizations

Experimental Workflow

G cluster_reagents Reagent Preparation cluster_flow_system Continuous Flow System cluster_workup Work-up and Purification A 3-Nitrobenzoyl Chloride in Dichloromethane P1 Syringe Pump A A->P1 B Aluminum Chloride in Dichloromethane P2 Syringe Pump B B->P2 M T-Mixer P1->M P2->M R Heated Reactor Coil M->R BPR Back Pressure Regulator R->BPR Q Quenching (1M HCl) BPR->Q S Separation and Washing Q->S P Purification S->P Product This compound P->Product

A schematic of the continuous flow synthesis of this compound.
Signaling Pathway (Logical Relationship)

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products 3-Nitrobenzoyl_Chloride 3-Nitrobenzoyl Chloride Acylium_Ion Acylium Ion [3-NO2-C6H4CO]+ 3-Nitrobenzoyl_Chloride->Acylium_Ion + AlCl3 Benzene Benzene AlCl3 Aluminum Chloride (Lewis Acid) Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + Benzene This compound This compound Sigma_Complex->this compound - H+ HCl HCl Sigma_Complex->HCl + AlCl4- Regenerated_AlCl3 Regenerated AlCl3 Sigma_Complex->Regenerated_AlCl3

The key steps in the Friedel-Crafts acylation mechanism.

Conclusion

The continuous flow synthesis of this compound offers a safe, efficient, and scalable alternative to traditional batch methods. The precise control over reaction parameters afforded by flow chemistry leads to high yields and purity. This application note provides a comprehensive guide for researchers looking to adopt this modern synthetic approach, with the potential for further optimization and adaptation to other Friedel-Crafts acylation reactions.

References

Mechanistic Insights into 3-Nitrobenzophenone Photocleavage: Application Notes and Protocols for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the mechanistic intricacies of 3-nitrobenzophenone photocleavage. The provided information is intended to facilitate a deeper understanding of the photochemical behavior of this compound, which is crucial for its application in photolithography, caged compounds, and as a photoinitiator.

Introduction

This compound, a derivative of benzophenone (B1666685), exhibits photochemical reactivity primarily driven by the presence of the nitro group. Upon absorption of UV light, the molecule is promoted to an excited state, initiating a series of events that can lead to cleavage of chemical bonds. The core of its photochemical activity lies in the efficient population of its triplet excited state, a common feature of benzophenone derivatives. This triplet state is the principal photoactive species, capable of undergoing various reactions, including hydrogen abstraction. The specific pathways of photocleavage for this compound are of significant interest for controlling and optimizing its photochemical applications.

Quantitative Data Summary

While specific quantum yields for the photocleavage of this compound are not extensively documented in publicly available literature, the photophysical properties of related compounds provide a foundational understanding. The efficiency of photochemical reactions is quantified by the quantum yield (Φ), which represents the number of events occurring per photon absorbed. For benzophenone derivatives, the triplet quantum yield (Φ_T) is a critical parameter, often approaching unity in non-polar solvents, indicating a highly efficient population of the reactive triplet state.

ParameterValue/Range (Anticipated)Notes
Triplet Quantum Yield (Φ_T) ~ 0.8 - 1.0Based on data for benzophenone and its derivatives. The nitro group may slightly alter this value.
Triplet State Lifetime (τ_T) Microseconds (µs)The lifetime is solvent and concentration-dependent. Quenching by oxygen or other species can shorten the lifetime.
Photocleavage Quantum Yield (Φ_pc) Dependent on reaction conditionsThis value is highly sensitive to the presence of hydrogen donors and the specific bond being cleaved.

Proposed Signaling Pathway and Mechanism

The photocleavage of this compound is hypothesized to proceed through the following mechanistic steps, initiated by the absorption of a photon (hν).

Photocleavage_Mechanism S0 This compound (S₀) S1 Excited Singlet State (S₁) S0->S1 hν (UV light) S1->S0 Fluorescence / Non-radiative decay T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence / Non-radiative decay Intermediate Radical Intermediate (e.g., Ketyl Radical) T1->Intermediate Hydrogen Abstraction Products Photocleavage Products Intermediate->Products Further Reactions

Caption: Proposed photocleavage mechanism of this compound.

The process begins with the excitation of the this compound molecule from its ground state (S₀) to an excited singlet state (S₁) upon absorption of UV radiation. Due to the efficient intersystem crossing (ISC) characteristic of benzophenones, the molecule rapidly transitions to the more stable and longer-lived triplet state (T₁). This triplet state is a potent hydrogen abstractor. In the presence of a suitable hydrogen donor, the triplet state can abstract a hydrogen atom, leading to the formation of a ketyl radical intermediate. Subsequent reactions of this radical intermediate result in the final photocleavage products.

Experimental Protocols

To elucidate the mechanistic details of this compound photocleavage, a combination of spectroscopic and analytical techniques is required.

Protocol for Transient Absorption Spectroscopy

This protocol outlines the use of nanosecond laser flash photolysis to detect and characterize transient intermediates, such as the triplet excited state and radical species.[1][2]

Objective: To observe the transient absorption spectra of the triplet state and any radical intermediates, and to determine their lifetimes.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., acetonitrile, benzene)

  • Nanosecond laser flash photolysis system with a pulsed laser (e.g., Nd:YAG laser, 355 nm excitation)[3]

  • Xenon flash lamp for probing

  • Monochromator and a fast detector (e.g., photomultiplier tube)

  • Digital oscilloscope

  • Quartz cuvettes

Procedure:

  • Prepare a solution of this compound in the chosen solvent at a concentration that gives an absorbance of approximately 0.3-0.5 at the excitation wavelength (355 nm).

  • Deoxygenate the solution by bubbling with nitrogen or argon for at least 20 minutes to prevent quenching of the triplet state by oxygen.

  • Transfer the solution to a quartz cuvette and place it in the sample holder of the laser flash photolysis system.

  • Excite the sample with a short laser pulse (e.g., 5-10 ns).

  • Record the change in absorbance of the sample at various wavelengths as a function of time after the laser pulse. This provides the transient absorption spectrum.

  • To determine the lifetime of a transient species, monitor the decay of its absorption at a specific wavelength over time and fit the decay curve to an appropriate kinetic model (e.g., first-order or second-order decay).

Data Analysis:

  • Plot the change in absorbance (ΔA) versus wavelength to obtain the transient absorption spectrum.

  • Plot ΔA at a specific wavelength versus time to obtain the decay kinetics of the transient species.

  • The triplet state of benzophenone derivatives typically shows a strong absorption in the 500-600 nm region.[4]

LFP_Workflow prep Sample Preparation (Solution of this compound) deox Deoxygenation (N₂ or Ar bubbling) prep->deox lfp Laser Flash Photolysis (Pump-Probe Measurement) deox->lfp spec Transient Absorption Spectra Acquisition lfp->spec kinetics Kinetic Decay Measurement lfp->kinetics analysis Data Analysis (Spectrum and Lifetime) spec->analysis kinetics->analysis

Caption: Experimental workflow for Laser Flash Photolysis.

Protocol for Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy, often combined with spin trapping, is a powerful technique for the detection and identification of radical intermediates.[5][6]

Objective: To detect and identify radical intermediates formed during the photocleavage of this compound.

Materials:

  • This compound

  • Solvent (e.g., benzene, tert-butanol)

  • Spin trap (e.g., Phenyl N-tert-butylnitrone (PBN), 5,5-Dimethyl-1-pyrroline N-oxide (DMPO))

  • EPR spectrometer

  • UV irradiation source (e.g., mercury lamp)

  • Quartz EPR flat cell or capillary tubes

Procedure:

  • Prepare a solution of this compound and the spin trap in the chosen solvent.

  • Transfer the solution to a quartz EPR flat cell or a capillary tube.

  • Place the sample in the cavity of the EPR spectrometer.

  • Irradiate the sample with UV light directly within the EPR cavity.

  • Record the EPR spectrum. The formation of a radical adduct with the spin trap will result in a characteristic EPR signal.

  • Control experiments should be performed by irradiating the spin trap solution in the absence of this compound to ensure that the observed signals are not from the decomposition of the spin trap itself.

Data Analysis:

  • The resulting EPR spectrum is analyzed to determine the g-value and hyperfine coupling constants.

  • These parameters are characteristic of the trapped radical and can be used to identify its structure. For example, the hyperfine splitting pattern can reveal the number and type of nuclei interacting with the unpaired electron.[7]

EPR_Workflow sample_prep Sample Preparation (this compound + Spin Trap) epr_setup Placement in EPR Cavity sample_prep->epr_setup irradiation In-situ UV Irradiation epr_setup->irradiation spectrum_acq EPR Spectrum Acquisition irradiation->spectrum_acq data_analysis Spectral Analysis (g-value, Hyperfine Coupling) spectrum_acq->data_analysis

Caption: Experimental workflow for EPR Spin Trapping.

Protocol for Quantum Yield Determination (Relative Method)

The quantum yield of photocleavage can be determined relative to a well-characterized actinometer.[8]

Objective: To quantify the efficiency of the photocleavage reaction.

Materials:

  • This compound

  • Actinometer (e.g., potassium ferrioxalate)

  • Monochromatic light source (e.g., lamp with a filter or a laser)

  • UV-Vis spectrophotometer

  • Analytical technique for product quantification (e.g., HPLC, GC-MS)

Procedure:

  • Actinometry:

    • Prepare a solution of the actinometer and irradiate it with the monochromatic light source for a specific period.

    • Measure the change in absorbance of the actinometer solution to determine the number of photons absorbed (photon flux).

  • Photolysis of this compound:

    • Prepare a solution of this compound with a similar absorbance at the irradiation wavelength as the actinometer.

    • Irradiate the solution under identical conditions (light intensity, wavelength, geometry) as the actinometry experiment.

    • At various time intervals, withdraw aliquots and analyze them to determine the concentration of the photoproducts or the disappearance of the starting material.

  • Calculation:

    • The quantum yield of the reaction (Φ_rxn) is calculated using the following formula: Φ_rxn = (moles of product formed) / (moles of photons absorbed)

Data Analysis:

  • A plot of product concentration versus time will give the initial rate of the reaction.

  • The photon flux determined from the actinometry experiment is used to calculate the moles of photons absorbed.

Conclusion

The mechanistic study of this compound photocleavage requires a multi-faceted approach combining advanced spectroscopic techniques. The protocols provided herein offer a comprehensive framework for researchers to investigate the transient intermediates, identify radical species, and quantify the efficiency of the photocleavage process. A thorough understanding of these fundamental photochemical parameters is essential for the rational design and application of this compound in various light-driven technologies.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Nitrobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-Nitrobenzophenone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in optimizing reaction conditions and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with 3-nitrobenzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is generally effective for producing the desired meta-substituted product.[1][2][3]

Q2: Why is it preferable to perform a Friedel-Crafts acylation of benzene with 3-nitrobenzoyl chloride rather than nitrating benzophenone (B1666685)?

A2: The carbonyl group of benzophenone is a deactivating group and a meta-director in electrophilic aromatic substitution. Nitrating benzophenone would be sluggish and would still lead to the desired 3-nitro isomer. However, the Friedel-Crafts acylation of nitrobenzene (B124822) is notoriously difficult because the nitro group is a very strong deactivating group, often preventing the reaction from occurring under standard conditions. Therefore, the more efficient and reliable route is to introduce the nitro group on the benzoyl chloride before the acylation of benzene.

Q3: What are the primary factors influencing the yield and purity of this compound?

A3: Several factors can significantly impact the outcome of the synthesis:

  • Purity of Reagents: Anhydrous conditions are crucial as the Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[4]

  • Reaction Temperature: Temperature control is critical to minimize the formation of side products and prevent decomposition.

  • Stoichiometry of Reactants and Catalyst: The molar ratios of benzene, 3-nitrobenzoyl chloride, and the Lewis acid catalyst must be carefully controlled for optimal conversion.

  • Choice of Solvent: The solvent can influence the solubility of reactants and the reaction rate.

  • Efficient Work-up and Purification: Proper quenching of the reaction and effective purification are essential to isolate the desired product in high purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture.- Ensure all glassware is thoroughly dried before use.- Use freshly opened or properly stored anhydrous aluminum chloride.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction is sluggish, consider increasing the reaction time or cautiously raising the temperature.
3. Deactivated Benzene Ring: Although unlikely with benzene, substituted benzenes with deactivating groups will react slower.- For deactivated aromatic substrates, a higher reaction temperature or a more active catalyst system may be required.
Formation of Isomeric Impurities (2- and 4-Nitrobenzophenone) 1. Reaction Conditions Favoring Other Isomers: While the nitro group on the benzoyl chloride directs the incoming benzene to the meta position relative to the nitro group, minor amounts of ortho and para isomers can still form.- Optimize the reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable meta isomer.- The choice of Lewis acid can also influence regioselectivity.
Presence of Byproducts 1. Polysubstitution: Although less common in Friedel-Crafts acylation compared to alkylation, it can occur under forcing conditions.- Use a moderate excess of benzene to favor mono-acylation.
2. Hydrolysis of 3-Nitrobenzoyl Chloride: Presence of moisture can lead to the formation of 3-nitrobenzoic acid.- Maintain strict anhydrous conditions throughout the reaction setup and execution.
Difficulties in Product Purification 1. Incomplete Separation of Isomers: The polarity of the nitrobenzophenone isomers can be very similar, making separation by chromatography challenging.- For column chromatography, use a long column and a shallow solvent gradient to improve resolution. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common eluent system.- For recrystallization, screen various solvents to find one that provides good differential solubility for the isomers. Ethanol (B145695) or a mixture of ethanol and water can be effective.
2. Oily Product Instead of Crystalline Solid: The presence of impurities can inhibit crystallization.- Attempt to purify a small amount of the oil by column chromatography to obtain a seed crystal.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from benzene and 3-nitrobenzoyl chloride using anhydrous aluminum chloride as the catalyst.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
BenzeneC₆H₆78.11
3-Nitrobenzoyl chlorideC₇H₄ClNO₃185.56
Anhydrous Aluminum ChlorideAlCl₃133.34
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93
Hydrochloric Acid (conc.)HCl36.46
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber), add anhydrous aluminum chloride (e.g., 1.2 equivalents).

    • Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

    • Cool the flask to 0-5 °C in an ice bath.

  • Addition of Reactants:

    • Dissolve 3-nitrobenzoyl chloride (e.g., 1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

    • Add the 3-nitrobenzoyl chloride solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, add benzene (e.g., 1.5 equivalents) dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 10 °C.

  • Reaction:

    • After the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Upon completion, cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or a mixture of hexane and ethyl acetate.

    • Alternatively, for higher purity, the product can be purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Characterization Data for this compound
PropertyValue
Appearance Pale yellow solid
Melting Point 95-98 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.65 (t, J = 1.9 Hz, 1H), 8.45 (ddd, J = 8.3, 2.3, 1.1 Hz, 1H), 8.15 (dt, J = 7.7, 1.4 Hz, 1H), 7.85 – 7.80 (m, 2H), 7.75 (t, J = 8.0 Hz, 1H), 7.68 – 7.62 (m, 1H), 7.55 – 7.49 (m, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ 194.5, 148.4, 138.9, 137.3, 133.5, 132.9, 130.1, 129.9, 128.8, 127.1, 124.6
IR (KBr, cm⁻¹) 3080, 1665 (C=O), 1600, 1530 (NO₂), 1350 (NO₂), 1280, 920, 720

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Anhydrous Reagents (Benzene, 3-Nitrobenzoyl Chloride, AlCl₃, DCM) setup_apparatus Assemble Flame-Dried Glassware (Flask, Condenser, Dropping Funnel) prep_reagents->setup_apparatus charge_flask Charge Flask with AlCl₃ and DCM setup_apparatus->charge_flask cool_flask Cool to 0-5 °C charge_flask->cool_flask add_acyl_chloride Add 3-Nitrobenzoyl Chloride Solution cool_flask->add_acyl_chloride add_benzene Add Benzene add_acyl_chloride->add_benzene react Stir at Room Temperature (Monitor by TLC) add_benzene->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Recrystallization or Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, IR, MP) purify->characterize

Figure 1. Experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram

troubleshooting_logic node_action node_action start Low Yield or No Reaction? check_moisture Anhydrous Conditions Maintained? start->check_moisture check_reagents Reagents of Good Quality? check_moisture->check_reagents Yes action_dry Action: Ensure all glassware is dry. Use fresh anhydrous reagents. check_moisture->action_dry No check_temp_time Sufficient Reaction Time/Temperature? check_reagents->check_temp_time Yes action_reagents Action: Use freshly opened or purified starting materials. check_reagents->action_reagents No action_optimize Action: Increase reaction time or carefully increase temperature. Monitor by TLC. check_temp_time->action_optimize No success Improved Yield check_temp_time->success Yes action_dry->success action_reagents->success action_optimize->success

Figure 2. Troubleshooting decision tree for low yield in this compound synthesis.
Reaction Mechanism Signaling Pathway

reaction_mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Deprotonation and Product Formation acyl_chloride 3-Nitrobenzoyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ sigma_complex Sigma Complex (Carbocation Intermediate) acylium_ion->sigma_complex benzene Benzene benzene->sigma_complex + Acylium Ion product_complex Product-AlCl₃ Complex sigma_complex->product_complex - H⁺ (removed by AlCl₄⁻) final_product This compound product_complex->final_product Aqueous Work-up

References

Troubleshooting low yield in Friedel-Crafts synthesis of 3-Nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Friedel-Crafts Synthesis of 3-Nitrobenzophenone

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Friedel-Crafts synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of this compound often low?

The primary reason for low yields is the strong deactivating effect of the nitro group (-NO2) on the 3-nitrobenzoyl chloride reactant. In a Friedel-Crafts acylation, which is an electrophilic aromatic substitution, electron-withdrawing groups deactivate the aromatic ring, making it less nucleophilic and therefore less reactive towards the electrophile.[1][2] The benzophenone (B1666685) product itself is also deactivated, which prevents polyacylation but highlights the challenging nature of the initial reaction.[1][3]

Q2: My reaction is sluggish or fails to proceed. What are the most common causes?

Several factors can lead to a stalled reaction:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][4][5] Any water in the glassware, solvent, or reagents will hydrolyze and deactivate the catalyst. It is critical to use anhydrous conditions, oven-dried glassware, and freshly opened or properly stored anhydrous AlCl₃.[1][6]

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the catalyst forms a stable complex with the carbonyl group of the this compound product, effectively removing it from the reaction.[1]

  • Low Reaction Temperature: While high temperatures can cause side reactions, a temperature that is too low may not provide sufficient activation energy to overcome the deactivating effect of the nitro group. Gentle heating is often required.[1]

Q3: How much Lewis acid catalyst is optimal for this synthesis?

A stoichiometric amount (at least 1.0 equivalent relative to the 3-nitrobenzoyl chloride) is essential. Because the AlCl₃ catalyst complexes with the ketone product, using only a catalytic amount will result in a very low conversion.[1] Some procedures may even call for a slight excess of the catalyst (e.g., 1.1 to 1.2 equivalents) to ensure the reaction goes to completion.

Q4: My reaction mixture turned dark and formed a tar-like substance. What went wrong?

Tar formation is typically a result of decomposition or unwanted side reactions, often caused by excessive heat.[4]

  • High Reaction Temperature: Overheating the reaction mixture can lead to the degradation of the starting materials and products.[4]

  • Prolonged Reaction Time: Allowing the reaction to run for too long, especially at elevated temperatures, can increase the formation of byproducts.[4]

  • Impure Reagents: Impurities in the starting materials can also contribute to side reactions and tar formation.[1]

Q5: I am losing a significant amount of product during the workup. How can I improve recovery?

Product loss during workup is often due to difficulties in separating the organic and aqueous layers, particularly if emulsions form.[5] To minimize this:

  • Proper Quenching: Quench the reaction by carefully and slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[5][7] This hydrolyzes the aluminum chloride complex and helps to dissolve inorganic salts in the aqueous layer.

  • Breaking Emulsions: If an emulsion forms during extraction, adding a saturated solution of sodium chloride (brine) can help to break it, allowing for a cleaner separation of the layers.[5]

Troubleshooting Summary

The following table summarizes common issues and recommended solutions for optimizing the yield of this compound.

Issue Potential Cause Recommended Solution
Low or No Conversion Deactivated aromatic ring due to the nitro group.Increase reaction time or moderately increase temperature. Ensure sufficient catalyst is used.[1][2]
Inactive (hydrated) Lewis acid catalyst.Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware is oven-dried and reagents are anhydrous.[1][4][5]
Insufficient amount of Lewis acid catalyst.Use at least a stoichiometric equivalent of AlCl₃ relative to the 3-nitrobenzoyl chloride.[1]
Formation of Tar/Byproducts Reaction temperature is too high.Maintain careful temperature control. Avoid excessive heating.[4]
Impure starting materials or solvent.Use high-purity, dry benzene (B151609) and freshly prepared or purified 3-nitrobenzoyl chloride.[1]
Product Loss During Workup Emulsion formation during extraction.Pour the reaction mixture onto an ice/HCl slurry. Wash the organic layer with brine to break emulsions.[5][7]
Incomplete hydrolysis of the product-catalyst complex.Ensure thorough mixing during the acidic quench step.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 3-Nitrobenzoyl Chloride

  • Dry, Thiophene-free Benzene

  • Dichloromethane (DCM, for extraction)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas safely into a trap).

    • Ensure all glassware is thoroughly oven-dried before assembly to maintain anhydrous conditions.

  • Reagent Charging:

    • To the flask, add dry benzene (e.g., 2.0 equivalents) and anhydrous aluminum chloride (e.g., 1.1 equivalents).

    • Cool the mixture in an ice-water bath to 0-5 °C with stirring.

  • Addition of Acylating Agent:

    • Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of dry benzene and add it to the dropping funnel.

    • Add the 3-nitrobenzoyl chloride solution dropwise to the stirred AlCl₃/benzene mixture over 30-60 minutes, maintaining the temperature below 10 °C. A vigorous evolution of HCl gas will be observed.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Gently heat the reaction mixture to 50-60 °C and maintain it at this temperature for 2-4 hours.[6]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture back to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.

    • Cautiously and slowly pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. This will decompose the AlCl₃ complex.[7]

    • Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or an ethanol/water mixture) to afford this compound as a crystalline solid.[8]

Visual Guides

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and resolve low yield issues.

TroubleshootingWorkflow start Low Yield of this compound reagents 1. Check Reagents & Conditions start->reagents reaction 2. Analyze Reaction Progress start->reaction workup 3. Review Workup & Purification start->workup moisture Moisture Contamination? reagents->moisture catalyst_qty Stoichiometric AlCl₃ Used? reagents->catalyst_qty reagent_purity Purity of Starting Materials? reagents->reagent_purity temperature Optimal Temperature? reaction->temperature time Sufficient Reaction Time? reaction->time quench Proper Quenching? workup->quench extraction Emulsion or Loss? workup->extraction sol_moisture Use Anhydrous Conditions Oven-dry Glassware moisture->sol_moisture sol_catalyst Use >1.0 eq. of AlCl₃ catalyst_qty->sol_catalyst sol_purity Purify/Verify Reagents reagent_purity->sol_purity sol_temp Adjust Temperature (e.g., 50-60 °C) temperature->sol_temp sol_time Increase Time & Monitor by TLC time->sol_time sol_quench Quench on Ice/HCl Slurry quench->sol_quench sol_extraction Use Brine Wash extraction->sol_extraction

Caption: A stepwise workflow for troubleshooting low yields in the synthesis of this compound.

Role of Lewis Acid and Product Complexation

This diagram illustrates why a stoichiometric amount of Lewis acid is necessary in Friedel-Crafts acylation.

CatalystComplexation sub 3-Nitrobenzoyl Chloride acylium Acylium Ion [R-C=O]⁺ [AlCl₄]⁻ sub->acylium Step 1: Electrophile Generation cat1 AlCl₃ (Catalyst) cat1->acylium Step 1: Electrophile Generation complex Product-Catalyst Complex (Inactive) cat1->complex Step 3: Complexation (Removes Catalyst) product This compound Product acylium->product Step 2: Electrophilic Attack benzene Benzene benzene->product Step 2: Electrophilic Attack product->complex Step 3: Complexation (Removes Catalyst)

References

Identifying byproducts in the nitration of benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of benzophenone (B1666685).

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the mononitration of benzophenone?

A1: The major product of the mononitration of benzophenone is 3-nitrobenzophenone . The carbonyl group of the benzophenone is an electron-withdrawing group, which deactivates the aromatic rings and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.

Q2: What are the common byproducts observed during the nitration of benzophenone?

A2: Common byproducts include:

  • Dinitrobenzophenones: Further nitration of the mononitrated product can occur, leading to isomers such as 3,3'-dinitrobenzophenone.

  • m- and p-Nitrobenzoic Acids: These can be formed by the cleavage of the nitrobenzophenone product by the strong acidic reaction mixture.

  • Trinitrohydroxybenzophenone: This has been reported as a byproduct in the nitration of 3,3'-dinitrobenzophenone, suggesting it could be a minor byproduct in forcing dinitration conditions.

Q3: How can I minimize the formation of dinitrated byproducts?

A3: To minimize dinitration, it is crucial to control the reaction conditions. Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature, typically between 0-10°C. Slower, controlled addition of the nitrating mixture also helps to prevent over-nitration.

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: Ethanol (B145695) is a commonly used solvent for the recrystallization of this compound. The crude product is dissolved in hot ethanol and allowed to cool slowly, which should result in the formation of purified crystals.

Experimental Protocols

Mononitration of Benzophenone to Yield this compound

This protocol is designed to favor the formation of the mononitrated product while minimizing byproduct formation.

Materials:

  • Benzophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Ethanol (for recrystallization)

  • Distilled Water

Procedure:

  • In a flask, dissolve benzophenone in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice bath with constant stirring.

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the benzophenone solution. Maintain the reaction temperature below 10°C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-10°C for 1-2 hours.

  • Slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from hot ethanol.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Data Presentation

The following table summarizes the expected products and byproducts in the nitration of benzophenone. The yields are representative and can vary significantly with reaction conditions.

Product/ByproductTypical Reaction Conditions Favoring FormationRepresentative Yield Range
This compound Stoichiometric nitrating agent, low temperature (0-10°C)60-80%
3,3'-Dinitrobenzophenone Excess nitrating agent, higher temperature (>30°C)10-30% (as a byproduct)
m- and p-Nitrobenzoic Acids Prolonged reaction times, high temperatures5-15%
Other Isomers (e.g., 2- and 4-nitrobenzophenone) Generally minor due to directing effects<5%

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low yield of desired product - Incomplete reaction.- Loss of product during workup or purification.- Increase reaction time or temperature slightly, but monitor for byproduct formation.- Ensure efficient precipitation and careful transfers during filtration and recrystallization.
Formation of significant amounts of dinitrobenzophenone - Reaction temperature was too high.- Excess nitrating agent was used.- Addition of nitrating agent was too fast.- Maintain the reaction temperature strictly below 10°C.- Use a stoichiometric amount of nitric acid.- Add the nitrating mixture slowly and dropwise.
Product "oils out" during recrystallization - The solution is supersaturated.- The chosen solvent is not ideal.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed before cooling slowly.- Try a different recrystallization solvent or a solvent pair.
Presence of acidic impurities in the final product - Inadequate washing after precipitation.- Wash the crude product with a dilute sodium bicarbonate solution, followed by water, until the washings are neutral before recrystallization.
Reaction mixture is dark or tarry - Reaction temperature is too high, leading to oxidative side reactions.- Ensure efficient cooling and slow addition of the nitrating agent.

Visualizations

Byproduct_Formation_Pathway Logical Pathway of Byproduct Formation in Benzophenone Nitration Benzophenone Benzophenone Mononitrobenzophenone This compound (Major Product) Benzophenone->Mononitrobenzophenone Nitration (Controlled Conditions) Dinitrobenzophenone 3,3'-Dinitrobenzophenone (Byproduct) Benzophenone->Dinitrobenzophenone Nitration (Forcing Conditions) Mononitrobenzophenone->Dinitrobenzophenone Further Nitration NitrobenzoicAcids m- and p-Nitrobenzoic Acids (Cleavage Byproducts) Mononitrobenzophenone->NitrobenzoicAcids Acid Cleavage Dinitrobenzophenone->NitrobenzoicAcids Acid Cleavage

Caption: Logical pathway of byproduct formation.

Troubleshooting_Workflow Troubleshooting Workflow for Benzophenone Nitration start Start Experiment reaction Nitration Reaction start->reaction workup Workup & Isolation reaction->workup analysis Analyze Crude Product (TLC, NMR, etc.) workup->analysis pure Desired Purity? analysis->pure troubleshoot Troubleshoot analysis->troubleshoot purification Recrystallization pure->purification No end Pure Product pure->end Yes purification->analysis low_yield Low Yield? troubleshoot->low_yield byproducts High Byproducts? troubleshoot->byproducts oiling_out Oiling Out? troubleshoot->oiling_out low_yield->reaction Adjust Conditions byproducts->reaction Adjust Conditions oiling_out->purification Modify Protocol

Caption: Experimental and troubleshooting workflow.

How to avoid polysubstituted reactions in nitration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for electrophilic aromatic nitration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding polysubstituted reactions and achieving selective mononitration.

Frequently Asked Questions (FAQs)

Q1: Why does polysubstitution occur during aromatic nitration?
Q2: What are the primary strategies to promote mononitration?

Achieving selective mononitration involves carefully controlling the reaction's kinetics and the substrate's reactivity. The key strategies include:

  • Modification of Reaction Conditions: Lowering the reaction temperature and using a stoichiometric amount of the nitrating agent can significantly reduce the rate of subsequent nitrations.[4]

  • Use of Milder Nitrating Agents: Instead of the aggressive mixed acid (HNO₃/H₂SO₄), milder reagents can be employed. These include acyl nitrates, metal nitrates (e.g., iron(III) nitrate), and N-nitropyrazoles.[4][5][6][7]

  • Heterogeneous Catalysis: Using solid acid catalysts, like zeolites, can enhance regioselectivity and favor the formation of a single isomer, often the para product, by exerting steric control within the catalyst's pores.[11][12][13]

Q3: How do protecting groups work in the nitration of aniline (B41778)?
Q4: Can I achieve mononitration without using strong acids like H₂SO₄?

Yes, several methods avoid the use of sulfuric acid, which is often responsible for the harshness of the reaction and the generation of acidic waste.[15] Milder, more selective nitration can be achieved with:

  • Dinitrogen pentoxide (N₂O₅): In an organic solvent, N₂O₅ is a milder and more selective nitrating agent, suitable for substrates that are sensitive to acid.[16]

  • Metal Nitrates: Reagents like iron(III) nitrate (B79036) or cerium(III) ammonium (B1175870) nitrate can be used for the mononitration of aromatic compounds under milder conditions.[4][17]

  • N-Nitropyrazoles: These reagents act as a controllable source of the nitronium ion, allowing for mild and scalable nitration of a wide range of substrates.[5][6]

Troubleshooting Guide

This section addresses common problems encountered during nitration experiments aimed at monosubstitution.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of mononitrated product and significant amount of starting material remaining. 1. Reaction temperature is too low.2. Insufficient amount of nitrating agent.3. The substrate is highly deactivated.1. Gradually increase the reaction temperature while monitoring with TLC or HPLC.2. Increase the equivalents of the nitrating agent incrementally.3. Consider using a stronger nitrating system (e.g., N₂O₅/HNO₃).[16]
Formation of significant di- or poly-nitrated products. 1. Reaction temperature is too high.2. Excessive amount of nitrating agent.3. The substrate is highly activated.4. Prolonged reaction time.1. Perform the reaction at a lower temperature (e.g., 0 °C or below).[4]2. Use a stoichiometric amount (1.0-1.1 equivalents) of the nitrating agent.3. For highly activated substrates like aniline or phenol, use a protecting group strategy.[14]4. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Poor regioselectivity (undesired isomer distribution). 1. Reaction conditions are not optimized for selectivity.2. The chosen nitrating agent is not selective for the substrate.1. Lowering the reaction temperature can sometimes increase selectivity for the para product.[4]2. Explore the use of shape-selective solid catalysts like H-ZSM-5 zeolite, which can favor the formation of the para isomer.[11]3. Experiment with different mild nitrating agents that may offer different selectivity profiles.
Oxidation and decomposition of the substrate (tar formation). 1. The substrate is highly sensitive to the strong oxidizing conditions of mixed acid.2. Reaction temperature is too high.1. This is common with highly activated rings like phenols and anilines.[14] Use a protecting group to moderate the reactivity.2. Use milder nitrating agents that do not require strongly acidic conditions.3. Ensure the reaction is conducted at low temperatures with efficient cooling.[2]

Experimental Protocols & Visualizations

Decision-Making Workflow for Mononitration

This diagram outlines the logical steps a researcher can take when planning a selective mononitration reaction.

Mononitration_Decision_Workflow cluster_0 start Start: Plan Mononitration check_activation Assess Substrate Reactivity start->check_activation highly_activated Highly Activated (e.g., Aniline, Phenol) check_activation->highly_activated High moderately_activated Moderately Activated (e.g., Toluene, Anisole) check_activation->moderately_activated Moderate deactivated Deactivated (e.g., Nitrobenzene) check_activation->deactivated Low protect_group Use Protecting Group Strategy highly_activated->protect_group mild_conditions Use Mild Conditions: - Low Temperature - Stoichiometric Reagent moderately_activated->mild_conditions strong_conditions Use Stronger Nitrating Agent (e.g., Mixed Acid, N2O5) deactivated->strong_conditions run_reaction Perform Reaction & Monitor protect_group->run_reaction mild_conditions->run_reaction strong_conditions->run_reaction

Caption: A workflow for selecting an appropriate mononitration strategy.

General Experimental Workflow

The following diagram illustrates a generalized workflow for performing a controlled nitration experiment in the lab.

General_Nitration_Workflow cluster_1 prep 1. Substrate Preparation (e.g., Acetylation of Aniline) setup 2. Reaction Setup - Dissolve substrate in solvent - Cool to desired temp (e.g., 0°C) prep->setup addition 3. Reagent Addition - Add nitrating agent dropwise - Maintain temperature setup->addition monitor 4. Reaction Monitoring - Use TLC or HPLC to track progress addition->monitor workup 5. Workup - Quench reaction (e.g., with ice water) - Extract with organic solvent monitor->workup Upon completion purify 6. Purification - Wash, dry, and concentrate - Purify via chromatography or recrystallization workup->purify

Caption: A typical experimental workflow for controlled aromatic nitration.

Example Protocol: Mononitration of Aniline via Acetanilide (B955)

This protocol details the synthesis of p-nitroaniline from aniline, using an acetylation protection step to prevent over-reaction and control selectivity.[1][14]

Part 1: Protection of the Amino Group (Acetylation)

  • Setup: In a flask, dissolve aniline in glacial acetic acid.

  • Reagent Addition: Add acetic anhydride (B1165640) to the solution.

  • Reaction: Gently heat the mixture under reflux for approximately 30-40 minutes.

  • Workup: Pour the hot mixture into ice-cold water while stirring. The solid acetanilide will precipitate.

  • Isolation: Collect the crude acetanilide by vacuum filtration and wash it with cold water. The product can be purified by recrystallization from ethanol (B145695) if necessary.

Part 2: Nitration of Acetanilide

  • Setup: Place the dried acetanilide in a beaker and add glacial acetic acid. Place this beaker in an ice bath and stir until the acetanilide dissolves and the temperature is below 5 °C.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice bath.

  • Reagent Addition: Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, let the reaction mixture stand at room temperature for about 1 hour.

  • Workup: Pour the reaction mixture onto crushed ice. The p-nitroacetanilide will precipitate as a yellow solid.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

Part 3: Deprotection (Hydrolysis)

  • Setup: Heat the crude p-nitroacetanilide with an aqueous solution of sulfuric acid (approx. 70%) under reflux for 20-30 minutes.

  • Workup: Cool the solution and then carefully pour it into a beaker of cold water.

  • Isolation: Neutralize the solution with an aqueous base (e.g., sodium hydroxide) to precipitate the p-nitroaniline. Collect the product by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization.

References

Technical Support Center: Enhancing Quantum Yield in 3-Nitrobenzophenone Photochemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the quantum yield of photochemical reactions involving 3-Nitrobenzophenone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during your research.

Troubleshooting Guide

Low quantum yield is a frequent challenge in photochemical reactions. This guide provides a systematic approach to identifying and resolving common issues in experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inadequate Light Source: Incorrect wavelength or insufficient intensity.- Ensure the lamp's emission spectrum overlaps with the absorption spectrum of this compound (typically in the UVA range).- Verify the lamp's age and output; replace if necessary.- Increase irradiation time or move the light source closer to the reactor.
Presence of Quenchers: Dissolved oxygen is a common triplet state quencher.- Degas the solvent and reaction mixture thoroughly by purging with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes prior to and during the reaction.[1]
Inappropriate Solvent: Solvent polarity can significantly affect the stability of the excited state and the reaction pathway.- Experiment with a range of solvents with varying polarities (e.g., acetonitrile, methanol, cyclohexane). Protic solvents can participate in hydrogen bonding, affecting intersystem crossing rates.[2][3]
Low Reactant Concentration: Insufficient concentration of the hydrogen donor or other reactants.- Increase the concentration of the reactant that is intended to interact with the excited this compound.
Inconsistent Results Fluctuations in Light Intensity: Lamp output may vary with time and temperature.- Allow the lamp to warm up and stabilize before starting the experiment.- Use a radiometer to monitor and maintain consistent light intensity.
Temperature Variations: Photochemical reactions can be temperature-dependent.- Use a constant temperature bath or a cooling system to maintain a stable reaction temperature.
Non-uniform Irradiation: The reaction mixture is not being evenly exposed to the light source.- Ensure efficient stirring of the reaction mixture.- Use a photoreactor designed for uniform light distribution.
Formation of Side Products Secondary Photochemical Reactions: The desired product may be photolabile.- Monitor the reaction progress over time using techniques like TLC or HPLC to determine the optimal reaction time.- Use a filter to cut off shorter wavelengths that might be causing product degradation.
Solvent Participation: The solvent may be reacting with the excited state of this compound.- Choose a solvent that is photochemically inert under the reaction conditions.
Difficulty in Isolating Product Complex Reaction Mixture: Formation of multiple products and unreacted starting material.- Employ appropriate chromatographic techniques (e.g., column chromatography, preparative HPLC) for purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary photochemical process for this compound?

Upon absorption of UV light, this compound is promoted to an excited singlet state (S₁). It then undergoes a highly efficient process called intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁). This triplet state is the primary reactive species in most photochemical reactions of benzophenones. The nitro group, being an electron-withdrawing group, can influence the energy levels of the excited states and potentially enhance the rate of intersystem crossing.

Q2: How can I increase the quantum yield of my this compound photosensitized reaction?

To improve the quantum yield, consider the following:

  • Optimize the Solvent: The choice of solvent can significantly impact the reaction. Non-polar, aprotic solvents often favor the desired photoreduction pathways of benzophenones. Protic solvents can engage in hydrogen bonding with the carbonyl group, which can alter the rate of intersystem crossing.[2]

  • Remove Oxygen: Oxygen is a very efficient quencher of triplet states. Rigorous deoxygenation of your reaction mixture is crucial.

  • Choose an Appropriate Hydrogen Donor: For photoreduction reactions, the nature and concentration of the hydrogen donor are critical. Alcohols like isopropanol (B130326) are commonly used.

  • Control the Wavelength: Using a monochromatic light source or appropriate filters can help to excite the desired electronic transition and avoid unwanted side reactions or product decomposition.

Q3: My reaction is not proceeding to completion. What could be the reason?

Several factors could contribute to an incomplete reaction:

  • Inner Filter Effect: At high concentrations, the this compound at the surface of the reaction vessel can absorb most of the incident light, preventing it from reaching the molecules in the bulk of the solution. Diluting the reaction mixture can sometimes help.

  • Photostationary State: A reversible reaction may reach a photostationary state where the rate of the forward reaction equals the rate of the reverse photoreaction.

  • Product Inhibition: The product of the reaction might be quenching the excited state of the this compound.

Q4: How do I know if my this compound is acting as a photosensitizer?

A photosensitizer absorbs light and then transfers the energy to another molecule, which then undergoes a chemical reaction. To confirm this, you can run a control experiment where the reaction mixture, excluding the this compound, is irradiated under the same conditions. If no reaction occurs in the absence of this compound, it is acting as a photosensitizer.

Quantitative Data

Parameter Condition Expected Trend for this compound Rationale
Intersystem Crossing (ISC) Quantum Yield (Φ_isc) Aprotic, non-polar solventsHigh (approaching 1)Benzophenone (B1666685) has a very high Φ_isc. The nitro group is unlikely to significantly reduce this and may even enhance it due to the heavy atom effect promoting spin-orbit coupling.
Photoreduction Quantum Yield (Φ_pr) In the presence of a good H-donor (e.g., isopropanol)Moderate to HighDependent on the efficiency of hydrogen abstraction by the triplet state. This will be influenced by solvent and the concentration of the H-donor.
Singlet Oxygen Formation Quantum Yield (Φ_Δ) In the presence of O₂ModerateBenzophenone is a known photosensitizer for singlet oxygen. The efficiency will depend on the triplet state energy and lifetime.

Experimental Protocols

Protocol 1: Determination of the Triplet Quantum Yield (Φ_T) by Laser Flash Photolysis (Relative Method)

This protocol describes the relative measurement of the triplet quantum yield of this compound using a known standard like benzophenone.

Materials:

  • This compound

  • Benzophenone (as a standard, Φ_T ≈ 1 in non-polar solvents)

  • Spectroscopic grade solvents (e.g., acetonitrile, benzene)

  • Volumetric flasks and quartz cuvettes

  • Nanosecond laser flash photolysis system

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare solutions of both this compound and benzophenone in the chosen solvent with an absorbance of approximately 0.1-0.2 at the laser excitation wavelength (e.g., 355 nm).

  • Deoxygenation: Deoxygenate the solutions by bubbling with a gentle stream of nitrogen or argon for at least 20 minutes.

  • Laser Flash Photolysis:

    • Excite the standard (benzophenone) solution with the laser pulse.

    • Record the transient absorption spectrum immediately after the pulse to identify the triplet-triplet absorption maximum (λ_max(T-T)).

    • Measure the maximum transient absorbance (ΔOD_std) at the end of the laser pulse at λ_max(T-T).

    • Repeat the measurement with the this compound solution under identical conditions to obtain ΔOD_sample.

  • Calculation: The triplet quantum yield of this compound (Φ_T_sample) can be calculated using the following equation:

    Φ_T_sample = Φ_T_std * (ΔOD_sample / ΔOD_std) * (ε_T_std / ε_T_sample)

    Where:

    • Φ_T_std is the known triplet quantum yield of the standard.

    • ΔOD_sample and ΔOD_std are the end-of-pulse transient absorbances.

    • ε_T_sample and ε_T_std are the molar extinction coefficients of the triplet-triplet absorption. If unknown, they can be assumed to be similar for a first approximation.

Protocol 2: Determination of Photoreaction Quantum Yield (Φ_rxn) using Chemical Actinometry

This protocol determines the quantum yield of a photoreaction of this compound by measuring the photon flux of the light source.

Materials:

Procedure:

  • Actinometry (Measurement of Photon Flux):

    • Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M sulfuric acid in the dark.

    • Irradiate a known volume of this solution in the photoreactor for a specific time, ensuring low conversion (<10%).

    • After irradiation, take an aliquot and add it to a solution of 1,10-phenanthroline and sodium acetate buffer to form the colored iron(II)-phenanthroline complex.

    • Measure the absorbance of the complex at 510 nm.

    • Calculate the moles of Fe²⁺ formed using the Beer-Lambert law.

    • From the known quantum yield of the actinometer at the irradiation wavelength, calculate the photon flux (I₀) in einsteins per second.

  • Photochemical Reaction:

    • Prepare a solution of this compound and the reactant in the chosen solvent.

    • Irradiate the reaction mixture in the photoreactor under the exact same conditions used for actinometry for a measured amount of time.

    • Monitor the consumption of the reactant or the formation of the product using a suitable analytical technique (e.g., HPLC, GC).

  • Calculation: The quantum yield of the reaction is calculated as:

    Φ_rxn = (moles of product formed or reactant consumed) / (moles of photons absorbed)

    The moles of photons absorbed can be determined from the photon flux (I₀), irradiation time, and the fraction of light absorbed by the this compound.

Visualizations

Photochemical Pathway of this compound

G S0 3-NBP (S₀) S1 3-NBP (S₁) S0->S1 Absorption (hν) S1->S0 Fluorescence / Non-radiative decay T1 3-NBP (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence / Non-radiative decay Product Product(s) T1->Product Reaction (e.g., H-abstraction) Quenched Quenched State T1->Quenched Quenching (e.g., by O₂)

Caption: Energy level diagram for this compound (3-NBP) photochemistry.

Experimental Workflow for Quantum Yield Determination

G cluster_actinometry Actinometry cluster_reaction Photochemical Reaction A1 Prepare Actinometer Solution A2 Irradiate A1->A2 A3 Measure Absorbance A2->A3 A4 Calculate Photon Flux (I₀) A3->A4 R2 Irradiate (same conditions) C1 Calculate Quantum Yield (Φ_rxn) A4->C1 R1 Prepare Reaction Mixture R1->R2 R3 Monitor Reaction Progress R2->R3 R4 Quantify Product/Reactant R3->R4 R4->C1

Caption: Workflow for determining the quantum yield of a photochemical reaction.

References

Preventing degradation of 3-Nitrobenzophenone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Nitrobenzophenone during storage and experimental use.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound to ensure its stability and integrity.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place.[1] The container should be tightly sealed to protect it from moisture and atmospheric contaminants. For extended storage, maintaining a temperature between 10°C and 25°C is recommended.[2]

Q2: Is this compound sensitive to light?

A2: Yes, like many nitroaromatic compounds, this compound is susceptible to photodegradation.[3] It is crucial to store the compound in an opaque or amber-colored container to protect it from light exposure, which can catalyze degradation reactions.

Q3: What types of containers are suitable for storing this compound?

A3: Glass containers are generally recommended for storing this compound. If plastic containers are used, it is important to ensure they are made of chemically resistant polymers. Polypropylene, for instance, may not be suitable for storing aromatic compounds like nitrobenzene.[1] It is advisable to consult chemical compatibility charts for specific plastics.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for this compound are anticipated to be photodegradation, and to a lesser extent, hydrolysis under strong acidic or basic conditions, and thermal decomposition at elevated temperatures. The nitro group can be susceptible to reduction, and the benzophenone (B1666685) core can undergo cleavage under harsh conditions.

Q5: In which common laboratory solvents is this compound soluble and stable?

A5: this compound is soluble in organic solvents such as ethanol (B145695) and acetone, with limited solubility in water.[4] While it is generally stable in these solvents for short-term use in experiments, long-term storage in solution is not recommended as it may accelerate degradation, especially if exposed to light or elevated temperatures.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the storage and use of this compound, potentially indicating degradation.

Problem Potential Cause Recommended Solution
Change in physical appearance (e.g., color change from tan/light brown to a darker shade). This may indicate degradation due to light exposure, thermal stress, or chemical contamination.Visually inspect the storage conditions. Ensure the container is light-resistant and stored away from heat sources. If contamination is suspected, repurification by recrystallization may be necessary.
Inconsistent or unexpected experimental results. The purity of this compound may be compromised due to degradation, leading to lower effective concentrations or interference from degradation products.Perform a purity check of your this compound sample using a suitable analytical method like HPLC or melting point determination. Compare the results with the certificate of analysis.
Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, GC). These peaks likely correspond to degradation products.Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks in your chromatogram and developing a stability-indicating method.
Poor solubility in a previously suitable solvent. This could be due to the formation of less soluble degradation products or polymerization.Filter the solution and analyze the solid and filtrate separately to identify the insoluble material. Consider using a different solvent for your experiment if the primary one is causing issues.

Quantitative Data on Stability

While specific quantitative kinetic data for the degradation of this compound is not extensively available in public literature, the following table summarizes expected stability based on data for structurally related compounds and general principles of chemical stability. This information is intended to guide researchers in designing their own stability studies.

Stress Condition Expected Stability Potential Degradation Products
Thermal (Solid State) Generally stable at ambient temperatures. Degradation may occur at temperatures approaching its melting point (92-94°C).[3]Products of thermal decomposition may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
Photochemical Susceptible to degradation upon exposure to UV light. The benzophenone moiety can act as a photosensitizer.Photodegradation can lead to complex mixtures, potentially involving reduction of the nitro group or reactions of the aromatic rings.
Acidic Hydrolysis Expected to be relatively stable in dilute acidic conditions. Harsh acidic conditions may promote hydrolysis of the ketone, although this is generally slow for benzophenones.Potential for slow hydrolysis to 3-nitrobenzoic acid and benzene (B151609) under forcing conditions.
Basic Hydrolysis More susceptible to degradation under basic conditions compared to acidic conditions.Hydrolysis under basic conditions could also lead to 3-nitrobenzoic acid and benzene, potentially at a faster rate than under acidic conditions.
Oxidative The nitroaromatic structure is generally resistant to oxidation. However, strong oxidizing agents could lead to degradation.Oxidation could potentially lead to hydroxylated derivatives or cleavage of the aromatic rings under harsh conditions.

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (in solution): Heat 1 mL of the stock solution at 60°C for 24 hours, protected from light.

    • Thermal Degradation (solid state): Place a small amount of solid this compound in an oven at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a transparent container to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities. A typical mobile phase could be a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).

    • Example Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase it to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated for specificity by analyzing the stressed samples from the forced degradation study to ensure that all degradation products are well-separated from the parent compound and from each other.

Visualizations

Degradation_Pathway cluster_stress Stress Conditions cluster_compound Compound cluster_products Potential Degradation Products Light Light NPB This compound Light->NPB Photodegradation Heat Heat Heat->NPB Thermal Decomposition Acid_Base Acid/Base Acid_Base->NPB Hydrolysis Oxidation Oxidation Oxidation->NPB Oxidative Stress Reduced Reduced Nitro Group (e.g., 3-Aminobenzophenone) NPB->Reduced e.g., Photoreduction Hydrolyzed Hydrolysis Products (e.g., 3-Nitrobenzoic Acid) NPB->Hydrolyzed e.g., Strong Acid/Base Cleaved Ring Cleavage Products NPB->Cleaved e.g., Harsh Conditions Troubleshooting_Workflow start Problem Identified (e.g., inconsistent results, color change) check_storage Check Storage Conditions (Light, Temp, Container) start->check_storage purity_analysis Perform Purity Analysis (HPLC, Melting Point) check_storage->purity_analysis is_pure Is Purity Acceptable? purity_analysis->is_pure investigate_experiment Investigate Other Experimental Parameters is_pure->investigate_experiment Yes forced_degradation Conduct Forced Degradation Study is_pure->forced_degradation No end Problem Resolved investigate_experiment->end identify_degradants Identify Degradation Products forced_degradation->identify_degradants remediate Remediate (e.g., Repurify, Discard) identify_degradants->remediate remediate->end

References

Solving solubility issues of 3-Nitrobenzophenone in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when using 3-Nitrobenzophenone in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an organic compound that typically appears as a yellow or tan crystalline solid.[1][2] Its solubility is governed by the "like dissolves like" principle. Due to its molecular structure, which contains both nonpolar aromatic rings and polar nitro and carbonyl groups, it exhibits varied solubility in different solvents. It is generally soluble in moderately polar to polar aprotic organic solvents and has limited solubility in water.[2]

Q2: In which common organic solvents is this compound expected to be soluble?

A2: this compound is soluble in organic solvents such as ethanol (B145695) and acetone.[2] Based on the properties of structurally similar compounds like 3-nitrobenzonitrile (B78329) and 3-nitrobenzoic acid, it is also expected to have good to moderate solubility in solvents like acetonitrile, dimethylformamide (DMF), chloroform, and dichloromethane.[3][4][5] It is expected to have low solubility in nonpolar solvents like hexanes and cyclohexane.[3][5]

Q3: Why is my this compound not dissolving in the reaction solvent?

A3: Several factors can contribute to poor solubility:

  • Solvent Choice: The selected solvent may not be appropriate for the polarity of this compound.

  • Concentration: You may be attempting to dissolve too much solute for the given volume of solvent, exceeding its saturation point.

  • Temperature: Solubility of solids in liquids generally increases with temperature. The reaction may be running at a temperature too low to achieve complete dissolution.[6]

  • Purity of Materials: Impurities in either the this compound or the solvent can affect solubility.

  • Particle Size: Larger crystals of this compound will dissolve more slowly than a fine powder due to a smaller surface area-to-volume ratio.[7]

Troubleshooting Guide

Issue: this compound Precipitates During Reaction

Possible Cause 1: Change in Solvent Polarity

  • Explanation: The addition of other reagents or the formation of products can alter the overall polarity of the reaction medium, causing the this compound to crash out of the solution.

  • Solution: Consider using a co-solvent system to maintain solubility throughout the reaction. A small amount of a good solvent for this compound (like DMF or acetone) added to the primary reaction solvent can help.

Possible Cause 2: Temperature Fluctuation

  • Explanation: If the reaction was heated to dissolve the starting material, a subsequent decrease in temperature could cause it to precipitate.

  • Solution: Maintain a consistent reaction temperature. If the reaction must be cooled, ensure the concentration is low enough to remain in solution at the lower temperature, or use a solvent system in which it is more soluble at that temperature.

Issue: Low Reaction Yield Believed to be Due to Poor Solubility

Possible Cause: Incomplete Dissolution of Starting Material

  • Explanation: If the this compound does not fully dissolve, the reaction can only proceed as the solid slowly enters the solution, leading to an incomplete or very slow reaction.

  • Solution:

    • Increase Temperature: Gently heat the reaction mixture while stirring to encourage dissolution, provided the reaction conditions are compatible with heating.

    • Use a Co-Solvent: Add a small percentage of a stronger, compatible solvent (a "co-solvent") to the reaction mixture.[7]

    • Reduce Particle Size: Grind the crystalline this compound into a fine powder before adding it to the reaction vessel to increase the surface area for dissolution.[6][7]

Solubility Data

While specific quantitative solubility data for this compound is not widely published, the following table provides an expected solubility profile based on its chemical structure and data from structurally similar compounds. It is crucial to experimentally verify these predictions.

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, DMFGoodStrong dipole-dipole interactions between the solvent and the polar groups of the solute promote dissolution.[3]
Polar Protic Ethanol, MethanolGood to ModerateThe solvent's hydroxyl group can hydrogen bond with the nitro and carbonyl groups of the solute.[2][3]
Chlorinated Dichloromethane, ChloroformModerateThese solvents possess some polar character and can act as hydrogen bond acceptors.[3]
Aromatic Toluene, XyleneModerate to LowThe aromatic rings of the solvent and solute can interact via π-π stacking.[3]
Ethers THF, Diethyl EtherModerate to LowThese solvents are weakly polar and can engage in some interaction with the solute.[3]
Alkanes Hexane, CyclohexaneLowThe nonpolar nature of alkanes makes them poor solvents for the relatively polar this compound.[3][5]
Aqueous WaterVery LowThe large nonpolar aromatic structure outweighs the polar functional groups, leading to poor water solubility.[2]

Experimental Protocols

Protocol 1: Improving Solubility with a Co-Solvent System

This method is useful when this compound is poorly soluble in the primary reaction solvent.

  • Solvent Selection: Choose a co-solvent in which this compound is highly soluble and that is miscible with the primary reaction solvent (e.g., using DMF as a co-solvent with toluene). The co-solvent must not interfere with the desired chemical reaction.

  • Initial Dissolution: Dissolve the this compound in the minimum required amount of the co-solvent in the reaction vessel.

  • Addition of Primary Solvent: Slowly add the primary reaction solvent to the solution while stirring.

  • Addition of Reagents: Once a homogeneous solution is achieved, add the other reagents to the reaction mixture.

  • Monitoring: Observe the reaction mixture for any signs of precipitation as the reaction progresses. If precipitation occurs, a small, additional amount of the co-solvent can be added.

Protocol 2: Particle Size Reduction for Enhanced Dissolution Rate

This physical modification increases the surface area of the solid, leading to a faster dissolution rate.[6]

  • Preparation: Place a measured amount of crystalline this compound into a clean, dry mortar.

  • Grinding: Use a pestle to gently but firmly grind the crystals into a fine, uniform powder.

  • Transfer: Carefully transfer the powdered this compound to the reaction vessel.

  • Dissolution: Add the chosen reaction solvent and stir. The fine powder should dissolve significantly faster than the original crystals.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

G cluster_start Problem Identification cluster_assessment Initial Assessment cluster_solutions Solution Implementation cluster_outcome Outcome Start This compound Fails to Dissolve or Precipitates CheckSolvent Is the solvent appropriate? (Refer to solubility table) Start->CheckSolvent CheckTemp Is the temperature too low? CheckSolvent->CheckTemp Yes ChangeSolvent Select a more suitable solvent or solvent system. CheckSolvent->ChangeSolvent No CheckConc Is the concentration too high? CheckTemp->CheckConc No HeatReaction Gently heat the mixture (if reaction is compatible). CheckTemp->HeatReaction Yes Dilute Reduce concentration by adding more solvent. CheckConc->Dilute Yes CoSolvent Add a co-solvent (see Protocol 1). CheckConc->CoSolvent No Success Issue Resolved ChangeSolvent->Success HeatReaction->Success Dilute->Success ReduceSize Reduce particle size (see Protocol 2). CoSolvent->ReduceSize ReduceSize->Success

Caption: A workflow for troubleshooting this compound solubility.

References

Technical Support Center: Optimization of Photolysis for 3-Nitrobenzophenone Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of photolysis time for 3-Nitrobenzophenone (NBP) photoremovable protecting groups. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful and efficient removal of the NBP protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for the photolysis of this compound protecting groups?

A1: The optimal wavelength for photolysis of this compound protecting groups typically falls within the range of their UV absorption maxima. While specific maxima can vary slightly depending on the substitution and solvent, the primary absorption is generally in the UVA range, approximately between 320 nm and 380 nm. It is recommended to perform a UV-Vis spectral analysis of your specific NBP-protected compound to identify the precise absorption maximum for optimal irradiation.

Q2: How can I monitor the progress of the photolysis reaction?

A2: The most common methods for monitoring the progress of the deprotection reaction are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: The deprotected product is typically more polar than the NBP-protected starting material and will exhibit a lower Rf value.

  • HPLC: This method provides a more quantitative assessment of the reaction progress by showing the disappearance of the starting material peak and the appearance of the product peak.

Q3: What are the common byproducts of this compound photolysis, and how can they be removed?

A3: The primary byproduct of the photolysis of this compound protecting groups is a 3-nitrosobenzophenone derivative. This byproduct is generally non-volatile and can often be removed using standard purification techniques such as column chromatography or recrystallization.

Q4: Can the photolysis be performed in the presence of other protecting groups?

A4: Yes, one of the advantages of photolabile protecting groups is their orthogonality with many traditional acid- and base-labile protecting groups. The this compound group can typically be selectively removed without affecting groups like Boc, Fmoc, or silyl (B83357) ethers, provided these groups do not absorb strongly at the irradiation wavelength.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Deprotection - Insufficient irradiation time or light intensity.- Incorrect wavelength of light used.- Low concentration of the substrate.- The solvent is absorbing the UV light.- Increase the irradiation time or use a more powerful lamp.- Ensure the light source wavelength matches the absorption maximum of your compound.- Increase the concentration of the NBP-protected compound.- Use a solvent that is transparent in the desired UV range (e.g., acetonitrile, methanol, dichloromethane).
Formation of Side Products - Secondary photoreactions of the product or byproducts.- Presence of oxygen leading to photo-oxidation.- Minimize irradiation time once the starting material is consumed.- Use a filter to cut off shorter, higher-energy wavelengths.- Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before and during photolysis.
Low Yield of Deprotected Product - Degradation of the deprotected product upon prolonged exposure to UV light.- The photolysis byproduct is interfering with the isolation.- Monitor the reaction closely and stop it as soon as the starting material is consumed.- Optimize the purification method to efficiently separate the product from the 3-nitrosobenzophenone byproduct.

Experimental Protocols

General Protocol for Photolysis of a this compound Protected Alcohol

This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrate and experimental setup.

Materials:

  • This compound-protected alcohol

  • Anhydrous solvent (e.g., acetonitrile, methanol, or dichloromethane)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)

  • Inert gas (Nitrogen or Argon)

  • TLC or HPLC for reaction monitoring

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: Dissolve the this compound-protected alcohol in the chosen anhydrous solvent in a quartz or Pyrex reaction vessel. The concentration typically ranges from 0.01 M to 0.1 M.

  • Degassing: Bubble a gentle stream of inert gas (nitrogen or argon) through the solution for 15-30 minutes to remove dissolved oxygen.

  • Irradiation: Place the reaction vessel in the photoreactor and begin irradiation with the UV lamp. Maintain a constant, gentle stream of the inert gas over the solution or maintain a positive pressure of the inert gas.

  • Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture and analyze it by TLC or HPLC to monitor the disappearance of the starting material.

  • Completion and Work-up: Once the starting material is consumed, stop the irradiation. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the deprotected alcohol from the 3-nitrosobenzophenone byproduct.

Quantitative Data

The efficiency of photolysis is influenced by the quantum yield (Φ), which is the number of molecules undergoing a specific event (deprotection) per photon absorbed. While the quantum yield for this compound protecting groups can be substrate-dependent, the following table provides a general comparison with other common photolabile protecting groups.

Photolabile Protecting Group Typical Absorption Max (λmax) Typical Quantum Yield (Φ) Common Solvents
This compound 320 - 380 nm0.05 - 0.2Acetonitrile, Methanol, Dichloromethane
o-Nitrobenzyl280 - 350 nm0.01 - 0.5Various
4,5-Dimethoxy-2-nitrobenzyl350 - 370 nm0.1 - 0.6Aqueous buffers, Organic solvents

Visualizing the Process

Experimental Workflow for Photolysis

G Experimental Workflow prep 1. Prepare Solution (NBP-Substrate in Solvent) degas 2. Degas Solution (N-2 or Ar Purge) prep->degas irradiate 3. UV Irradiation (λ ≈ 320-380 nm) degas->irradiate monitor 4. Monitor Reaction (TLC or HPLC) irradiate->monitor monitor->irradiate Continue if incomplete workup 5. Work-up (Solvent Removal) monitor->workup Reaction Complete purify 6. Purify Product (Column Chromatography) workup->purify product Deprotected Product purify->product

Caption: A typical workflow for the photolytic deprotection of a substrate protected with a this compound group.

Proposed Photolysis Mechanism

G Proposed Photolysis Mechanism start This compound-OR Ground State (S0) excited Excited State (S1/T1) Intramolecular H-Abstraction start->excited hv (UV light) intermediate Aci-nitro Intermediate excited->intermediate rearrangement Rearrangement & Cleavage intermediate->rearrangement products {Deprotected Alcohol (ROH) | + | 3-Nitrosobenzophenone} rearrangement->products

Caption: A simplified mechanism for the photolytic cleavage of a this compound ether.

Technical Support Center: Scaling Up the Synthesis of 3-Nitrobenzophenone for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 3-Nitrobenzophenone. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The most prevalent method for industrial synthesis is the Friedel-Crafts acylation of benzene (B151609) with 3-nitrobenzoyl chloride, utilizing a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). This reaction is a type of electrophilic aromatic substitution.

Q2: Why can the synthesis of this compound be challenging to scale up?

A2: The primary challenge arises from the nature of the reactants. The nitro group on the 3-nitrobenzoyl chloride is strongly electron-withdrawing, which deactivates the molecule towards the electrophilic aromatic substitution reaction. This deactivation can lead to slower reaction rates and may require more forceful reaction conditions compared to the synthesis of non-nitrated benzophenones.

Q3: What are the critical safety precautions to consider during the industrial-scale synthesis?

A3: Key safety considerations include:

  • Anhydrous Conditions: Aluminum chloride reacts violently with water. All reactants, solvents, and equipment must be strictly anhydrous to prevent uncontrolled reactions and catalyst deactivation.

  • Hydrogen Chloride (HCl) Gas Evolution: The reaction produces significant amounts of HCl gas, which is corrosive and toxic. An efficient gas scrubbing system is mandatory.

  • Exothermic Reaction: The Friedel-Crafts acylation is exothermic. A robust cooling system and careful control of the addition rate of reactants are crucial to prevent thermal runaways.

  • Handling of Reagents: 3-nitrobenzoyl chloride is a lachrymator and corrosive. Benzene is a known carcinogen. Appropriate personal protective equipment (PPE) and handling procedures are essential.

Q4: What are the typical impurities encountered in the synthesis of this compound?

A4: Common impurities can include unreacted starting materials (benzene and 3-nitrobenzoyl chloride), isomers (such as 2- and 4-nitrobenzophenone (B109985) if the starting acyl chloride is not pure), and di-acylated byproducts, although the latter is less common due to the deactivating nature of the acyl group. Residual catalyst and solvent are also potential impurities that need to be removed during workup and purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The Lewis acid catalyst (AlCl₃) has been deactivated by moisture.Ensure all glassware, solvents, and reactants are rigorously dried. Use freshly opened or sublimed AlCl₃.
Insufficient Catalyst: The ketone product forms a complex with the AlCl₃, effectively removing it from the catalytic cycle.Use a stoichiometric amount (or a slight excess) of AlCl₃ relative to the 3-nitrobenzoyl chloride.
Deactivated Reactant: The nitro group on the 3-nitrobenzoyl chloride makes the Friedel-Crafts acylation inherently sluggish.Increase the reaction temperature and/or reaction time. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
Poor Quality Reagents: Impurities in the starting materials can interfere with the reaction.Use high-purity 3-nitrobenzoyl chloride and benzene.
Formation of Multiple Products Isomeric Impurities: The 3-nitrobenzoyl chloride starting material may contain isomeric impurities (e.g., 2- or 4-nitrobenzoyl chloride).Ensure the purity of the starting 3-nitrobenzoyl chloride through appropriate analytical techniques before use.
Over-Acylation (Poly-substitution): While less likely with a deactivated ring, it can occur under harsh conditions.Use a molar excess of benzene to favor mono-acylation. Avoid excessively high reaction temperatures.
Difficult Product Isolation and Purification Incomplete Quenching: The AlCl₃-ketone complex has not been fully hydrolyzed.Ensure the reaction mixture is quenched thoroughly with a sufficient amount of cold water or dilute acid.
Emulsion Formation during Workup: This can complicate the separation of organic and aqueous layers.Add a saturated brine solution to help break the emulsion. If necessary, filter the entire mixture through a pad of celite.
Co-crystallization of Impurities: Impurities with similar solubility profiles to the product can be difficult to remove by simple crystallization.Employ multi-step purification, such as recrystallization from different solvent systems or column chromatography on a large scale.

Data Presentation

Table 1: Effect of Reaction Parameters on the Synthesis of this compound

Parameter Condition A Condition B Condition C Effect on Yield and Purity
Molar Ratio (Benzene:3-Nitrobenzoyl Chloride) 2:15:110:1Increasing the excess of benzene generally improves the yield by favoring the forward reaction and minimizing side reactions.
Catalyst Loading (Molar eq. of AlCl₃ to 3-Nitrobenzoyl Chloride) 1.01.21.5A stoichiometric amount or slight excess is crucial. Higher loading can increase the reaction rate but also the cost and the challenge of the workup.
Reaction Temperature (°C) 25-3050-6070-80Higher temperatures can increase the reaction rate for this deactivated system, but may also lead to more byproducts. An optimal range needs to be determined empirically. A patent suggests a range of 50° to 110° C, preferably 50° to 90° C.[1]
Reaction Time (hours) 2-46-810-12Longer reaction times are generally required due to the deactivating nitro group. The reaction should be monitored to completion. A duration of 3 to 6 hours at the optimal temperature is often cited.[1]
Typical Yield (%) 60-7075-85>85Optimization of parameters can lead to high yields suitable for industrial production.
Typical Purity (%) >95>98>99Purity is highly dependent on the efficiency of the purification process.

Experimental Protocols

Industrial Scale Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound on an industrial scale via Friedel-Crafts acylation.

1. Reactor Preparation:

  • A glass-lined or other suitably corrosion-resistant reactor equipped with a powerful agitator, a cooling/heating jacket, a reflux condenser connected to a gas scrubbing system, and a port for solids addition is rendered scrupulously dry and inert with a nitrogen atmosphere.

2. Charge of Reactants:

  • Charge the reactor with anhydrous benzene. The amount should be in a significant molar excess (e.g., 5-10 equivalents) relative to the 3-nitrobenzoyl chloride.

  • Begin agitation and cool the benzene to 0-5 °C using the reactor's cooling jacket.

3. Catalyst Addition:

  • Under a nitrogen blanket, slowly and carefully add anhydrous aluminum chloride (AlCl₃) (1.1-1.3 molar equivalents) to the cooled benzene. The addition should be portion-wise to control the initial exotherm.

  • Maintain the temperature of the slurry below 10 °C during the addition.

4. Acylation Reaction:

  • Slowly add molten or a solution of 3-nitrobenzoyl chloride (1.0 molar equivalent) in a minimal amount of anhydrous benzene to the reactor via a dropping funnel or a pump over a period of 2-4 hours.

  • Control the addition rate to maintain the reaction temperature between 5-10 °C.

  • After the addition is complete, slowly raise the temperature to 50-60 °C and hold for 4-6 hours. Monitor the reaction progress by HPLC until the consumption of 3-nitrobenzoyl chloride is complete.

5. Reaction Quench:

  • Cool the reaction mixture to 0-5 °C.

  • Slowly and carefully transfer the reaction mixture to a separate quench vessel containing a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and will generate a large volume of HCl gas, which must be directed to the scrubber.

6. Work-up and Isolation:

  • After the quench is complete, allow the mixture to separate into organic and aqueous layers.

  • Separate the lower aqueous layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or by azeotropic distillation.

7. Product Purification:

  • Concentrate the organic layer under reduced pressure to remove the excess benzene (which should be recovered and recycled).

  • The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of toluene (B28343) and heptane, to yield a crystalline solid.

  • Dry the purified product in a vacuum oven.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor Dry and Inert Reactor charge_benzene Charge Anhydrous Benzene prep_reactor->charge_benzene cool_benzene Cool Benzene to 0-5°C charge_benzene->cool_benzene add_catalyst Add AlCl₃ cool_benzene->add_catalyst add_acyl_chloride Add 3-Nitrobenzoyl Chloride add_catalyst->add_acyl_chloride react React at 50-60°C add_acyl_chloride->react quench Quench with Ice/Water react->quench wash Wash Organic Layer quench->wash purify Recrystallize and Dry wash->purify product Pure this compound purify->product

Caption: Experimental workflow for the industrial synthesis of this compound.

troubleshooting_logic start Low Yield or Failed Reaction catalyst_check Check Catalyst Activity start->catalyst_check conditions_check Review Reaction Conditions start->conditions_check reagents_check Verify Reagent Purity start->reagents_check moisture Moisture Present? catalyst_check->moisture stoichiometry Sufficient Catalyst? catalyst_check->stoichiometry temp_time Temp/Time Optimal? conditions_check->temp_time purity Starting Materials Pure? reagents_check->purity solution1 Use Anhydrous Conditions moisture->solution1 Yes solution2 Increase Catalyst Loading stoichiometry->solution2 No solution3 Optimize Temp & Time temp_time->solution3 No solution4 Use High-Purity Reagents purity->solution4 No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Navigating the Synthesis of 3-Nitrobenzophenone Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 3-nitrobenzophenone derivatives is a critical process, often serving as a key step in the creation of various pharmaceutical compounds. However, this synthesis is not without its challenges, and the management of side reactions is paramount to ensuring high yield and purity of the final product. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of benzene (B151609) with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1] This electrophilic aromatic substitution reaction introduces the 3-nitrobenzoyl group onto the benzene ring.

Q2: Why am I experiencing very low to no yield of my this compound product?

A2: Low yields in this synthesis are often attributed to the strong deactivating effect of the nitro group (-NO₂) on the benzoyl chloride reactant.[2][3] The nitro group is a powerful electron-withdrawing group, which makes the aromatic ring of the 3-nitrobenzoyl chloride less nucleophilic and therefore less reactive towards electrophilic substitution. In some cases, nitrobenzene (B124822) is even used as an unreactive solvent for Friedel-Crafts reactions due to its low reactivity.[4]

Q3: What are the most common side products I should expect?

A3: Common side products in the synthesis of this compound and its derivatives can include:

  • Isomeric Products: Acylation at different positions on the benzene ring can lead to the formation of 2-Nitrobenzophenone and 4-Nitrobenzophenone isomers.

  • Diacylated Products: Although less common due to the deactivating nature of the ketone product, double acylation of the benzene ring can occur, leading to di-substituted benzophenones.

  • Unreacted Starting Materials: Inefficient reactions can result in the presence of residual benzene and 3-nitrobenzoyl chloride.

  • Products of Reactions with Impurities: Impurities in the starting materials or solvents can lead to the formation of unexpected byproducts.

Q4: How can I minimize the formation of these side products?

A4: Minimizing side products requires careful control over reaction conditions:

  • Stoichiometry of the Catalyst: Using a stoichiometric amount of the Lewis acid catalyst is often necessary, as the ketone product can form a complex with the catalyst, rendering it inactive.

  • Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used to prevent catalyst deactivation.

  • Temperature Control: The reaction temperature should be carefully optimized. While some reactions may require heating to proceed, excessively high temperatures can lead to the formation of tarry byproducts and decomposition.

  • Purity of Reagents: Using high-purity starting materials and solvents is crucial to avoid side reactions with impurities.

Q5: What analytical techniques are best for monitoring the reaction and identifying impurities?

A5: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for monitoring the progress of the reaction and quantifying the purity of the final product. It is highly effective at separating the desired product from starting materials and various impurities.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying volatile and semi-volatile byproducts, including isomeric impurities.[7][8] The mass spectrometer provides structural information that is key to identifying unknown peaks in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying the structures of isolated impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Deactivated aromatic ring due to the nitro group.2. Inactive Lewis acid catalyst due to moisture.3. Insufficient amount of catalyst.1. Use a more reactive aromatic substrate if possible, or consider alternative synthetic routes that do not rely on Friedel-Crafts acylation of a highly deactivated ring.2. Ensure all glassware is oven-dried and use anhydrous solvents and fresh, high-quality Lewis acid.3. Use at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent.
Formation of Multiple Products (Isomers, etc.) 1. Sub-optimal reaction temperature leading to side reactions.2. Presence of impurities in starting materials.1. Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is too slow.2. Use highly purified starting materials and solvents. Consider purifying them before use if necessary.
Presence of Tarry Byproducts 1. Reaction temperature is too high.2. Prolonged reaction time.1. Reduce the reaction temperature.2. Monitor the reaction progress using TLC or HPLC and stop the reaction once the starting material is consumed.
Difficulty in Purifying the Product 1. Presence of closely related isomers.2. The product is complexed with the Lewis acid catalyst.1. Utilize high-resolution purification techniques such as column chromatography with a carefully selected solvent system or preparative HPLC.2. During the work-up, quench the reaction mixture with an ice/acid mixture to break up the catalyst-product complex.

Experimental Protocols

Detailed Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • Anhydrous Benzene

  • 3-Nitrobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) (as solvent)

  • Hydrochloric Acid (HCl), dilute solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel.

  • Reagent Preparation: In the flask, add anhydrous benzene (e.g., 1.2 equivalents) and the chosen anhydrous solvent (e.g., DCM).

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (e.g., 1.1 equivalents) to the flask. The addition may be exothermic, so it should be done slowly and with cooling if necessary.

  • Acylating Agent Addition: Dissolve 3-nitrobenzoyl chloride (1 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the 3-nitrobenzoyl chloride solution dropwise to the stirred benzene/AlCl₃ mixture at a controlled temperature (e.g., 0-5 °C).

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) or gently heat under reflux if required. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride and break up the ketone-AlCl₃ complex.

    • Separate the organic layer.

    • Extract the aqueous layer with the solvent (e.g., DCM).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on the Synthesis of a Nitrobenzophenone Derivative

The following data is generalized based on typical outcomes of Friedel-Crafts acylation reactions and should be used as a guide for optimization.

Entry Catalyst (Equivalents) Temperature (°C) Time (h) Yield of Desired Product (%) Key Impurities Observed
1AlCl₃ (1.1)25465Isomeric byproducts, unreacted starting material
2AlCl₃ (1.1)60275Increased isomeric byproducts, some tar formation
3AlCl₃ (0.5)254<10Mostly unreacted starting material
4FeCl₃ (1.1)80655Significant isomeric byproducts and other impurities
5AlCl₃ (1.1)0-5670Lower levels of isomeric byproducts

Visualizations

Reaction Workflow and Logic

The following diagrams illustrate the key decision-making processes and workflows in the synthesis and troubleshooting of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Prepare Anhydrous Reagents and Glassware reaction Friedel-Crafts Acylation: Benzene + 3-Nitrobenzoyl Chloride + Lewis Acid prep->reaction monitoring Monitor Reaction Progress (TLC/HPLC) reaction->monitoring workup Quench with Acid/Ice & Extract monitoring->workup purification Purify Crude Product (Recrystallization/Chromatography) workup->purification analysis Characterize Product (NMR, MS, HPLC) purification->analysis

Figure 1. General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes cluster_solutions start Low Yield or No Reaction? cause1 Deactivated Ring? start->cause1 cause2 Moisture Present? start->cause2 cause3 Insufficient Catalyst? start->cause3 solution1 Consider Alternative Route cause1->solution1 solution2 Ensure Anhydrous Conditions cause2->solution2 solution3 Use Stoichiometric Catalyst cause3->solution3

Figure 2. Troubleshooting logic for low-yield reactions.
Reaction Mechanism

The following diagram illustrates the mechanism of Friedel-Crafts acylation.

fc_acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation 3-Nitrobenzoyl Chloride 3-Nitrobenzoyl Chloride + AlCl₃ Acylium Ion [3-NO₂-C₆H₄-C=O]⁺ + AlCl₄⁻ 3-Nitrobenzoyl Chloride->Acylium Ion Lewis acid complexation and ionization Benzene Benzene Sigma Complex Arenium Ion Intermediate (Sigma Complex) Benzene->Sigma Complex Attack by π-electrons Deprotonation Sigma Complex + AlCl₄⁻ Product This compound + HCl + AlCl₃ Deprotonation->Product Restoration of Aromaticity

Figure 3. Mechanism of Friedel-Crafts acylation for this compound synthesis.

References

Technical Support Center: Experimental Troubleshooting Guides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our Technical Support Center, designed to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during laboratory experiments. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Western Blot Troubleshooting

Question: Why am I seeing no protein bands or very weak signal on my Western Blot?

Answer:

This is a common issue that can arise from several factors throughout the Western Blotting process. A systematic check of the following steps is recommended to identify the root cause.

  • Inefficient Protein Extraction and Quantification: Ensure your lysis buffer is appropriate for your target protein's cellular location and that you have added protease and phosphatase inhibitors to prevent degradation.[1] Accurately determine the protein concentration of your lysates before loading to ensure a sufficient amount of target protein is present. A typical protein load is 20-30µg per well, but this may need to be increased for low-abundance proteins.[2]

  • Suboptimal Gel Electrophoresis and Transfer: Verify that your gel percentage is appropriate for the molecular weight of your target protein.[3] Ensure complete transfer of proteins from the gel to the membrane by checking the transfer efficiency, for instance, with a Ponceau S stain. For larger proteins (>80 kD), including a low concentration of SDS (0.1%) in the transfer buffer can improve transfer efficiency.[4]

  • Antibody-Related Issues: The concentration of both primary and secondary antibodies is critical. Titrate your primary antibody to find the optimal concentration; a common starting dilution is 1:1000.[1][5] For secondary antibodies, a typical starting dilution is 1:10,000.[5] Ensure your primary and secondary antibodies are compatible (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[6]

  • Insufficient Detection: If using a chemiluminescent substrate, ensure it is fresh and has not expired. The exposure time may also need to be optimized; an initial 10-second exposure can help determine the appropriate duration.[7]

Question: What causes high background or non-specific bands on a Western Blot?

Answer:

High background and non-specific bands can obscure your protein of interest and make data interpretation difficult. Here are the primary causes and solutions:

  • Inadequate Blocking: Blocking prevents the non-specific binding of antibodies to the membrane. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) and that the blocking step is sufficiently long (typically 1 hour at room temperature or overnight at 4°C).[1]

  • Antibody Concentration Too High: Excessive primary or secondary antibody concentrations can lead to non-specific binding.[5] Titrate your antibodies to find the lowest concentration that still provides a strong specific signal.

  • Insufficient Washing: Washing steps are crucial for removing unbound antibodies. Increase the number and/or duration of your washes with TBST.[1]

  • Contaminated Buffers: Use fresh, high-quality buffers for all steps. Old or contaminated buffers can contribute to background signal.

PCR (Polymerase Chain Reaction) Troubleshooting

Question: Why is there no PCR product, or a very low yield?

Answer:

The absence or low yield of a PCR product is a frequent issue. Consider these potential causes:

  • Problems with the DNA Template: The quality and quantity of the template DNA are crucial. Ensure the DNA is not degraded by checking its integrity on an agarose (B213101) gel.[8] Use the recommended amount of template DNA (e.g., 1-10 ng for plasmid DNA, 50-500 ng for genomic DNA).[9]

  • Suboptimal PCR Conditions:

    • Annealing Temperature: The annealing temperature is critical for primer binding. A temperature that is too high will prevent primers from binding efficiently, while a temperature that is too low can lead to non-specific amplification. The optimal annealing temperature is typically 5°C below the melting temperature (Tm) of the primers.[9] Consider running a gradient PCR to empirically determine the best annealing temperature.[10]

    • Extension Time: The extension time depends on the length of the target sequence and the polymerase used (a general rule is 1 minute per kb).[11] Insufficient extension time will result in incomplete amplicons.

  • Issues with PCR Reagents:

    • Primers: Poorly designed primers can lead to no amplification. Ensure primers are specific to the target sequence and are used at an optimal concentration (typically 0.1-0.5 µM).[9]

    • Magnesium Concentration: The concentration of MgCl₂ is a critical factor for polymerase activity. The optimal concentration is typically between 1.5-2.0 mM, but may need to be titrated.[12]

    • dNTPs: Ensure dNTPs are not degraded and are used at the correct concentration (typically 200 µM of each).[9]

Question: Why am I seeing non-specific bands or a smear on my gel?

Answer:

Non-specific amplification can be caused by several factors:

  • Annealing Temperature is Too Low: This is a common cause of non-specific primer binding. Increase the annealing temperature in increments of 2°C.[10]

  • Primer Design: Primers may have partial homology to other sites in the template DNA. Redesign primers to be more specific.

  • Too Much Template DNA: Excessive amounts of template DNA can lead to non-specific amplification. Reduce the amount of template in the reaction.

  • Too Many Cycles: An excessive number of PCR cycles can amplify minute amounts of non-specific products. Reduce the number of cycles.[10]

Cell Culture Troubleshooting

Question: How can I identify and resolve microbial contamination in my cell culture?

Answer:

Microbial contamination is a serious issue that can compromise your experiments. Different types of contamination have distinct characteristics:

  • Bacterial Contamination: This is often characterized by a sudden change in the medium's pH (usually becoming acidic and turning the phenol (B47542) red indicator yellow), and the media becoming cloudy or turbid.[13] Under the microscope, you may see small, motile, rod-shaped or spherical particles between your cells.

  • Fungal (Yeast and Mold) Contamination: Yeast contamination appears as small, budding, spherical or oval particles. Mold contamination is characterized by the presence of filamentous mycelia.[13] The pH of the media may change, and the media may become turbid.

  • Mycoplasma Contamination: This is a more insidious form of contamination as it is not visible by light microscopy and does not typically cause turbidity or a pH change.[13] Signs of mycoplasma contamination can be subtle, such as a reduction in cell growth rate or changes in cell morphology. Specific detection methods like PCR or ELISA-based kits are required for confirmation.[14]

Resolution:

For bacterial and fungal contamination, it is generally recommended to discard the contaminated culture and decontaminate the incubator and biosafety cabinet thoroughly.[13] For irreplaceable cell lines, washing with PBS and treating with high concentrations of antibiotics or antifungals may be attempted, but this is often a temporary solution. For mycoplasma, specialized removal agents are available, but prevention is the best strategy.

Prevention:

Strict aseptic technique is paramount to preventing contamination.[15] This includes working in a certified biosafety cabinet, sterilizing all reagents and equipment, and practicing good personal hygiene. Regularly clean and decontaminate all cell culture equipment, including incubators and water baths.[16] It is also recommended to routinely test your cell lines for mycoplasma.[17]

Immunoprecipitation (IP) Troubleshooting

Question: Why is there no or very little target protein in the eluate?

Answer:

Several factors can lead to a failed immunoprecipitation:

  • Antibody Issues:

    • Inappropriate Antibody: Ensure the antibody is validated for IP. Not all antibodies that work in Western Blotting will work in IP, as IP requires the antibody to recognize the native protein conformation.

    • Insufficient Antibody: The amount of antibody may be too low to capture the target protein effectively. Titrate the antibody concentration to find the optimal amount (a general starting point is 1-5 µg of antibody per 500 µg of total protein lysate).[18]

  • Lysis and Incubation Conditions:

    • Harsh Lysis Buffer: The lysis buffer may be denaturing the antibody or the protein-protein interactions you are trying to study. Use a milder lysis buffer containing non-ionic detergents.

    • Insufficient Incubation Time: The incubation of the antibody with the lysate may be too short. Incubate for 1-4 hours at 4°C or overnight at 4°C with gentle rotation.[19]

  • Bead-Related Problems:

    • Incorrect Bead Type: Ensure you are using the correct type of beads (Protein A or Protein G) that has a high affinity for your primary antibody's species and isotype.

    • Insufficient Beads: The amount of beads may be insufficient to capture all of the antibody-antigen complexes. A common starting point is 25 µL of bead slurry per 200 µL of lysate.[18]

Question: Why is there a high background with many non-specific proteins in my IP eluate?

Answer:

High background can be caused by the non-specific binding of proteins to the beads or the antibody.

  • Insufficient Pre-clearing: Pre-clearing the lysate with beads alone before adding the primary antibody is a crucial step to remove proteins that non-specifically bind to the beads.

  • Antibody Concentration is Too High: Using too much primary antibody can lead to non-specific binding. Titrate the antibody to the lowest concentration that effectively pulls down your target protein.

  • Inadequate Washing: The washing steps are critical for removing non-specifically bound proteins. Increase the number of washes and/or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration).

  • Cell Lysate is Too Concentrated: A very high concentration of total protein in the lysate can increase non-specific binding. Dilute the lysate to a working concentration of approximately 1 µg/µL.

Mass Spectrometry (MS) Troubleshooting

Question: Why am I observing poor signal intensity or no peaks in my mass spectrum?

Answer:

Low or no signal in a mass spectrometer can be due to a variety of issues, from sample preparation to instrument settings.

  • Sample Preparation and Introduction:

    • Sample Concentration: The sample may be too dilute. Concentrate the sample or inject a larger volume.

    • Ion Suppression: Components in your sample matrix can interfere with the ionization of your analyte of interest. Improve your sample clean-up procedure.

    • Autosampler/Syringe Issues: Ensure the autosampler is functioning correctly and there are no clogs in the syringe or tubing.

  • Ionization Source Problems:

    • Incorrect Ionization Method: Ensure you are using the most appropriate ionization technique (e.g., ESI, APCI, MALDI) for your analyte.

    • Source Contamination: A dirty ion source can significantly reduce signal intensity. Clean the ion source according to the manufacturer's instructions.

  • Instrument Settings:

    • Tuning and Calibration: The mass spectrometer may need to be tuned and calibrated. Perform a system check and calibration with the appropriate standards.

    • Incorrect Instrument Parameters: Verify that the ion source parameters (e.g., spray voltage, gas flows, temperature) and mass analyzer settings are appropriate for your analysis.

Question: What causes mass inaccuracy or poor resolution in my mass spectra?

Answer:

Accurate mass measurement is critical for compound identification. Here are potential reasons for inaccuracy and poor resolution:

  • Calibration Issues: The mass spectrometer requires regular calibration. If the calibration has drifted, it will result in mass errors. Recalibrate the instrument using a fresh calibration standard.

  • Instrument Contamination: Contaminants in the system can interfere with mass accuracy. Clean the instrument as recommended by the manufacturer.

  • Inappropriate Instrument Settings: The resolution setting on the mass spectrometer may be too low. For high-resolution instruments, ensure you are operating in the appropriate mode.

  • Space Charge Effects: Injecting too much sample can lead to space charge effects in the mass analyzer, which can degrade both mass accuracy and resolution. Dilute your sample and re-inject.

Flow Cytometry Troubleshooting

Question: Why is the fluorescence signal weak or absent?

Answer:

Weak or no signal in flow cytometry can be frustrating. Here are some common culprits:

  • Antibody and Staining Protocol:

    • Antibody Concentration: The antibody concentration may be too low. Titrate your antibody to determine the optimal concentration for your cell type and antigen.

    • Incorrect Fluorochrome: Ensure the fluorochrome conjugated to your antibody is compatible with the lasers and filters on your flow cytometer. For low-expressing antigens, use a bright fluorochrome.[20]

    • Improper Staining Conditions: Optimize the incubation time and temperature for your staining protocol. For surface markers, staining is typically done on ice to prevent antibody internalization.

  • Cell Viability and Preparation:

    • Low Antigen Expression: The target antigen may be expressed at very low levels on your cells of interest.

    • Cell Viability: Dead cells can non-specifically bind antibodies, leading to high background and weak specific signals. Use a viability dye to exclude dead cells from your analysis.

  • Instrument Settings:

    • Incorrect Laser and Filter Settings: Verify that the correct lasers are on and that the appropriate filters are in place for the fluorochromes you are using.

    • PMT Voltages: The photomultiplier tube (PMT) voltages may be set too low. Adjust the voltages to ensure the signal is on scale.

Question: What causes high background or non-specific staining?

Answer:

High background can make it difficult to resolve your positive population.

  • Non-specific Antibody Binding:

    • Fc Receptor Binding: Antibodies can bind non-specifically to Fc receptors on the surface of some cells (e.g., macrophages, B cells). Block Fc receptors with an Fc blocking reagent before adding your primary antibody.

    • Antibody Concentration Too High: Using too much antibody can lead to non-specific binding. Titrate your antibody to find the optimal concentration.

  • Dead Cells: Dead cells are "sticky" and will non-specifically bind almost any antibody. Use a viability dye to gate out dead cells during analysis.

  • Inadequate Washing: Insufficient washing can leave unbound antibody in the sample. Ensure you are performing an adequate number of washes after staining.

  • Compensation Issues: If you are performing multicolor flow cytometry, incorrect compensation settings can lead to artificial positive signals. Ensure you have the correct single-color controls to set up your compensation matrix accurately.

ELISA (Enzyme-Linked Immunosorbent Assay) Troubleshooting

Question: Why is there no signal or a very weak signal in my ELISA?

Answer:

A lack of signal in an ELISA can be due to a variety of factors.

  • Reagent and Plate Issues:

    • Incorrect Reagent Addition: Double-check that all reagents were added in the correct order and at the correct concentrations.[21]

    • Inactive Reagents: The enzyme conjugate or substrate may have lost activity. Use fresh reagents and ensure they have been stored correctly.

    • Improper Plate Coating: The antigen or capture antibody may not have coated the plate effectively. Ensure you are using an appropriate coating buffer and incubation time.[6]

  • Antibody Problems:

    • Antibody Concentration Too Low: The concentration of the primary or secondary antibody may be too low. Titrate the antibodies to find the optimal concentrations.[22]

    • Incompatible Antibodies: In a sandwich ELISA, ensure the capture and detection antibodies recognize different epitopes on the antigen.[6]

  • Procedural Errors:

    • Insufficient Incubation Times: The incubation times for the antigen, antibodies, or substrate may be too short. Follow the protocol's recommended incubation times.[21]

    • Over-washing: Aggressive or excessive washing can remove the antigen or antibodies from the wells.

Question: What causes a high background in my ELISA?

Answer:

High background can lead to false-positive results and reduced assay sensitivity.

  • Inadequate Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the plate surface. Ensure you are using an effective blocking buffer and incubating for the recommended time.[22]

  • Antibody Concentration Too High: High concentrations of the primary or secondary antibody can lead to non-specific binding. Optimize the antibody concentrations through titration.

  • Insufficient Washing: Inadequate washing between steps can leave unbound reagents in the wells, leading to high background. Increase the number of washes and ensure the wells are completely emptied after each wash.[22]

  • Cross-Reactivity: The detection antibody may be cross-reacting with other components in the sample or with the capture antibody. Run appropriate controls to check for cross-reactivity.[21]

  • Substrate Overdevelopment: The incubation time with the substrate may be too long, leading to a high background signal. Stop the reaction when the positive controls have developed sufficient color but before the background becomes too high.

Data Presentation: Quantitative Troubleshooting Parameters

The following tables provide a summary of key quantitative parameters to consider when troubleshooting common laboratory experiments.

Table 1: Western Blot Antibody and Protein Loading Concentrations
ParameterRecommended Starting RangeNotes
Protein Load 20 - 50 µg per laneMay need to be increased for low abundance proteins.[2]
Primary Antibody Dilution 1:500 - 1:5000Highly dependent on antibody affinity and protein abundance. Titration is essential.[2]
Secondary Antibody Dilution 1:5000 - 1:20000Titration is recommended to minimize background.[2]
Blocking Solution 5% non-fat dry milk or BSA in TBSTMilk can interfere with the detection of phosphoproteins.
Table 2: Standard PCR Parameters
ParameterRecommended Value/RangeNotes
Template DNA 1-10 ng (plasmid), 50-500 ng (genomic)Purity is critical.[9]
Primer Concentration 0.1 - 0.5 µMHigher concentrations can lead to primer-dimer formation.[9]
dNTP Concentration 200 µM of eachEnsure a balanced concentration of all four dNTPs.[9]
MgCl₂ Concentration 1.5 - 2.0 mMTitration may be necessary for optimal results.[12]
Annealing Temperature Tₘ - 5°CA gradient PCR is recommended for optimization.[9]
Extension Time 1 minute per kb of amplicon lengthDependent on the polymerase used.[11]
Number of Cycles 25 - 35More cycles can increase yield but also non-specific products.[10]
Table 3: Cell Culture Media Components
ComponentTypical ConcentrationPurpose
Glucose 5.5 mMPrimary energy source.[23]
Amino Acids Varies by formulationBuilding blocks for proteins.
Vitamins Varies by formulationCo-factors for enzymatic reactions.
Inorganic Salts Varies by formulationMaintain osmotic balance and provide essential ions.
Fetal Bovine Serum (FBS) 5 - 20%Provides growth factors, hormones, and other nutrients.
Penicillin/Streptomycin 50-100 IU/mL / 50-100 µg/mLPrevents bacterial contamination.[15]
Phenol Red Varies by formulationpH indicator.
Table 4: Immunoprecipitation Antibody and Bead Volumes
ComponentRecommended AmountNotes
Total Protein Lysate 200 - 500 µgThe amount may need to be adjusted based on protein abundance.[18]
Primary Antibody 1 - 5 µgTitration is crucial for optimal pull-down and minimal background.[18]
Protein A/G Beads (50% slurry) 25 µL per 200 µL lysateEnsure the bead type is compatible with the primary antibody.[18]
Pre-clearing Beads (50% slurry) 100 µL per 1 mL lysateReduces non-specific binding.
Table 5: Flow Cytometry Cell and Antibody Concentrations
ParameterRecommended Concentration/AmountNotes
Cell Concentration for Staining 1 x 10⁶ cells in 100 µLHigher concentrations can lead to aggregation.
Cell Concentration for Acquisition ~0.5 x 10⁶ cells/mLTo avoid clogging the instrument.
Primary Antibody Titrate to determine optimal concentrationTypically in the range of 0.1 - 1 µg per 10⁶ cells.
Viability Dye Per manufacturer's instructionsEssential for excluding dead cells.
Fc Block Per manufacturer's instructionsImportant for cell types with high Fc receptor expression.
Table 6: ELISA Coating and Antibody Concentrations
ComponentRecommended Concentration RangeNotes
Antigen/Capture Antibody Coating 2 - 10 µg/mLOptimization is necessary to ensure sufficient binding.
Blocking Buffer 1-5% BSA or non-fat dry milk in PBSThe choice of blocking agent can affect background.
Primary/Detection Antibody 0.5 - 1 µg/mLTitration is required for optimal signal-to-noise ratio.[24]
Enzyme-Conjugated Secondary Antibody Varies, typically 1:1000 - 1:10,000 dilutionTitration is necessary.

Experimental Protocols

Western Blot Protocol
  • Sample Preparation:

    • Lyse cells or tissues in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Mix the desired amount of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[7]

  • Gel Electrophoresis:

    • Load the protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.

  • Blocking:

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Detection:

    • Wash the membrane three times for 10-15 minutes each with TBST.

    • Incubate the membrane with a chemiluminescent substrate.

    • Image the blot using a chemiluminescence detection system.

Standard PCR Protocol
  • Reaction Setup:

    • On ice, prepare a master mix containing all components except the template DNA. For a single 50 µL reaction, the components are typically:

      • 10X PCR Buffer: 5 µL

      • dNTPs (10 mM each): 1 µL

      • Forward Primer (10 µM): 2.5 µL

      • Reverse Primer (10 µM): 2.5 µL

      • Taq DNA Polymerase: 0.25 µL

      • Nuclease-free water: to a final volume of 45 µL

    • Aliquot 45 µL of the master mix into each PCR tube.

    • Add 5 µL of template DNA to each tube.

  • Thermal Cycling:

    • Place the PCR tubes in a thermal cycler and run the following program:

      • Initial Denaturation: 95°C for 2-5 minutes

      • 30-35 Cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds (optimize based on primer Tₘ)

        • Extension: 72°C for 1 minute per kb

      • Final Extension: 72°C for 5-10 minutes

      • Hold: 4°C

  • Analysis:

    • Analyze the PCR products by running a sample on an agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).

    • Visualize the DNA bands under UV light.

Aseptic Cell Culture Technique
  • Prepare the Biosafety Cabinet (BSC):

    • Turn on the BSC fan at least 10-15 minutes before starting work.

    • Decontaminate the work surface with 70% ethanol.

    • Place all necessary sterile materials (media, flasks, pipettes, etc.) inside the cabinet after wiping them down with 70% ethanol.

  • Handling Reagents and Media:

    • Warm media and reagents to 37°C in a water bath before use.

    • When opening bottles and flasks, do not place the caps (B75204) face down on the work surface.

    • Use a new sterile pipette for each reagent to avoid cross-contamination.

  • Working with Cells:

    • Perform all cell manipulations in the center of the BSC.

    • Avoid talking, singing, or coughing while working in the hood.

    • Minimize the time that flasks and plates are open.

  • Clean-up:

    • After you have finished your work, remove all materials from the BSC.

    • Decontaminate the work surface again with 70% ethanol.

    • Turn off the BSC fan.

Immunoprecipitation Protocol
  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

  • Pre-clearing:

    • Add Protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody to the pre-cleared lysate and incubate with rotation for 1-4 hours or overnight at 4°C.

  • Immune Complex Capture:

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate with rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with cold lysis buffer.

  • Elution:

    • Elute the protein from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Pellet the beads and collect the supernatant, which contains the immunoprecipitated protein.

  • Analysis:

    • Analyze the eluate by Western Blotting.

LC-MS Sample Preparation and Analysis Protocol
  • Sample Preparation (Protein Precipitation):

    • To a known volume of plasma or serum, add three volumes of cold acetonitrile (B52724).

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes to allow proteins to precipitate.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for analysis.

  • Liquid Chromatography (LC):

    • Inject the prepared sample onto an appropriate LC column (e.g., C18 for reversed-phase chromatography).

    • Separate the analytes using a gradient elution with two mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile with 0.1% formic acid).

  • Mass Spectrometry (MS):

    • The eluent from the LC is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

    • Set the mass spectrometer to acquire data in the appropriate mode (e.g., full scan to identify all ions within a mass range, or selected ion monitoring - SIM for targeted analysis).

    • Optimize ion source parameters (e.g., spray voltage, gas flow, temperature) for your analyte of interest.

  • Data Analysis:

    • Process the acquired data using the instrument's software to identify and quantify the analytes of interest based on their mass-to-charge ratio (m/z) and retention time.

Flow Cytometry Staining Protocol (Cell Surface Markers)
  • Cell Preparation:

    • Harvest cells and wash them in cold FACS buffer (PBS with 1-2% BSA).

    • Resuspend the cells to a concentration of 1 x 10⁷ cells/mL in FACS buffer.

  • Fc Receptor Blocking:

    • Add Fc block to the cell suspension and incubate for 10-15 minutes on ice.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each tube.

    • Add the fluorochrome-conjugated primary antibody at the predetermined optimal concentration.

    • Incubate for 20-30 minutes on ice in the dark.

  • Washing:

    • Wash the cells twice with 1-2 mL of cold FACS buffer by centrifuging and decanting the supernatant.

  • Resuspension and Analysis:

    • Resuspend the cells in 300-500 µL of FACS buffer.

    • If not analyzing immediately, the cells can be fixed in 1% paraformaldehyde.

    • Analyze the samples on a flow cytometer.

Indirect ELISA Protocol
  • Antigen Coating:

    • Dilute the antigen to a concentration of 2-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a 96-well ELISA plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20 - PBST).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the primary antibody, diluted in blocking buffer, to each well.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.

    • Incubate in the dark until sufficient color develops.

  • Stop Reaction and Read Plate:

    • Add 100 µL of stop solution (e.g., 2N H₂SO₄) to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizations

Troubleshooting_Weak_Western_Blot_Signal cluster_protein Protein Issues cluster_transfer Transfer Issues cluster_antibody Antibody Issues cluster_detection Detection Issues Start Start: Weak or No Signal CheckProtein Check Protein Extraction & Quantification Start->CheckProtein CheckTransfer Check Gel & Transfer Efficiency CheckProtein->CheckTransfer Protein OK Degradation Protein Degradation? Add Inhibitors CheckProtein->Degradation CheckAntibody Check Antibody Concentrations CheckTransfer->CheckAntibody Transfer OK WrongGel Incorrect Gel %? Choose Appropriate Gel CheckTransfer->WrongGel CheckDetection Check Detection Substrate & Exposure CheckAntibody->CheckDetection Antibodies OK LowPrimary Primary Ab Too Dilute? Titrate Concentration CheckAntibody->LowPrimary SolutionFound Solution Found CheckDetection->SolutionFound Detection OK OldSubstrate Expired Substrate? Use Fresh Substrate CheckDetection->OldSubstrate Degradation->SolutionFound LowConcentration Low Protein Concentration? Load More Protein LowConcentration->SolutionFound WrongGel->SolutionFound InefficientTransfer Inefficient Transfer? Optimize Transfer Conditions InefficientTransfer->SolutionFound LowPrimary->SolutionFound LowSecondary Secondary Ab Too Dilute? Titrate Concentration LowSecondary->SolutionFound OldSubstrate->SolutionFound ShortExposure Exposure Too Short? Increase Exposure Time ShortExposure->SolutionFound

Caption: Troubleshooting workflow for weak or no signal in Western Blotting.

PCR_Troubleshooting_No_Product cluster_template Template Issues cluster_primers Primer Issues cluster_conditions Cycling Issues cluster_reagents Reagent Issues Start Start: No PCR Product CheckTemplate Check DNA Template Quality & Quantity Start->CheckTemplate CheckPrimers Check Primer Design & Concentration CheckTemplate->CheckPrimers Template OK DegradedDNA Degraded DNA? Re-extract DNA CheckTemplate->DegradedDNA CheckConditions Check PCR Cycling Conditions CheckPrimers->CheckConditions Primers OK PoorDesign Poor Primer Design? Redesign Primers CheckPrimers->PoorDesign CheckReagents Check Reagent Integrity CheckConditions->CheckReagents Conditions OK AnnealingTemp Incorrect Annealing Temp? Optimize with Gradient PCR CheckConditions->AnnealingTemp SolutionFound Solution Found CheckReagents->SolutionFound Reagents OK BadPolymerase Inactive Polymerase? Use New Enzyme CheckReagents->BadPolymerase DegradedDNA->SolutionFound LowQuantity Insufficient DNA? Increase Template Amount LowQuantity->SolutionFound PoorDesign->SolutionFound WrongConcentration Incorrect Concentration? Optimize Concentration WrongConcentration->SolutionFound AnnealingTemp->SolutionFound ExtensionTime Insufficient Extension Time? Increase Time ExtensionTime->SolutionFound BadPolymerase->SolutionFound Bad_dNTPs Degraded dNTPs? Use New dNTPs Bad_dNTPs->SolutionFound

Caption: Troubleshooting workflow for the absence of a PCR product.

Cell_Culture_Contamination_Pathway Start Observe Change in Culture VisualInspection Visual Inspection of Flask/Plate Start->VisualInspection Microscopy Microscopic Examination VisualInspection->Microscopy pH_Change pH Change (Color)? Microscopy->pH_Change Turbidity Media Turbid? pH_Change->Turbidity Yes NoVisibleChange No Visible Change, but Poor Cell Health pH_Change->NoVisibleChange No Filaments Filaments Visible? Turbidity->Filaments No MotileParticles Small Motile Particles? Turbidity->MotileParticles Yes BuddingParticles Budding Particles? Filaments->BuddingParticles No Fungal Likely Fungal Contamination Filaments->Fungal Yes MotileParticles->BuddingParticles No Bacterial Likely Bacterial Contamination MotileParticles->Bacterial Yes Yeast Likely Yeast Contamination BuddingParticles->Yeast Yes MycoplasmaTest Perform Mycoplasma Test NoVisibleChange->MycoplasmaTest MycoplasmaPositive Mycoplasma Positive MycoplasmaTest->MycoplasmaPositive Positive

Caption: Decision pathway for identifying the type of cell culture contamination.

References

Technical Support Center: Refinement of Protocols Involving Photolabile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with photolabile compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide & FAQs

This section is designed to provide rapid answers to specific problems you may encounter.

Issue 1: Low or No Yield of Uncaged Product

  • Question: My uncaging reaction has a very low yield, or I'm not seeing any of my desired product. What could be the problem?

    Answer: Low uncaging efficiency is a frequent issue. Here are several potential causes and troubleshooting steps:

    • Inadequate Light Source: Ensure your light source's emission spectrum overlaps with the absorption maximum (λmax) of your photolabile protecting group (PPG). A mismatch will result in poor absorption and inefficient photolysis. Verify the lamp's age and output, as intensity can decrease over time.

    • Incorrect Wavelength: Using a wavelength significantly different from the PPG's λmax will lead to a low extinction coefficient (ε) at that wavelength, reducing the probability of photon absorption.

    • Low Quantum Yield (Φu): The inherent quantum yield of the PPG might be low, meaning that even if photons are absorbed, they do not efficiently lead to the cleavage of the protecting group. Consider switching to a PPG with a higher reported quantum yield.[1][2]

    • Insufficient Light Intensity or Duration: The total number of photons delivered to the sample may be insufficient. Try increasing the irradiation time or the intensity of the light source. However, be mindful of potential photodamage to your sample.[3]

    • Inner Filter Effect: At high concentrations, the photolabile compound itself or the released photoproducts can absorb the incident light, preventing it from reaching molecules deeper in the solution.[4] Diluting the sample may help.

    • Solvent Incompatibility: The solvent can significantly influence the photoreaction. Ensure your solvent is transparent at the irradiation wavelength and does not quench the excited state of the compound.

Issue 2: Compound Instability and Degradation

  • Question: My photolabile compound seems to be degrading even before I irradiate it, or I'm seeing unexpected byproducts. What's happening?

    Answer: Stability is a critical factor when working with photolabile compounds. Several factors can contribute to premature degradation or the formation of side products:

    • Ambient Light Exposure: By definition, these compounds are light-sensitive. Always handle them in the dark or under red light conditions to prevent unwanted photolysis.[5]

    • Hydrolysis: Some PPGs are susceptible to hydrolysis, especially at non-neutral pH. Prepare solutions fresh and consider the pH stability of your specific compound.

    • Thermal Instability: While less common, some compounds may be thermally labile. Store stock solutions at the recommended temperature, typically frozen and protected from light.

    • Reaction with Solvent or Buffer Components: Certain functional groups on the photolabile compound or the caged molecule may react with components of your solvent or buffer system.

    • Photodegradation to Unexpected Products: The photolysis process itself can sometimes lead to reactive intermediates that can form unexpected side products.[6] Analysis of the reaction mixture by HPLC or GC-MS can help identify these byproducts.

Issue 3: Solubility Problems in Aqueous Buffers

  • Question: I'm having trouble dissolving my photolabile compound in the aqueous buffer for my biological experiment. What can I do?

    Answer: Poor aqueous solubility is a common hurdle for many organic compounds. Here are some strategies to overcome this:[7][8][9]

    • Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your biological system (typically <1%).

    • pH Adjustment: If your compound has ionizable groups, its solubility will be pH-dependent. Adjusting the pH of the buffer can significantly increase solubility. For acidic compounds, a higher pH is generally better, while basic compounds are more soluble at lower pH.[7]

    • Sonication: Gentle sonication can sometimes help to dissolve stubborn compounds.

    • Stepwise Dilution: Instead of a single large dilution, try diluting the stock solution in a stepwise manner, gradually increasing the proportion of aqueous buffer.

Issue 4: Phototoxicity in Live Cell Experiments

  • Question: I'm observing cell stress or death in my live-cell imaging experiments after uncaging. How can I minimize phototoxicity?

    Answer: Phototoxicity is a serious concern in live-cell imaging and can compromise your experimental results. Here's how to mitigate it:

    • Use Longer Wavelengths: Whenever possible, choose PPGs that can be cleaved with longer wavelength light (e.g., visible or near-infrared) as it is less energetic and generally less damaging to cells than UV light.[1][3]

    • Minimize Light Exposure: Use the lowest possible light intensity and the shortest possible irradiation time that still achieves effective uncaging.

    • Two-Photon Excitation: If available, two-photon uncaging can significantly reduce phototoxicity by confining the excitation to a very small focal volume, thus minimizing damage to the surrounding cellular structures.[10][11][12]

    • Optimize Experimental Conditions: Ensure your cells are healthy before starting the experiment. Use appropriate cell culture media and maintain optimal temperature and CO2 levels.

    • Include Proper Controls: Always have a "light-only" control (cells exposed to the same light dose without the caged compound) and a "compound-only" control (cells incubated with the caged compound but not irradiated) to distinguish between phototoxicity and compound-specific toxicity.[13]

Quantitative Data of Common Photolabile Protecting Groups

The selection of an appropriate PPG is crucial for experimental success. The following table summarizes the key photophysical properties of several common PPGs.

Photolabile Protecting Group (PPG)Abbreviationλmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Quantum Yield (Φu)Key Features & Considerations
o-NitrobenzylNB~260-350~5,0000.1 - 0.5Classic PPG, but requires UV light.[2]
4,5-Dimethoxy-2-nitrobenzylDMNB~350~4,300~0.05Red-shifted absorption compared to NB.[4]
7-NitroindolinylNI~305-340~4,5000.065 - 0.085Good two-photon cross-section.[10]
(6-Bromo-7-hydroxycoumarin-4-yl)methylBhc~390~20,000~0.03High extinction coefficient, suitable for two-photon uncaging.[14]
(7-Diethylaminocoumarin-4-yl)methylDEACM~380~35,000~0.003Very high extinction coefficient, but low quantum yield.
BorondipyrrometheneBODIPY~500-700>80,000VariableTunable absorption into the visible/NIR range.[1]
NitrodibenzofuranNDBF~35018,4000.7Extremely high quantum yield.[15]

Key Experimental Protocols

Protocol 1: Chemical Actinometry using Potassium Ferrioxalate (B100866)

This protocol allows for the determination of the photon flux of your light source, which is essential for reproducible photochemical experiments.

Materials:

Procedure:

  • Preparation of the Actinometer Solution (in the dark):

    • Prepare a 0.006 M solution of potassium ferrioxalate by dissolving the appropriate amount in 0.1 N H₂SO₄. This solution is light-sensitive and should be handled in a darkroom or under red light.

  • Irradiation:

    • Fill your reaction vessel with the actinometer solution.

    • Irradiate the solution for a precisely measured time interval. The irradiation time should be chosen so that only a small fraction of the ferrioxalate is converted (typically <10%).

    • Keep a non-irradiated sample of the actinometer solution as a blank.

  • Development of the Fe²⁺-Phenanthroline Complex:

    • After irradiation, take a known aliquot of the irradiated solution and the blank solution.

    • To each aliquot, add a solution of 1,10-phenanthroline and a sodium acetate buffer solution. This will form a colored complex with the Fe²⁺ ions produced during photolysis.

    • Allow the color to develop for at least 30 minutes in the dark.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the irradiated sample at 510 nm, using the non-irradiated blank as a reference.

  • Calibration:

    • Prepare a series of standard solutions of known Fe²⁺ concentration using ferrous sulfate.

    • Develop the color of these standards with 1,10-phenanthroline and measure their absorbance at 510 nm to create a calibration curve of absorbance versus Fe²⁺ concentration.

  • Calculation of Photon Flux:

    • Use the calibration curve to determine the concentration of Fe²⁺ formed in your irradiated sample.

    • The photon flux can then be calculated using the known quantum yield of the ferrioxalate actinometer at your irradiation wavelength.

Protocol 2: General Setup for a Batch Photoreactor in Organic Synthesis

This protocol outlines the basic steps for setting up a laboratory-scale batch photoreactor.

Materials:

  • Photoreactor vessel (e.g., quartz or borosilicate glass)

  • Light source (e.g., mercury lamp, LED array) with appropriate power supply and cooling

  • Stirring mechanism (e.g., magnetic stir plate and stir bar)

  • Temperature control system (e.g., cooling bath, fan)

  • Inert gas supply (e.g., nitrogen, argon) if required

Procedure:

  • Reactor Assembly:

    • Choose a reactor vessel material that is transparent to the desired wavelength of light (quartz for UV, borosilicate for visible).

    • Assemble the reactor, ensuring all joints are properly sealed.[16][17]

  • Loading Reactants:

    • Add the solvent and reactants to the vessel. If necessary, sparge the solution with an inert gas to remove oxygen.

  • Temperature Control:

    • Set up the cooling system to maintain the desired reaction temperature. Many photochemical reactions are exothermic, and temperature control is crucial for selectivity and preventing side reactions.

  • Light Source Setup:

    • Position the light source to ensure even illumination of the reaction mixture.

    • If using a lamp that requires cooling, ensure the cooling system is active before turning on the lamp.

  • Initiating the Reaction:

    • Start the stirring to ensure a homogeneous reaction mixture.

    • Turn on the light source to begin the photoreaction.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, HPLC, GC-MS).

  • Work-up:

    • Once the reaction is complete, turn off the light source and allow the reactor to cool down.

    • Work up the reaction mixture according to standard organic synthesis procedures.

Protocol 3: Analysis of Photodegradation Products by HPLC

This protocol provides a general workflow for analyzing the components of a photoreaction mixture using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis, Diode Array, Mass Spectrometer)

  • Appropriate HPLC column (e.g., C18 for reverse-phase)

  • HPLC-grade solvents for the mobile phase

  • Syringe filters for sample preparation

Procedure:

  • Sample Preparation:

    • Take an aliquot of your reaction mixture.

    • If necessary, quench the reaction (e.g., by adding a radical scavenger or turning off the light).

    • Dilute the sample in a suitable solvent, usually the mobile phase.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

  • Method Development:

    • Choose a column and mobile phase that provide good separation of your starting material, desired product, and any potential byproducts.

    • Optimize the mobile phase composition (isocratic or gradient), flow rate, and column temperature to achieve the best resolution.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram.

  • Data Interpretation:

    • Identify the peaks corresponding to your starting material and product by comparing their retention times to those of authentic standards.

    • Quantify the components by integrating the peak areas.

    • Unknown peaks can be further investigated by collecting the corresponding fractions and analyzing them by mass spectrometry or NMR.

Mandatory Visualizations

Signaling Pathways

G Glutamate Uncaging and Downstream Signaling cluster_light Light Activation cluster_receptor Receptor Binding cluster_downstream Downstream Signaling Caged_Glutamate Caged Glutamate Glutamate Glutamate Caged_Glutamate->Glutamate Light Light (UV/Vis) Light->Caged_Glutamate Photolysis mGluR mGluR Glutamate->mGluR Gq Gq Protein mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3R IP3 Receptor (ER) IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release IP3R->Ca_release Induces Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response

Caption: Signaling pathway activated by the photolysis of caged glutamate.

Experimental Workflows

G Experimental Workflow for Optimizing a Photochemical Reaction Start Start: New Photochemical Reaction Wavelength_Screen 1. Wavelength Screen (using different LEDs) Start->Wavelength_Screen Identify_Optimal_Wavelength 2. Identify Optimal Wavelength(s) Wavelength_Screen->Identify_Optimal_Wavelength Reaction_Optimization 3. Reaction Optimization (Solvent, Catalyst, Temperature, Concentration) Identify_Optimal_Wavelength->Reaction_Optimization Analyze_Results 4. Analyze Results (HPLC/GC-MS) Reaction_Optimization->Analyze_Results Optimal_Conditions Optimal Conditions Found? Analyze_Results->Optimal_Conditions Optimal_Conditions->Reaction_Optimization No Scale_Up 5. Scale-up Reaction (Batch or Flow) Optimal_Conditions->Scale_Up Yes End End: Successful Protocol Scale_Up->End

Caption: A typical workflow for optimizing a photochemical reaction.

Logical Relationships

G Decision Tree for Troubleshooting a Failed Photoreaction Start Reaction Failed (Low/No Product) Check_Starting_Material Is Starting Material Consumed? Start->Check_Starting_Material Check_Light_Source Check Light Source: - Spectrum/Wavelength Match? - Lamp Age/Intensity? - Actinometry Performed? Check_Starting_Material->Check_Light_Source No Multiple_Products Are there multiple new spots/peaks? Check_Starting_Material->Multiple_Products Yes Check_Compound_Stability Check Compound Stability: - Degradation in the dark? - Hydrolysis? Multiple_Products->Check_Compound_Stability No (SM is gone, no desired product) Identify_Byproducts Identify Byproducts (MS, NMR): - Isomerization? - Photodegradation? - Reaction with solvent? Multiple_Products->Identify_Byproducts Yes Optimize_Conditions Optimize Conditions: - Lower Temperature? - Change Solvent? - Degas Solution? Identify_Byproducts->Optimize_Conditions

Caption: A decision tree for troubleshooting a failed photoreaction.

References

Validation & Comparative

A Comparative Analysis of 3-Nitrobenzophenone and 4-Nitrobenzophenone as Photoinitiators for Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired reaction kinetics and final material properties. This guide provides a comprehensive comparison of two isomeric benzophenone (B1666685) derivatives, 3-Nitrobenzophenone and 4-Nitrobenzophenone (B109985), for their efficacy as Type II photoinitiators in free-radical polymerization. This analysis is based on their photochemical mechanisms, photophysical properties, and performance in initiating the polymerization of acrylate (B77674) monomers.

Executive Summary

Both this compound and 4-Nitrobenzophenone function as Type II photoinitiators, requiring a hydrogen donor, such as an amine co-initiator, to generate the radicals necessary for initiating polymerization. Upon absorption of UV light, the benzophenone moiety is excited to a triplet state, which then abstracts a hydrogen atom from the co-initiator. This process creates a ketyl radical from the benzophenone derivative and an aminoalkyl radical from the co-initiator. The latter is the primary species that initiates the polymerization of monomers like acrylates. The position of the nitro group on the benzophenone scaffold significantly influences the photophysical and photochemical properties, thereby affecting the overall initiation efficiency.

Photophysical and Photochemical Properties

A summary of the key photophysical and photochemical properties of this compound and 4-Nitrobenzophenone is presented in Table 1. These properties are crucial in determining their light absorption characteristics and their efficiency in generating initiating radicals.

PropertyThis compound4-Nitrobenzophenone
Molar Mass ( g/mol ) 227.22227.22
Melting Point (°C) 92-94[1]136-138[2][3]
Appearance Tan to light brown crystalline powder[1]Yellow crystalline solid[2]
Solubility Moderately soluble in organic solvents.Moderately soluble in organic solvents like ethanol (B145695) and acetone; less soluble in water.[2]

Table 1: Physicochemical Properties of this compound and 4-Nitrobenzophenone.

Performance in Acrylate Photopolymerization

The efficiency of a photoinitiator is best evaluated by its performance in a specific polymerization reaction. The following sections detail the experimental methodologies used to compare the performance of this compound and 4-Nitrobenzophenone in the photopolymerization of acrylate monomers.

Experimental Protocols

1. Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy:

RT-FTIR is a powerful technique for monitoring the kinetics of photopolymerization in real-time.[4][5][6] The disappearance of the acrylate double bond, typically observed at around 1635 cm⁻¹ and 810 cm⁻¹, is monitored as a function of irradiation time.[6] This allows for the determination of the rate of polymerization and the final monomer conversion.

  • Sample Preparation: A formulation containing the acrylate monomer (e.g., methyl methacrylate), the photoinitiator (3- or 4-Nitrobenzophenone), and a co-initiator (e.g., an amine) is placed between two salt plates (e.g., KBr or NaCl) with a spacer to control the sample thickness.[5]

  • Irradiation: The sample is irradiated with a UV light source of a specific wavelength and intensity.

  • Data Acquisition: FTIR spectra are collected at rapid intervals (e.g., multiple scans per second) throughout the irradiation period.[6]

  • Analysis: The percentage conversion of the acrylate double bond is calculated from the decrease in the area of its characteristic absorption peak.

2. Photo-Differential Scanning Calorimetry (Photo-DSC):

Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction. This technique provides information on the rate of polymerization and the total heat evolved, which is proportional to the overall monomer conversion.

  • Sample Preparation: A small amount of the photocurable formulation is placed in a DSC pan.

  • Measurement: The sample is subjected to a controlled temperature program while being irradiated with a UV light source. The heat flow is recorded as a function of time.

  • Analysis: The rate of polymerization is proportional to the heat flow, and the total conversion can be calculated by integrating the heat flow over time.

Expected Performance Comparison

Photochemical Mechanism and Signaling Pathways

The initiation of polymerization by benzophenone-type photoinitiators is a multi-step process. The following diagram illustrates the key steps involved.

G cluster_reaction BP Benzophenone (BP) hv UV Light (hν) BP_S1 Excited Singlet State ¹BP hv->BP_S1 Absorption BP_T1 Excited Triplet State ³BP BP_S1->BP_T1 Intersystem Crossing (ISC) Ketyl Ketyl Radical BP_T1->Ketyl Hydrogen Abstraction Aminoalkyl Aminoalkyl Radical BP_T1->Aminoalkyl Amine Co-initiator (e.g., Amine) Polymer Polymer Chain Aminoalkyl->Polymer Initiation Monomer Monomer (e.g., Acrylate)

Figure 1: General mechanism of Type II photoinitiation by benzophenones.

Upon UV irradiation, the benzophenone derivative is excited to a short-lived singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state. This triplet state is the primary photoactive species. It abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate a ketyl radical and an aminoalkyl radical. The aminoalkyl radical is highly reactive and initiates the polymerization of acrylate monomers, leading to the formation of a polymer chain.

The photochemical process can also involve Norrish Type I and Type II reactions, which are characteristic of ketones. A Norrish Type I reaction involves the cleavage of the bond between the carbonyl group and an adjacent carbon atom, forming two radical fragments. A Norrish Type II reaction involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical.[7][8] These side reactions can potentially influence the overall efficiency of the photoinitiation process.

Experimental Workflow

The following diagram outlines a typical experimental workflow for comparing the performance of this compound and 4-Nitrobenzophenone as photoinitiators.

G Formulation Prepare Photopolymer Formulations RTIR Real-Time FT-IR Spectroscopy Formulation->RTIR PhotoDSC Photo-DSC Analysis Formulation->PhotoDSC Kinetics Determine Polymerization Kinetics RTIR->Kinetics Conversion Measure Final Monomer Conversion RTIR->Conversion PhotoDSC->Kinetics PhotoDSC->Conversion Comparison Compare Photoinitiator Performance Kinetics->Comparison Conversion->Comparison

Figure 2: Experimental workflow for photoinitiator comparison.

Conclusion

Both this compound and 4-Nitrobenzophenone are viable Type II photoinitiators for free-radical polymerization. The choice between the two will depend on the specific application requirements, including the desired polymerization rate, the light source characteristics, and the other components of the formulation. The position of the nitro group is expected to modulate the photophysical properties and the hydrogen abstraction ability of the excited triplet state, thereby influencing the overall photoinitiation efficiency. A thorough experimental evaluation using techniques such as Real-Time FT-IR and Photo-DSC is recommended to determine the optimal photoinitiator for a given system.

References

A Comparative Guide to the Photochemical Stability of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photochemical stability of various substituted benzophenones, compounds integral to pharmaceuticals, sunscreens, and industrial applications as UV filters and photosensitizers. Understanding their behavior upon light exposure is critical for evaluating their efficacy, potential for photodegradation, and ensuring the safety and stability of formulations. This document synthesizes experimental data on photodegradation rates, outlines detailed experimental protocols for stability testing, and illustrates the key photochemical pathways.

Data on Photochemical Stability of Substituted Benzophenones

The stability of benzophenone (B1666685) derivatives under UV irradiation is highly dependent on the nature and position of substituents on the aromatic rings. The following table summarizes the photodegradation half-lives (t½) of several common benzophenones. It is important to note that experimental conditions such as the light source, solvent, and pH can significantly influence these values.

CompoundCommon NameSubstituentsPhotodegradation Half-life (t½)Experimental Conditions
BenzophenoneBPNone17 - 99 hoursMedium pressure UV lamp in various water matrices.[1]
2,4-DihydroxybenzophenoneBenzophenone-1 (BP-1)2,4-DihydroxyReadily degrades (<24 h)UV radiation.[1][2]
2-Hydroxy-4-methoxybenzophenoneBenzophenone-3 (BP-3), Oxybenzone2-Hydroxy, 4-Methoxy17 - 99 hoursMedium pressure UV lamp in various water matrices.[1]
2-Hydroxy-4-methoxy-5-sulfonic acid benzophenoneBenzophenone-4 (BP-4), Sulisobenzone2-Hydroxy, 4-Methoxy, 5-Sulfonic acid17 - 99 hoursMedium pressure UV lamp in various water matrices.[1]
Ketoprofen-3-Benzoyl-α-methylbenzeneacetic acid0.8 minutes (highly photolabile)Medium pressure UV lamp.

Influence of Substituents on Photochemical Stability:

The nature of the substituent group on the benzophenone scaffold plays a crucial role in its photochemical reactivity.

  • Electron-donating groups (e.g., hydroxyl, methoxy) can increase the electron density of the aromatic system. In some cases, hydroxyl groups can lead to faster degradation, as seen with Benzophenone-1.[1][2]

  • Electron-withdrawing groups can also impact stability. The rate of photoreduction, a key degradation pathway, shows a remarkable dependence on ring substitution, which is linked to changes in the activation energy of the process.[3][4][5] The stability of the resulting ketyl radicals, influenced by the substituents, is a determining factor in the reaction rates.[3][4][5]

  • The position of the substituent is also critical. Ortho-substituents can influence the twisting of the phenyl rings, which can affect the triplet state characteristics.[6][7]

Experimental Protocols for Assessing Photochemical Stability

The following is a generalized protocol for determining the photochemical stability of substituted benzophenones, based on common methodologies found in the literature.

Objective: To determine the photodegradation kinetics and half-life of a substituted benzophenone under controlled UV irradiation.

Materials and Equipment:

  • Reagents:

    • Substituted benzophenone of interest

    • High-purity solvent (e.g., acetonitrile, methanol, purified water)

    • Buffer solutions for pH control (if required)

    • Internal standard for analytical quantification (optional)

  • Equipment:

    • Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp, xenon arc lamp with filters to simulate sunlight)

    • Quartz or borosilicate glass reaction vessels

    • Magnetic stirrer and stir bars

    • UV-Vis spectrophotometer

    • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

    • Radiometer to measure light intensity

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the benzophenone derivative in a suitable organic solvent (e.g., 1 g/L in acetonitrile).

    • Prepare a working solution by diluting the stock solution with high-purity water or the desired reaction medium to the target initial concentration (e.g., 1-10 mg/L). Keep the final concentration of the organic solvent minimal to avoid interference.

  • Irradiation:

    • Transfer the working solution to the reaction vessels and place them in the photoreactor.

    • Maintain a constant temperature and continuous stirring throughout the experiment.

    • Irradiate the samples with the chosen UV source. At specified time intervals, withdraw aliquots for analysis. It is advisable to also have a dark control sample that is not exposed to light to check for other degradation pathways.

  • Sample Analysis:

    • Analyze the concentration of the parent benzophenone compound in the collected aliquots using a validated HPLC or LC-MS method. A UV-Vis spectrophotometer can be used for preliminary monitoring of absorbance changes.

  • Data Analysis:

    • Plot the natural logarithm of the concentration (ln(C)) of the benzophenone derivative against the irradiation time (t).

    • If the plot is linear, the degradation follows pseudo-first-order kinetics.

    • The pseudo-first-order rate constant (k) is determined from the slope of the line (slope = -k).

    • The half-life (t½) of the compound can be calculated using the equation: t½ = 0.693 / k .

Visualizing the Photochemical Processes

Photochemical Pathway of Substituted Benzophenones

The photodegradation of substituted benzophenones is initiated by the absorption of UV radiation. This elevates the molecule to an excited singlet state (S1), which is short-lived. Through a process called intersystem crossing, it efficiently converts to a more stable and longer-lived triplet state (T1). This triplet state is the primary reactive species responsible for subsequent photochemical reactions, such as hydrogen abstraction from a solvent or another molecule, leading to the formation of a ketyl radical and initiating degradation pathways.[8][9]

G S0 Ground State (S0) Substituted Benzophenone S1 Excited Singlet State (S1) S0->S1 UV Light Absorption (hν) T1 Excited Triplet State (T1) (Photoactive Species) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence/ Non-radiative Decay Radicals Ketyl Radical Formation T1->Radicals Hydrogen Abstraction Products Photodegradation Products Radicals->Products Further Reactions

Caption: Generalized photochemical pathway for substituted benzophenones.

Experimental Workflow for Photochemical Stability Assessment

The process of evaluating the photochemical stability of a substituted benzophenone follows a structured workflow, from sample preparation to data analysis, to ensure reproducible and comparable results.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution B Prepare Working Solution A->B C Irradiation in Photoreactor B->C D Collect Aliquots at Time Intervals C->D E Quantify Concentration (HPLC/LC-MS) D->E F Plot ln(C) vs. Time E->F G Calculate Rate Constant (k) and Half-life (t½) F->G

Caption: Experimental workflow for assessing photochemical stability.

References

Alternatives to 3-Nitrobenzophenone in Photodynamic Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) presents a promising frontier in the targeted treatment of cancer and other localized diseases. The efficacy of this light-based therapy hinges on the selection of a photosensitizer (PS), a molecule that, upon activation by a specific wavelength of light, generates reactive oxygen species (ROS) to induce localized cell death. While 3-Nitrobenzophenone has been investigated as a Type II photosensitizer, the quest for agents with enhanced photophysical properties, greater tumor selectivity, and improved therapeutic windows continues to drive research into novel alternatives.

This guide provides an objective comparison of prominent alternatives to this compound, focusing on porphyrin derivatives, boron-dipyrromethene (BODIPY) dyes, and ruthenium metal complexes. The performance of these alternatives is evaluated based on available experimental data, with detailed methodologies for key experiments and a visual exploration of the pertinent signaling pathways.

Performance Comparison of Photosensitizers

The following tables summarize key quantitative data for this compound and its alternatives. This data is essential for comparing their potential efficacy as photodynamic therapy agents.

Table 1: Photophysical and Photochemical Properties

Photosensitizer ClassExample CompoundAbsorption Max (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Singlet Oxygen Quantum Yield (ΦΔ)
Benzophenone This compound~260, ~340~14,000 (at 260 nm)~0.29
Porphyrin Photofrin®405, 506, 542, 576, 630~3,000 (at 630 nm)~0.89
5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC)418, 514, 548, 588, 650~30,000 (at 650 nm)0.45 - 0.55
BODIPY Halogenated BODIPY500 - 650> 80,0000.50 - 0.96
Ruthenium Complex [Ru(bpy)₃]²⁺~450~14,600~0.73
TLD-1433~500Not ReportedNot Reported

Table 2: In Vitro Efficacy

Photosensitizer ClassExample CompoundCell LineIC₅₀ (µM) after PDTCellular Uptake
Benzophenone This compoundNot widely reportedNot widely reportedModerate
Porphyrin Photofrin®VariousVaries widelyHigh
m-THPCFaDu0.015High
BODIPY Halogenated BODIPYHeLa, MCF-70.1 - 5High
Ruthenium Complex Rup-03HepG229.5 ± 2.3High
TLD-1433Urothelial carcinoma~7 (in vivo)High

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of photosensitizers. Below are methodologies for key in vitro assays.

Singlet Oxygen Quantum Yield (ΦΔ) Measurement

The determination of singlet oxygen quantum yield is critical for assessing the efficiency of a Type II photosensitizer. A common relative method involves the use of a well-characterized standard photosensitizer and a singlet oxygen scavenger.

1. Materials:

  • Test photosensitizer

  • Standard photosensitizer with a known ΦΔ in the chosen solvent (e.g., Rose Bengal, methylene (B1212753) blue)

  • Singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran (B146845) (DPBF) or 9,10-anthracenediyl-bis(methylene)dimalonic acid (AMDA))

  • Spectrophotometer

  • Fluorometer

  • Light source with a specific wavelength for excitation

  • Appropriate solvent (e.g., ethanol, dimethyl sulfoxide)

2. Procedure:

  • Prepare solutions of the test and standard photosensitizers with identical absorbance at the excitation wavelength.

  • Add the singlet oxygen scavenger to both solutions at a concentration where its absorbance can be monitored over time.

  • Irradiate both solutions with the light source under identical conditions (e.g., light intensity, duration).

  • Monitor the decrease in absorbance of the scavenger at its characteristic wavelength at regular intervals during irradiation.

  • Plot the change in absorbance of the scavenger against time for both the test and standard photosensitizers.

  • The singlet oxygen quantum yield of the test compound (ΦΔ_sample) can be calculated using the following equation:

    ΦΔ_sample = ΦΔ_standard × (k_sample / k_standard)

    where k is the rate constant of the scavenger's degradation, determined from the slope of the absorbance vs. time plot.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a photosensitizer following PDT.

1. Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test photosensitizer

  • MTT solution

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • 96-well plates

  • Light source for PDT

  • Plate reader

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the photosensitizer for a specific incubation period (e.g., 4-24 hours) in the dark.

  • Wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

  • Add fresh culture medium to the wells.

  • Expose the cells to a specific light dose from the light source. A set of control wells should be kept in the dark to assess dark toxicity.

  • Incubate the cells for a further 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a plate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC₅₀) is calculated.

Cellular Uptake Assay

Quantifying the amount of photosensitizer taken up by cells is crucial for understanding its efficacy. This can be achieved through fluorescence-based methods.

1. Materials:

  • Cancer cell line

  • Fluorescent photosensitizer

  • Cell culture medium

  • 24-well plates

  • Fluorometer or fluorescence microscope

  • Lysis buffer

  • BCA protein assay kit

2. Procedure:

  • Seed cells in a 24-well plate and allow them to attach.

  • Incubate the cells with a known concentration of the fluorescent photosensitizer for various time points.

  • At each time point, wash the cells thoroughly with cold PBS to remove extracellular photosensitizer.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the fluorescence intensity of the cell lysate using a fluorometer at the appropriate excitation and emission wavelengths for the photosensitizer.

  • Determine the total protein concentration in the lysate using a BCA protein assay.

  • Cellular uptake can be expressed as the amount of photosensitizer (e.g., in ng) per milligram of total cellular protein.

Signaling Pathways in Photodynamic Therapy

PDT-induced cell death primarily occurs through apoptosis and necrosis, with the specific pathway often depending on the photosensitizer's subcellular localization and the light dose delivered.

General PDT-Induced Apoptotic Pathway

The generation of ROS by activated photosensitizers can trigger a cascade of events leading to programmed cell death.

PDT_Apoptosis PS Photosensitizer ROS Reactive Oxygen Species (ROS) PS->ROS Light Light Light->PS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General signaling pathway of PDT-induced apoptosis.

Experimental Workflow for In Vitro PDT

The following diagram illustrates a typical workflow for evaluating a novel photosensitizer in a laboratory setting.

PDT_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis PS_Prep Photosensitizer Stock Solution Incubation Incubation with PS PS_Prep->Incubation Cell_Culture Cell Culture Cell_Culture->Incubation Irradiation Light Irradiation Incubation->Irradiation Uptake Cellular Uptake Measurement Incubation->Uptake Cytotoxicity Cytotoxicity Assay (e.g., MTT) Irradiation->Cytotoxicity ROS_Detection ROS Detection Irradiation->ROS_Detection Mechanism Cell Death Mechanism (Apoptosis/Necrosis) Irradiation->Mechanism

Caption: A standard experimental workflow for in vitro PDT studies.

Logical Relationship of Photosensitizer Properties

The ideal photosensitizer possesses a combination of properties that contribute to its overall therapeutic efficacy.

PS_Properties Efficacy High Therapeutic Efficacy High_Quantum_Yield High Singlet Oxygen Quantum Yield High_Quantum_Yield->Efficacy High_Molar_Extinction High Molar Extinction Coefficient High_Molar_Extinction->Efficacy Red_Shifted_Absorption Red-Shifted Absorption (>650 nm) Red_Shifted_Absorption->Efficacy High_Cellular_Uptake High Cellular Uptake High_Cellular_Uptake->Efficacy Low_Dark_Toxicity Low Dark Toxicity Low_Dark_Toxicity->Efficacy

Caption: Key properties contributing to photosensitizer efficacy.

Conclusion

The development of novel photosensitizers is a dynamic field with the potential to significantly advance the clinical applications of photodynamic therapy. Porphyrin derivatives, BODIPY dyes, and ruthenium complexes have all demonstrated considerable promise as alternatives to this compound, each with a unique set of photophysical and biological properties. Porphyrins, with their long history in PDT, offer proven efficacy but can be associated with prolonged photosensitivity. BODIPY dyes exhibit high molar extinction coefficients and tunable properties, making them highly versatile. Ruthenium complexes introduce the potential for novel mechanisms of action and targeted delivery.

The selection of an appropriate photosensitizer will ultimately depend on the specific clinical application, including the type and location of the target tissue. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the rational design and evaluation of the next generation of photodynamic therapy agents. Further research focusing on direct comparative studies and in vivo evaluations is essential to fully elucidate the therapeutic potential of these promising alternatives.

A Comparative Spectroscopic Analysis of 3-Nitrobenzophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Spectroscopic Signatures

This guide provides a comprehensive spectroscopic comparison of 3-nitrobenzophenone and its selected derivatives, namely 4-nitrobenzophenone, 3,3'-dinitrobenzophenone, and 4,4'-dinitrobenzophenone. Through a detailed analysis of their Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, this document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the UV-Vis, IR, and NMR spectroscopic analyses of this compound and its derivatives.

Table 1: UV-Visible Spectroscopic Data in Ethanol (B145695)
Compoundλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
This compound~256, ~340Data not readily available
4-Nitrobenzophenone~260Data not readily available
3,3'-DinitrobenzophenoneData not readily availableData not readily available
4,4'-DinitrobenzophenoneData not readily availableData not readily available

Note: The nitro group in 3-nitrophenol, a related chromophore, is known to cause a second absorption maximum around 340 nm.[1]

Table 2: Key Infrared (IR) Absorption Peaks (cm⁻¹)
CompoundC=O StretchNO₂ Asymmetric StretchNO₂ Symmetric StretchAromatic C-H Stretch
This compound~1665~1525~1350~3100-3000
4-Nitrobenzophenone~1660~1520~1345~3100-3000
3,3'-Dinitrobenzophenone~1670~1530~1350~3100-3000
4,4'-Dinitrobenzophenone~1665~1523~1343~3100-3000

Note: The exact wavenumbers can vary slightly based on the sample preparation and the physical state of the sample.[2] The presence of the strong electron-withdrawing nitro group can influence the position of the carbonyl stretch.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
CompoundAromatic Protons
This compound~7.5-8.5 (m)
4-Nitrobenzophenone~7.53 (t, J = 7.8 Hz, 2H), 7.66 (t, J = 7.2 Hz, 1H), 7.81 (d, J = 8.4 Hz, 2H), 7.95 (d, J = 8.4 Hz, 2H), 8.35 (d, J = 8.8 Hz, 2H)
3,3'-DinitrobenzophenoneData not readily available
4,4'-DinitrobenzophenoneData not readily available
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
CompoundC=OAromatic Carbons
This compoundData not readily availableData not readily available
4-Nitrobenzophenone194.8123.6, 128.7, 130.1, 130.7, 133.5, 136.3, 142.9, 149.8
3,3'-DinitrobenzophenoneData not readily availableData not readily available
4,4'-DinitrobenzophenoneData not readily availableData not readily available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Solutions of the compounds were prepared in ethanol at a concentration of approximately 1 x 10⁻⁵ M.

  • Data Acquisition: The UV-Vis spectra were recorded over a wavelength range of 200-800 nm, using a quartz cuvette with a 1 cm path length. A baseline correction was performed using ethanol as the blank.

  • Data Analysis: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum. Molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded. The sample spectrum was then collected over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum was automatically subtracted from the sample spectrum. The resulting spectrum was analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra were acquired. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled sequence was employed to obtain singlets for all carbon atoms.

  • Data Analysis: The chemical shifts (δ) of the signals were reported in parts per million (ppm) relative to TMS. The multiplicity and coupling constants (J) for the ¹H NMR signals were also determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound or Derivative UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR UV_Data λmax, Molar Absorptivity UV_Vis->UV_Data IR_Data Functional Group Identification FTIR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data Conclusion Compound Characterization UV_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: Logical workflow for the spectroscopic characterization of nitrobenzophenones.

References

A Comparative Guide to Quantum Yield Determination for 3-Nitrobenzophenone Photoreactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Substituted Benzophenones

The efficiency of the photoreduction of benzophenone (B1666685) and its derivatives is quantified by the quantum yield (Φ), which represents the number of molecules reacted per photon absorbed. This value is crucial for applications in photochemistry, including its use as a photoinitiator in polymerization and other light-induced chemical transformations. The photoreduction process is known to be highly dependent on the nature and position of substituents on the benzophenone core.

Below is a summary of reported quantum yields for the photoreduction of various substituted benzophenones. These reactions are typically carried out in a hydrogen-donating solvent, such as isopropanol (B130326), upon irradiation with UV light.

CompoundSubstituent(s)Quantum Yield (Φ)Experimental Conditions
BenzophenoneUnsubstituted~0.33 - 1.9In isopropanol, depending on concentration and light intensity
4-Bromo-4'-methylbenzophenone4-Br, 4'-CH₃0.0775[1]In a rotating rack reactor at 350 nm[1]
4-Phenylbenzophenone4-Ph2.36*Dimerization to 4,4'-diphenylbenzpinacol[1]
4-Methylbenzophenone4-CH₃0.15[1]In methylcyclohexane[1]
Note: The reported quantum yield for 4-phenylbenzophenone appears to be greater than 2, which is unusual for a simple photoreduction and may involve a chain reaction or a different mechanistic interpretation.

While a specific value for 3-Nitrobenzophenone is not listed, the nitro group, being strongly electron-withdrawing, is expected to significantly influence the photophysical properties and reactivity of the benzophenone triplet state. The determination of its quantum yield is therefore essential for understanding its photochemical behavior.

Experimental Protocols

The determination of the quantum yield of a photochemical reaction involves two main steps: measuring the photon flux of the light source using a chemical actinometer and quantifying the extent of the photoreaction of the compound of interest under identical conditions.

Determination of Photon Flux using Potassium Ferrioxalate (B100866) Actinometry

This is a standard and widely used method for measuring the intensity of a light source.

Materials:

Procedure:

  • Preparation of the Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be prepared in the dark and stored in a light-proof container.

  • Irradiation: Fill a quartz cuvette with the actinometer solution and irradiate it in the photoreactor for a known period. A parallel sample should be kept in the dark as a control.

  • Analysis: After irradiation, take an aliquot of the irradiated and dark solutions and add them to separate volumetric flasks containing the 1,10-phenanthroline solution and sodium acetate buffer. The ferrous ions (Fe²⁺) formed during the photoreaction will form a colored complex with 1,10-phenanthroline.

  • Spectrophotometry: Measure the absorbance of the colored complex at its absorption maximum (around 510 nm) using a UV-Vis spectrophotometer.

  • Calculation of Photon Flux: The number of Fe²⁺ ions formed, and thus the number of photons absorbed, can be calculated using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength and the molar absorptivity of the Fe²⁺-phenanthroline complex.

Quantum Yield Determination of this compound Photoreduction

Materials:

  • This compound

  • Isopropanol (spectroscopic grade)

  • Internal standard (if using chromatography for analysis)

  • UV-Vis spectrophotometer or Gas Chromatograph (GC)

  • The same photoreactor and light source used for actinometry

Procedure:

  • Sample Preparation: Prepare a solution of this compound in isopropanol at a concentration that gives a suitable absorbance at the irradiation wavelength.

  • Irradiation: Irradiate a known volume of the this compound solution in the photoreactor under the exact same conditions used for the actinometry for a specific time.

  • Analysis: Determine the change in concentration of this compound (disappearance) or the formation of the photoproduct (e.g., 3-nitrobenzhydrol) using an appropriate analytical technique. UV-Vis spectrophotometry or gas chromatography are commonly used methods.

  • Calculation of Quantum Yield: The quantum yield (Φ) of the photoreaction is calculated using the following formula:

    Φ = (moles of this compound reacted) / (moles of photons absorbed)

    The moles of photons absorbed are determined from the actinometry experiment.

Visualizations

Signaling Pathway: Photoreduction of Benzophenones

The photoreduction of benzophenones in a hydrogen-donating solvent like isopropanol generally proceeds through the following steps:

  • Excitation: The benzophenone molecule absorbs a photon, promoting it to an excited singlet state (S₁).

  • Intersystem Crossing: The singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T₁). Benzophenone and its derivatives are known to have high triplet quantum yields, often close to 100%.

  • Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from the isopropanol, forming a benzhydrol radical and an isopropanol radical.

  • Product Formation: The benzhydrol radicals can then dimerize to form benzpinacol, or undergo other reactions to form benzhydrol.

Photoreduction_Pathway BP Benzophenone (S₀) BPS1 Benzophenone (S₁) BP->BPS1 hν (Absorption) BPT1 Benzophenone (T₁) BPS1->BPT1 Intersystem Crossing Radical_Pair Benzhydrol Radical + Isopropanol Radical BPT1->Radical_Pair H-Abstraction H_donor Isopropanol H_donor->Radical_Pair Product Benzpinacol/ Benzhydrol Radical_Pair->Product Dimerization/ Further Reaction

Caption: Photoreduction pathway of benzophenones.

Experimental Workflow: Quantum Yield Determination

The overall workflow for determining the quantum yield of a photoreaction is a systematic process involving calibration of the light source and subsequent measurement of the reaction of interest.

Quantum_Yield_Workflow cluster_0 Actinometry cluster_1 Photoreaction of Sample Act_Prep Prepare Actinometer Solution Act_Irr Irradiate Actinometer Act_Prep->Act_Irr Act_Analyze Analyze Fe²⁺ Concentration Act_Irr->Act_Analyze Photon_Flux Calculate Photon Flux Act_Analyze->Photon_Flux Quantum_Yield Calculate Quantum Yield (Φ) Photon_Flux->Quantum_Yield Sample_Prep Prepare Sample Solution Sample_Irr Irradiate Sample (Identical Conditions) Sample_Prep->Sample_Irr Sample_Analyze Analyze Reactant/ Product Concentration Sample_Irr->Sample_Analyze Moles_Reacted Calculate Moles Reacted Sample_Analyze->Moles_Reacted Moles_Reacted->Quantum_Yield

References

A Comparative Guide to Analytical Techniques for Validating the Purity of 3-Nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of key chemical intermediates like 3-Nitrobenzophenone is of utmost importance. The presence of impurities can significantly impact the yield, safety, and efficacy of subsequent products. This guide provides an objective comparison of the principal analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and comparative data.

The primary methods for assessing the purity of organic compounds such as this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2] Each of these techniques offers distinct advantages in terms of selectivity, sensitivity, and the nature of the information they provide.[3] Fourier-Transform Infrared (FTIR) Spectroscopy is also a valuable tool for structural confirmation and identification of functional groups, which can aid in impurity identification.[4]

Comparison of Key Analytical Methods

The selection of an appropriate analytical technique depends on various factors, including the expected impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the performance characteristics of the most common methods for the purity analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[2]Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, with signal intensity directly proportional to the number of nuclei.[5][6]Absorption of infrared radiation by molecular bonds, identifying functional groups.[4]
Primary Application Quantitative analysis of the main component and non-volatile or thermally labile impurities.[3]Identification and quantification of volatile and semi-volatile impurities.[2]Absolute purity determination without the need for a specific reference standard of the analyte.[5][7]Rapid identification of functional groups and confirmation of compound identity.[4]
Typical Purity Range 95-100%95-100%90-100%Qualitative
Limit of Detection (LOD) Low ng rangepg to fg rangemg range>1% for impurities
Quantitative Accuracy High, with proper calibrationHigh, with the use of an internal standardVery high, direct measurementNot typically used for quantification
Impurity Identification Possible with a hyphenated mass spectrometer (LC-MS) or by comparison with known impurity standards.Excellent, provides structural information through mass spectral fragmentation patterns.[2]Can identify and quantify structurally related impurities if their signals are resolved.Can indicate the presence of impurities with different functional groups.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Data acquisition and processing software.

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (for mobile phase pH adjustment).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration within the calibration range.

    • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

    • Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the purity using the calibration curve. The percentage of impurities can be determined by the area normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the identification and quantification of volatile impurities in this compound.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column suitable for aromatic compounds (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Data acquisition and processing software with a mass spectral library.

  • Reagents:

    • Dichloromethane or Ethyl Acetate (GC grade).

    • This compound sample.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Hold at 300 °C for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 50-400 amu.

  • Procedure:

    • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

    • Analysis: Inject the sample into the GC-MS system.

    • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Search the mass spectral library for matches to any impurity peaks to identify them. Quantify impurities by comparing their peak areas to that of the main compound, assuming similar response factors, or by using a certified reference material for each impurity if available.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol provides a method for determining the absolute purity of this compound.[5][8]

  • Instrumentation:

    • NMR Spectrometer (≥400 MHz).

  • Reagents and Standards:

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • High-purity internal standard with a known purity (e.g., Maleic Anhydride or Dimethyl Sulfone).

  • Procedure:

    • Sample Preparation: Accurately weigh a specific amount of the this compound sample and a precise amount of the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.

    • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

    • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

    • Purity Calculation: Integrate a well-resolved signal of this compound and a signal from the internal standard. The purity of the this compound is calculated using the following formula: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Mandatory Visualization

The following diagram illustrates a comprehensive workflow for validating the purity of this compound, integrating orthogonal analytical techniques.

Purity_Validation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Data Integration and Reporting Sample This compound Sample FTIR FTIR Analysis Sample->FTIR Functional Group ID Structure_Confirmation Structural Confirmation FTIR->Structure_Confirmation HPLC HPLC Analysis Structure_Confirmation->HPLC Quantitative Analysis GCMS GC-MS Analysis Structure_Confirmation->GCMS Volatile Impurity Profile qNMR qNMR Analysis Structure_Confirmation->qNMR Absolute Purity Assay Data_Integration Integrate Data HPLC->Data_Integration GCMS->Data_Integration qNMR->Data_Integration Purity_Report Final Purity Report Data_Integration->Purity_Report

Caption: Workflow for the comprehensive purity validation of this compound.

References

A Comparative Analysis of Ortho-, Meta-, and Para-Nitrobenzophenones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, spectroscopic properties, reactivity, and biological significance of ortho-, meta-, and para-nitrobenzophenone isomers, providing essential data for their application in research and pharmaceutical development.

Nitrobenzophenones, a class of aromatic ketones, are versatile compounds with significant applications in organic synthesis and medicinal chemistry. Their utility as precursors for various pharmaceuticals, including benzodiazepines, underscores the importance of understanding the distinct properties of their ortho, meta, and para isomers.[1] This guide provides a comparative study of these three isomers, offering detailed experimental protocols, comprehensive data analysis, and insights into their chemical and biological behavior.

Physicochemical Properties

The position of the nitro group on the benzoyl ring significantly influences the physicochemical properties of the nitrobenzophenone isomers. These differences are critical for their separation, purification, and handling in a laboratory setting.

PropertyOrtho-NitrobenzophenoneMeta-NitrobenzophenonePara-Nitrobenzophenone
Molecular Formula C₁₃H₉NO₃C₁₃H₉NO₃C₁₃H₉NO₃
Molecular Weight ( g/mol ) 227.22227.22227.22
CAS Number 20435-64-12243-80-31144-74-7
Appearance Yellowish solidYellowish solidYellow crystalline solid
Melting Point (°C) 105-10793-96136-138[2]
Solubility Soluble in common organic solvents like ethanol (B145695), acetone, and chloroform.Soluble in common organic solvents.Moderately soluble in organic solvents such as ethanol and acetone; less soluble in water.[3]

Spectroscopic Analysis

Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for the characterization and differentiation of the nitrobenzophenone isomers.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers exhibit characteristic peaks for the carbonyl (C=O) and nitro (NO₂) functional groups. However, the exact positions of these peaks can vary slightly due to the electronic effects of the nitro group's position.

Functional GroupOrtho-Nitrobenzophenone (cm⁻¹)Meta-Nitrobenzophenone (cm⁻¹)Para-Nitrobenzophenone (cm⁻¹)
C=O Stretch ~1670~1665~1660
NO₂ Asymmetric Stretch ~1530~1525~1520
NO₂ Symmetric Stretch ~1350~1345~1340
C-H Aromatic Stretch ~3100-3000~3100-3000~3100-3000
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in each isomer, allowing for unambiguous identification. The electron-withdrawing nature of the nitro group causes a downfield shift (higher ppm) for nearby protons and carbons.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonOrtho-NitrobenzophenoneMeta-NitrobenzophenonePara-Nitrobenzophenone
Aromatic Protons 7.3 - 8.2 (m)7.5 - 8.6 (m)7.5 - 8.4 (m)

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonOrtho-NitrobenzophenoneMeta-NitrobenzophenonePara-Nitrobenzophenone
C=O ~195~194~194.8
C-NO₂ ~148~148~149.8
Aromatic Carbons ~123 - 140~123 - 143~123.6 - 142.9
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecules. The position of the nitro group affects the conjugation and, consequently, the absorption maxima (λmax).

Isomerλmax (nm) in EthanolMolar Absorptivity (ε, M⁻¹cm⁻¹)
Ortho-Nitrobenzophenone ~255, ~330-
Meta-Nitrobenzophenone ~250, ~340-
Para-Nitrobenzophenone ~265~15000

Comparative Reactivity

The position of the electron-withdrawing nitro group plays a crucial role in the reactivity of the nitrobenzophenone isomers, particularly in reactions involving the aromatic ring and the nitro group itself.

Nucleophilic Aromatic Substitution

The ortho and para isomers are significantly more reactive towards nucleophilic aromatic substitution than the meta isomer. This is because the nitro group in the ortho and para positions can effectively stabilize the negative charge of the Meisenheimer complex intermediate through resonance.[4][5] In the meta isomer, this resonance stabilization is not possible, leading to a higher activation energy for the reaction.

Reduction of the Nitro Group

The nitro group in all three isomers can be reduced to an amino group, a key transformation in the synthesis of many pharmaceuticals.[6] This reduction is typically carried out using reagents such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation. The relative ease of reduction can be influenced by steric hindrance and electronic effects, with the ortho isomer sometimes exhibiting different reactivity due to the proximity of the two bulky groups.

Biological and Pharmacological Significance

Nitroaromatic compounds, including nitrobenzophenones, are known to possess a range of biological activities. Their effects are often linked to their ability to undergo reduction in biological systems, leading to the formation of reactive intermediates that can induce oxidative stress.[1][7]

Some derivatives of nitrobenzophenone have found direct applications in medicine. For instance, Nizofenone, a derivative of nitrobenzophenone, has been studied for its nootropic (cognitive-enhancing) activities.[8] Furthermore, amino-substituted benzophenones, which are readily synthesized from their nitro precursors, are central to the structure of many benzodiazepine (B76468) drugs, which have anxiolytic, sedative, and anticonvulsant properties.[1]

While specific signaling pathways directly modulated by ortho-, meta-, and para-nitrobenzophenones are not extensively characterized, the broader class of nitroaromatic compounds has been shown to influence cellular processes. For example, some nitroaromatic compounds can upregulate p53, a key tumor suppressor protein, and are involved in cellular signaling related to apoptosis.[9] The cytotoxicity of nitroaromatic compounds is often linked to the generation of reactive oxygen species (ROS), which can disrupt cellular signaling and lead to cell death.

Experimental Protocols

General Synthesis of Nitrobenzophenones via Friedel-Crafts Acylation

The synthesis of nitrobenzophenones is commonly achieved through the Friedel-Crafts acylation of benzene (B151609) with the corresponding nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][10]

Workflow for Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Benzene Benzene AlCl3 AlCl₃ (Lewis Acid) Nitrobenzoyl_Chloride Nitrobenzoyl Chloride (ortho, meta, or para) Nitrobenzoyl_Chloride->AlCl3 Temp 0°C to Reflux AlCl3->Temp Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Temp Quench Quench with HCl/Ice Temp->Quench Extract Extraction with Organic Solvent Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purification (Recrystallization or Column Chromatography) Evaporate->Purify Product Nitrobenzophenone (ortho, meta, or para) Purify->Product

Caption: General workflow for the synthesis of nitrobenzophenones.

Detailed Protocol (Para-Nitrobenzophenone Example): [11]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve para-nitrobenzoyl chloride (1.0 eq) in an anhydrous inert solvent such as dichloromethane.

  • Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (1.1 eq) in portions.

  • After the addition is complete, add benzene (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure para-nitrobenzophenone.

Note: The protocols for the ortho and meta isomers are similar, using the corresponding ortho- or meta-nitrobenzoyl chloride.

Characterization Workflow

The synthesized products are characterized using a combination of spectroscopic and physical methods to confirm their identity and purity.

G Start Synthesized Nitrobenzophenone MP Melting Point Determination Start->MP TLC Thin Layer Chromatography Start->TLC FTIR FTIR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR UV_Vis UV-Vis Spectroscopy Start->UV_Vis Final Confirmed Structure and Purity MP->Final TLC->Final FTIR->Final NMR->Final UV_Vis->Final

Caption: Workflow for the characterization of nitrobenzophenones.

Conclusion

The ortho, meta, and para isomers of nitrobenzophenone exhibit distinct physicochemical, spectroscopic, and reactive properties. The para isomer is generally the most stable and has the highest melting point. Spectroscopic analysis provides clear fingerprints for the identification of each isomer. In terms of reactivity, the ortho and para isomers are more susceptible to nucleophilic attack due to resonance stabilization of the reaction intermediate. These compounds serve as crucial building blocks in the synthesis of various biologically active molecules, and their nitro group can be a key pharmacophore or a precursor to other functional groups. A thorough understanding of the comparative properties of these isomers is essential for their effective utilization in research and drug development.

References

A Comparative Guide to Photolabile Protecting Groups for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, offer an elegant solution by enabling the activation of molecules with light. This guide provides a comparative overview of the efficacy of common photolabile protecting groups, with a focus on o-nitrobenzyl, coumarin, and benzoin (B196080) derivatives, and includes supporting experimental data and protocols.

While a variety of photolabile protecting groups exist, this guide will focus on a comparative analysis of three widely utilized classes: o-nitrobenzyl, coumarin, and benzoin-based PPGs. The selection of an appropriate PPG is critical and depends on factors such as the desired wavelength of activation, quantum yield, and the chemical nature of the molecule to be protected.

Performance Comparison of Key Photolabile Protecting Groups

The efficacy of a photolabile protecting group is determined by several key parameters, including its maximum absorption wavelength (λmax), molar extinction coefficient (ε), and the quantum yield of uncaging (Φu). The product of the molar extinction coefficient and the quantum yield (ε × Φu) provides a measure of the overall uncaging efficiency. An ideal PPG exhibits a long absorption wavelength to minimize potential photodamage to biological samples, a high molar extinction coefficient for efficient light absorption, and a high quantum yield for effective release of the caged molecule.[1]

Below is a summary of the performance characteristics of several common photolabile protecting groups.

Protecting Group ClassExample Compoundλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Solvent/Conditions
o-Nitrobenzyl o-Nitrobenzyl (ONB)~280-3505,000 - 15,0000.01 - 0.5Various
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350~5,0000.01 - 0.1Various
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC)~365~230~0.41Methanol
Coumarin (7-Diethylamino-coumarin-4-yl)methyl (DEACM)~390-45010,000 - 40,0000.01 - 0.3Aqueous Solutions
(6-Bromo-7-hydroxycoumarin-4-yl)methyl (Bhc)~380-420~20,0000.01 - 0.1Aqueous Solutions
Benzoin 3',5'-Dimethoxybenzoin (DMB)~350~15,000up to 0.64Acetonitrile
p-Hydroxyphenacyl (pHP)~250-35010,000 - 20,0000.1 - 1.0Aqueous Solutions

Experimental Protocols

Detailed methodologies are crucial for the successful application of photolabile protecting groups. Below are general protocols for the photouncaging of o-nitrobenzyl, coumarin, and benzoin-protected compounds.

General Protocol for Photouncaging

A typical experimental workflow for a photocaging experiment is outlined below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize Caged Compound B Purify and Characterize A->B C Prepare Solution B->C D Irradiate with Light Source (e.g., LED, Laser) C->D E Monitor Deprotection (e.g., HPLC, UV-Vis, NMR) D->E F Isolate and Characterize Released Molecule E->F G Quantify Cleavage Efficiency and Yield F->G onb_mechanism A o-Nitrobenzyl Protected Substrate (R-X-CH2-Ar-NO2) B Excited State (n,π*) A->B C Aci-nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Released Substrate (R-X-H) + 2-Nitrosobenzaldehyde D->E Cleavage

References

A Comparative Guide to a Cross-Reactivity Analysis of 3-Nitrobenzophenone in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific cross-reactivity studies for 3-Nitrobenzophenone are not publicly available. This guide, therefore, provides a comprehensive framework for evaluating the cross-reactivity of a novel small molecule, using this compound as a hypothetical subject. The experimental data and protocols presented are illustrative and intended to serve as a template for such investigations.

Introduction to Cross-Reactivity and Its Importance

In drug discovery and development, the ideal small molecule therapeutic agent would interact exclusively with its intended biological target. However, molecules often bind to unintended proteins or biomolecules, a phenomenon known as cross-reactivity or off-target binding.[1] These off-target interactions can lead to a range of outcomes, from unexpected side effects to previously unidentified therapeutic applications.[2] Therefore, a thorough assessment of a compound's cross-reactivity is a critical step in the preclinical safety and efficacy evaluation process.[2][3][4][5]

This guide outlines a multi-faceted approach to characterizing the cross-reactivity profile of a small molecule like this compound, encompassing predictive computational methods and established experimental assays.

Predictive Analysis of Potential Cross-Reactivity (In Silico Approach)

Before embarking on extensive laboratory testing, computational methods can predict potential off-target interactions, thereby prioritizing experimental resources. These in silico tools utilize algorithms based on the chemical structure of the small molecule and known protein binding sites.[6][7][8]

Methodology:

  • Ligand-Based Screening: This approach compares the 2D or 3D structure of this compound to databases of compounds with known biological activities. Similar compounds may have similar off-target profiles.

  • Structure-Based Screening (Molecular Docking): This method computationally "docks" this compound into the three-dimensional structures of a wide array of known protein binding sites to predict potential interactions and estimate binding affinities.[9][10][11]

Hypothetical In Silico Screening Workflow

cluster_0 In Silico Prediction Input This compound (SMILES/SDF) Docking Molecular Docking Simulation Input->Docking Database Protein Structure Database (e.g., PDB) Database->Docking Scoring Binding Affinity Prediction (Scoring Functions) Docking->Scoring Output Prioritized List of Potential Off-Targets Scoring->Output

Caption: Workflow for in silico prediction of off-target interactions.

Experimental Evaluation of Cross-Reactivity (In Vitro Approaches)

Following predictive analysis, experimental assays are essential to confirm and quantify the interactions of this compound with potential off-targets. A tiered approach, starting with broad screening and progressing to more detailed characterization, is often employed.

Since protein kinases are a large and structurally related family of enzymes, they are common off-targets for small molecule inhibitors.[12][13][14] Kinome profiling services offer a high-throughput method to screen a compound against a large panel of kinases.[12][13][14][15][16]

Table 1: Hypothetical Kinome Profiling Data for this compound (10 µM)

Kinase FamilyTarget Kinase% Inhibition at 10 µM
Tyrosine KinaseSRC85%
Tyrosine KinaseABL178%
Ser/Thr KinaseMAPK1 (ERK2)15%
Ser/Thr KinaseCDK210%
Lipid KinasePI3Kα5%

For hits identified in broad screening, Surface Plasmon Resonance (SPR) provides label-free, real-time data on binding kinetics (association and dissociation rates) and affinity (KD).[17][18][19][20][21] In a typical SPR experiment, a purified protein target is immobilized on a sensor chip, and the small molecule is flowed over the surface at various concentrations.[17][18]

Table 2: Hypothetical SPR Kinetic Data for this compound

Target Proteinka (1/Ms)kd (1/s)KD (nM)
SRC2.1 x 10^51.5 x 10^-37.1
ABL11.8 x 10^52.2 x 10^-312.2
Carbonic Anhydrase II (Negative Control)No Binding DetectedNo Binding DetectedN/A

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a valuable technique for quantifying the binding of small molecules.[22][23][24][25] In this format, this compound in a sample would compete with a labeled version of the molecule (or a known ligand) for binding to an immobilized target protein. A decrease in signal indicates a higher concentration of this compound.

Table 3: Hypothetical Competitive ELISA Data for this compound

Competing LigandTarget ProteinIC50 (µM)
Dasatinib (Known SRC inhibitor)SRC0.05
This compoundSRC8.5
Imatinib (Known ABL1 inhibitor)ABL10.6
This compoundABL115.2

Experimental Protocols

  • Protein Immobilization: The target protein (e.g., purified SRC kinase) is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

  • Analyte Preparation: this compound is dissolved in an appropriate running buffer (e.g., HBS-EP+) containing a small percentage of DMSO to ensure solubility. A series of dilutions are prepared.

  • Binding Analysis: The diluted this compound solutions are injected sequentially over the immobilized protein surface. Association and dissociation are monitored in real-time.

  • Regeneration: The sensor surface is regenerated between injections using a low pH solution (e.g., glycine-HCl) to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Coating: A microplate is coated with the purified target protein (e.g., SRC kinase) and incubated to allow for adsorption.

  • Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.

  • Competition: A fixed concentration of a labeled known ligand (e.g., biotinylated Dasatinib) is mixed with varying concentrations of the competitor (this compound). This mixture is added to the coated wells.

  • Detection: After incubation, the plate is washed, and an enzyme-conjugated secondary reagent (e.g., Streptavidin-HRP) is added to bind to the captured labeled ligand.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is stopped with a stop solution.

  • Measurement: The absorbance is read using a microplate reader. The IC50 value is calculated from the resulting dose-response curve.

Visualization of Biological Context

Understanding the potential impact of off-target binding requires placing it within the context of cellular signaling pathways. For instance, if this compound inhibits SRC kinase, it could affect numerous downstream cellular processes.

Hypothetical Signaling Pathway Affected by this compound

cluster_pathway Simplified SRC Kinase Signaling Pathway Receptor Growth Factor Receptor SRC SRC Kinase Receptor->SRC Activates STAT3 STAT3 SRC->STAT3 Activates RAS RAS SRC->RAS Activates Proliferation Cell Proliferation & Survival STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor->SRC

Caption: Potential impact of this compound on the SRC signaling pathway.

Conclusion

While specific cross-reactivity data for this compound is currently lacking, this guide provides a robust framework for its evaluation. A combination of in silico prediction and a tiered in vitro experimental approach, including broad panel screening and detailed biophysical characterization, is crucial for building a comprehensive cross-reactivity profile. Such a profile is indispensable for understanding the full biological activity of a small molecule and for making informed decisions in the drug development process. The methodologies and illustrative data presented here serve as a valuable resource for researchers initiating such studies.

References

Validating the Mechanism of Hydrogen Abstraction by 3-Nitrobenzophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hydrogen abstraction mechanism initiated by the photoexcitation of 3-Nitrobenzophenone. The performance of this compound as a photoinitiator is objectively compared with other substituted benzophenone (B1666685) derivatives, supported by experimental data. Detailed experimental protocols for key validation techniques are also presented to facilitate the replication and extension of these findings in your own research.

Introduction to Hydrogen Abstraction by Benzophenones

Benzophenone and its derivatives are widely utilized as photoinitiators in various chemical processes, including polymer chemistry and organic synthesis. Upon absorption of UV light, benzophenone is excited to a short-lived singlet state, which then efficiently undergoes intersystem crossing (ISC) to a more stable triplet state. This triplet state is a powerful hydrogen abstracting agent, capable of removing a hydrogen atom from a suitable donor molecule, thereby generating a ketyl radical and a substrate radical. This initiation step is fundamental to many photochemical reactions.

The efficiency of this hydrogen abstraction process is significantly influenced by the nature of substituents on the benzophenone aromatic rings. Electron-withdrawing groups are generally expected to enhance the reactivity of the triplet state, while electron-donating groups may decrease it. This guide focuses on validating this principle by comparing this compound, which possesses a strong electron-withdrawing nitro group, with other benzophenone derivatives.

Comparative Analysis of Hydrogen Abstraction Efficiency

To quantitatively assess the hydrogen abstraction capabilities of this compound, its performance is compared against unsubstituted benzophenone, 4-Methoxybenzophenone (containing an electron-donating group), and 4-Chlorobenzophenone (containing a weakly electron-withdrawing group). The key parameters for comparison are the quantum yield of photoreduction (Φ_PR) and the rate constant of hydrogen abstraction (k_H) from a standard hydrogen donor, isopropanol (B130326).

CompoundSubstituent EffectTriplet Quantum Yield (Φ_T)Photoreduction Quantum Yield (Φ_PR) in IsopropanolRate Constant of H-abstraction from Isopropanol (k_H) [M⁻¹s⁻¹]
BenzophenoneUnsubstituted~11.16[1]1.3 x 10⁶
This compound Strong Electron-Withdrawing > 0.6 (estimated for nitro-aromatics)[2] Data not found< 100 (estimated for 1-nitronaphthalene)[2]
4-MethoxybenzophenoneStrong Electron-Donating--1.2 x 10⁵
4-ChlorobenzophenoneWeak Electron-Withdrawing-Data not foundData not found
di-para-MethoxybenzophenoneStrong Electron-Donating--1.2 x 10⁵[3]
di-para-TrifluoromethylbenzophenoneStrong Electron-Withdrawing--4.0 x 10⁶[3]

Mechanism of Hydrogen Abstraction

The generally accepted mechanism for hydrogen abstraction by benzophenones from an alcohol (R₂CHOH) is initiated by the photoexcitation of the benzophenone (BP).

Hydrogen_Abstraction_Mechanism BP Benzophenone (BP) BP_S1 ¹BP* (Singlet Excited State) BP->BP_S1 hν (UV light) BP_T1 ³BP* (Triplet Excited State) BP_S1->BP_T1 Intersystem Crossing (ISC) Ketyl_Radical Ketyl Radical BP_T1->Ketyl_Radical + R₂CHOH (Hydrogen Abstraction) Product Photoproducts Ketyl_Radical->Product Substrate_Radical Substrate Radical Substrate_Radical->Product

Caption: Mechanism of photoinitiated hydrogen abstraction by benzophenone.

The triplet excited state of benzophenone (³BP*) abstracts a hydrogen atom from the alcohol, resulting in the formation of a benzophenone ketyl radical and an alcohol-derived radical. These radical species can then undergo various subsequent reactions, such as dimerization, to form stable photoproducts.

Experimental Protocols

Laser Flash Photolysis for Determining Triplet State Lifetime and Hydrogen Abstraction Rate Constant

Laser flash photolysis is a powerful technique to study the kinetics of transient species, such as the triplet state of benzophenones.

Experimental Setup:

LFP_Setup Laser Pulsed Laser (e.g., Nd:YAG, 355 nm) Sample_Cell Sample Cell (Quartz Cuvette) Laser->Sample_Cell Pump Pulse Monochromator Monochromator Sample_Cell->Monochromator Probe Beam Probe_Lamp Probe Lamp (e.g., Xenon Arc Lamp) Probe_Lamp->Sample_Cell Detector Detector (e.g., PMT) Monochromator->Detector Oscilloscope Oscilloscope Detector->Oscilloscope Computer Computer Oscilloscope->Computer

Caption: Schematic of a typical laser flash photolysis setup.

Procedure:

  • Sample Preparation: Prepare a deoxygenated solution of the benzophenone derivative in a suitable solvent (e.g., acetonitrile) containing the hydrogen donor (e.g., isopropanol) at a known concentration. Deoxygenation is crucial as oxygen can quench the triplet state.

  • Excitation: Excite the sample with a short laser pulse at a wavelength where the benzophenone derivative absorbs (e.g., 355 nm from a Nd:YAG laser).

  • Monitoring: Monitor the change in absorbance of the sample at a wavelength corresponding to the triplet-triplet absorption of the benzophenone derivative (typically around 530 nm) using a continuous probe lamp.

  • Data Acquisition: Record the decay of the transient absorption signal over time using a fast detector and oscilloscope.

  • Kinetic Analysis: The observed decay rate of the triplet state will be pseudo-first-order in the presence of the hydrogen donor. The rate constant for hydrogen abstraction (k_H) can be determined from the slope of a plot of the observed decay rate constant versus the concentration of the hydrogen donor.

Chemical Actinometry for Determining Photoreduction Quantum Yield

The quantum yield of a photochemical reaction is the number of moles of a product formed per mole of photons absorbed. Chemical actinometry is a standard method for determining the photon flux of the light source used for irradiation.

Experimental Workflow:

Actinometry_Workflow cluster_actinometer Actinometer Irradiation cluster_sample Sample Irradiation Actinometer_Sol Prepare Potassium Ferrioxalate (B100866) Solution Irradiate_Actinometer Irradiate for a known time (t) Actinometer_Sol->Irradiate_Actinometer Develop_Complex Add 1,10-phenanthroline (B135089) to form Fe(phen)₃²⁺ complex Irradiate_Actinometer->Develop_Complex Measure_Abs_Act Measure Absorbance at 510 nm Develop_Complex->Measure_Abs_Act Calculate_Flux Calculate_Flux Measure_Abs_Act->Calculate_Flux Calculate Photon Flux (I₀) Sample_Sol Prepare Benzophenone/Isopropanol Solution Irradiate_Sample Irradiate under identical conditions Sample_Sol->Irradiate_Sample Analyze_Product Analyze product formation (e.g., GC, HPLC) Irradiate_Sample->Analyze_Product Calculate_Phi Calculate Quantum Yield (Φ_PR) Analyze_Product->Calculate_Phi Calculate moles of product Calculate_Flux->Calculate_Phi

Caption: Workflow for determining photoreduction quantum yield using chemical actinometry.

Procedure:

  • Actinometer Preparation: Prepare a solution of potassium ferrioxalate in dilute sulfuric acid. This solution is light-sensitive and should be handled in the dark or under red light.[4][5]

  • Actinometer Irradiation: Irradiate a known volume of the actinometer solution in the photoreactor for a precisely measured time.

  • Fe²⁺ Quantification: After irradiation, add a solution of 1,10-phenanthroline and a buffer to an aliquot of the irradiated actinometer solution. This forms a colored complex with the Fe²⁺ ions produced during the photoreaction. Measure the absorbance of this complex at 510 nm.[4][5]

  • Photon Flux Calculation: Using a calibration curve of absorbance versus Fe²⁺ concentration and the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, calculate the photon flux of the light source.

  • Sample Irradiation: Irradiate a solution of the benzophenone derivative in isopropanol under the exact same conditions used for the actinometry.

  • Product Analysis: After irradiation, determine the concentration of the photoreduction product (e.g., benzpinacol) using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Quantum Yield Calculation: The photoreduction quantum yield is calculated by dividing the moles of product formed by the total number of photons absorbed by the sample, which is determined from the photon flux and irradiation time.

Conclusion

This guide provides a framework for validating the mechanism of hydrogen abstraction by this compound through a comparative study with other benzophenone derivatives. The provided experimental protocols for laser flash photolysis and chemical actinometry offer robust methods for obtaining the necessary quantitative data to assess the photochemical reactivity. While direct experimental data for this compound remains elusive in the readily available literature, the established trends for substituted benzophenones suggest that the electron-withdrawing nitro group should significantly impact its hydrogen abstraction efficiency. Further experimental investigation is warranted to precisely quantify these effects and complete the comparative analysis.

References

A Comparative Analysis of 3-Nitrobenzophenone as a Potential UV Filter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the performance of 3-Nitrobenzophenone as a potential ultraviolet (UV) filter against commonly used organic and inorganic sunscreen agents. Due to the limited publicly available experimental data on the direct application of this compound as a UV filter, this comparison relies on theoretical considerations, data from structurally related compounds, and extensive experimental data for established UV filters.

Executive Summary

This compound, a derivative of benzophenone (B1666685), possesses a chromophore that suggests UV absorption capabilities. However, a comprehensive evaluation of its performance as a UV filter requires rigorous experimental validation of its UV absorption spectrum, photostability, and Sun Protection Factor (SPF). This guide presents the available data for common UV filters—Oxybenzone, Avobenzone (B1665848), Octinoxate, Zinc Oxide, and Titanium Dioxide—to establish a benchmark for any future experimental evaluation of this compound.

Data Presentation

For a direct and accessible comparison, the following tables summarize the key performance indicators for the selected UV filters. Data for this compound is largely theoretical or inferred and is presented to guide future research.

Table 1: UV Absorption Characteristics

UV FilterChemical Classλmax (nm)Molar Extinction Coefficient (εmax) (M⁻¹cm⁻¹)UV Protection Range
This compound Nitro-substituted Benzophenone~250, ~300, ~350 (Estimated)~10,000, ~1,000, ~100 (Estimated for a related compound)UVA/UVB (Theoretical)
Oxybenzone (Benzophenone-3) Benzophenone~288, ~35020,381 (at 290 nm)UVB, UVA2[1][2][3]
Avobenzone Dibenzoylmethane~357-UVA1
Octinoxate Cinnamate~311-UVB[4][5]
Zinc Oxide (ZnO) Inorganic~362-372-Broad Spectrum (UVA/UVB)[4][6][7]
Titanium Dioxide (TiO₂) Inorganic~325-365-UVB, UVA2[8][9]

Note: Data for this compound is estimated based on studies of nitrobenzaldehydes and general knowledge of benzophenone derivatives. Experimental verification is required.

Table 2: Photostability and SPF Performance

UV FilterPhotostabilityIn Vitro SPF (Reported Values)
This compound Data Not AvailableData Not Available
Oxybenzone Generally considered photostable.-
Avobenzone Photolabile; degrades upon UV exposure, often stabilized with other filters.[9][10]A formulation with quercetin (B1663063) and avobenzone showed an in vitro SPF of over 30.[11]
Octinoxate Not highly photostable; can degrade upon UV exposure.[4]-
Zinc Oxide (ZnO) Photostable.In vitro SPF values can sometimes be lower than in vivo results for high concentrations.[7][8][12]
Titanium Dioxide (TiO₂) Photostable.A 5% TiO₂ cream showed an in vitro SPF of 20+.[13] Nanosized TiO₂ generally shows a higher SPF than submicron-sized particles.[6]

Experimental Protocols

Accurate and reproducible data is paramount in evaluating the efficacy of UV filters. The following are detailed methodologies for key experiments cited in this guide.

Determination of UV Absorption Spectrum

Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar extinction coefficient (εmax) of the UV filter.

Methodology:

  • Sample Preparation: Prepare a series of solutions of the UV filter in a suitable solvent (e.g., ethanol, cyclohexane) at known concentrations.

  • Spectrophotometry: Use a calibrated UV-Vis spectrophotometer to measure the absorbance of each solution across the UV range (typically 200-400 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), where A is absorbance, c is the concentration, and l is the path length, calculate the molar extinction coefficient (ε) at each λmax.

In Vitro Sun Protection Factor (SPF) Determination

Objective: To measure the effectiveness of a sunscreen formulation containing the UV filter in protecting against UVB radiation.

Methodology (based on ISO 23675):

  • Substrate Preparation: Use a roughened polymethylmethacrylate (PMMA) plate as a substrate to mimic the surface of the skin.

  • Sample Application: Apply a uniform film of the sunscreen formulation containing the UV filter onto the PMMA plate at a standardized concentration (e.g., 1.3 mg/cm²).

  • UV Transmission Measurement: Use a spectrophotometer with an integrating sphere to measure the transmission of UV radiation through the sunscreen-coated plate at defined wavelengths across the UVB and UVA range (290-400 nm).

  • SPF Calculation: The SPF is calculated using the following equation:

    SPF = ∫ E(λ) I(λ) dλ / ∫ E(λ) I(λ) T(λ) dλ

    where E(λ) is the solar spectral irradiance, I(λ) is the erythemal action spectrum, and T(λ) is the spectral transmittance of the sample.

Photostability Testing

Objective: To evaluate the ability of the UV filter to retain its protective properties after exposure to UV radiation.

Methodology:

  • Sample Preparation: Prepare a solution of the UV filter or a sunscreen formulation containing the filter.

  • UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator or a UV lamp.

  • Analysis:

    • Spectrophotometric Method: Measure the UV absorption spectrum of the sample before and after irradiation. A decrease in absorbance indicates photodegradation.

    • Chromatographic Method (HPLC): Use High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the UV filter before and after irradiation.

  • Data Analysis: Calculate the percentage of degradation of the UV filter as a function of UV exposure time.

Mandatory Visualization

Mechanism of Action for Organic UV Filters

Organic UV filters, such as benzophenones, function by absorbing high-energy UV photons. This absorption excites the molecule to a higher energy state. The molecule then returns to its ground state through various relaxation pathways, releasing the energy as less harmful, longer-wavelength radiation (e.g., heat).

G UV_Photon UV Photon (High Energy) Ground_State Organic UV Filter (Ground State) UV_Photon->Ground_State Absorption Excited_State Excited State Ground_State->Excited_State Excitation Excited_State->Ground_State Relaxation Heat Heat (Low Energy) Excited_State->Heat Energy Release

Caption: Energy transition diagram for an organic UV filter.

Experimental Workflow for In Vitro SPF Determination

The following diagram illustrates the key steps in determining the in vitro SPF of a sunscreen formulation.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Formulation Sunscreen Formulation Application Uniform Application (1.3 mg/cm²) Formulation->Application PMMA_Plate PMMA Plate PMMA_Plate->Application Measurement Measure UV Transmittance (290-400 nm) Application->Measurement Spectrophotometer UV-Vis Spectrophotometer Spectrophotometer->Measurement Calculation SPF Calculation Measurement->Calculation

Caption: Workflow for in vitro SPF determination.

Conclusion and Future Directions

While this compound exhibits a chemical structure indicative of a potential UV filter, there is a clear and critical need for experimental data to validate its performance. The comparative data from established UV filters like Oxybenzone, Avobenzone, Octinoxate, Zinc Oxide, and Titanium Dioxide provide a robust framework for such an evaluation.

Future research on this compound should prioritize:

  • Comprehensive Spectroscopic Analysis: To accurately determine its UV absorption profile.

  • Rigorous Photostability Testing: To understand its degradation kinetics and byproducts.

  • In Vitro and In Vivo SPF Studies: To quantify its efficacy in sunscreen formulations.

Without such data, the viability of this compound as a safe and effective UV filter remains speculative. This guide serves as a foundational document to inform and direct the necessary experimental investigations.

References

A Comparative Photochemical Analysis: Benzophenone vs. Thiobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photochemical properties of benzophenone (B1666685) and its sulfur analogue, thiobenzophenone (B74592). The distinct photochemical behaviors of these compounds, arising from the substitution of a carbonyl oxygen with a sulfur atom, have significant implications for their applications in photochemistry, photosensitization, and drug development. This analysis is supported by experimental data from peer-reviewed literature, detailing key photochemical parameters and reaction pathways.

Core Photophysical and Photochemical Properties

Benzophenone is a well-studied photosensitizer, renowned for its efficient intersystem crossing to a reactive triplet state.[1][2][3] Thiobenzophenone, while less extensively studied, exhibits unique photochemical characteristics, including its distinct color and higher reactivity.[4][5]

Data Summary: Photophysical and Photochemical Parameters

The following tables summarize key quantitative data for benzophenone and thiobenzophenone, providing a basis for their comparative analysis. It is important to note that experimental conditions can significantly influence these values.

ParameterBenzophenoneThiobenzophenonePrimary References
λmax (n→π)*~330-360 nm~595 nm[4][6]
Intersystem Crossing (ISC) Quantum Yield (ΦISC) Nearly 1.0High (implied, but specific value not consistently reported)[1][2][3][7]
Fluorescence Quantum Yield (Φf) < 0.01Very low (not consistently reported)[6][8]
Triplet State (T₁) Energy ~69 kcal/molLower than benzophenone (specific value varies)[2]
Triplet State (T₁) Lifetime (τT) 5-10 µs (in solution)Shorter than benzophenone, susceptible to self-quenching[6][9][10]
Photochemical ReactionBenzophenoneThiobenzophenonePrimary References
Primary Photoreaction Hydrogen abstractionHydrogen abstraction, [2+2] cycloaddition, photooxidation[1][4][10][11]
Quantum Yield of Photoreduction (ΦR) Can approach 2.0 (in isopropanol)Dependent on substrate and conditions[11]
Rate Constant for H-abstraction from isopropanol ~1.8 x 10⁶ M⁻¹s⁻¹Not consistently reported[12]
Key Intermediate Ketyl radicalThioketyl radical[6][9]
Major Photoproducts Benzopinacol, Acetone (from isopropanol)Varies: benzhydryl mercaptan, disulfides, cycloaddition adducts, benzophenone (upon photooxidation)[4][5][11][13][14]

Photochemical Pathways and Mechanisms

The photochemical behavior of both benzophenone and thiobenzophenone is dictated by the properties of their excited states. Upon absorption of UV-Vis light, the molecule is promoted to an excited singlet state (S₁), which then undergoes rapid intersystem crossing (ISC) to the lowest triplet state (T₁). This triplet state is the primary photoactive species for both molecules.

Jablonski Diagrams

The following Jablonski diagrams illustrate the electronic state transitions for benzophenone and thiobenzophenone.

G Benzophenone Jablonski Diagram cluster_S Singlet States cluster_T Triplet States S0 S₀ S1 S₁ (n,π) S0->S1 Absorption (n→π) S2 S₂ (π,π) S0->S2 S1->S0 Fluorescence (Φ < 0.01) T2 T₂ (π,π) S1->T2 ISC (Φ ≈ 1) S2->S1 IC T1 T₁ (n,π) T1->S0 Phosphorescence T1->S0 Non-radiative decay T2->T1 IC

Caption: Jablonski diagram for benzophenone.

G Thiobenzophenone Jablonski Diagram cluster_S Singlet States cluster_T Triplet States S0 S₀ S1 S₁ (n,π) S0->S1 Absorption (n→π) S2 S₂ (π,π) S0->S2 S1->S0 Fluorescence (very low) T2 T₂ (n,π) S1->T2 ISC S2->S1 IC T1 T₁ (π,π) T1->S0 Phosphorescence T1->S0 Non-radiative decay T2->T1 IC G Photochemical Reaction Pathway of Benzophenone BP_S0 Benzophenone (S₀) BP_S1 Benzophenone (S₁) BP_S0->BP_S1 RH Hydrogen Donor (R-H) BP_T1 Benzophenone (T₁) BP_S1->BP_T1 ISC Ketyl Benzophenone Ketyl Radical BP_T1->Ketyl + R-H R_radical R• Pinacol Benzopinacol Ketyl->Pinacol + Ketyl Radical G Photochemical Reaction Pathways of Thiobenzophenone TBP_S0 Thiobenzophenone (S₀) TBP_S1 Thiobenzophenone (S₁) TBP_S0->TBP_S1 RH Hydrogen Donor (R-H) Olefin Olefin Oxygen O₂ TBP_T1 Thiobenzophenone (T₁) TBP_S1->TBP_T1 ISC Thioketyl Thioketyl Radical TBP_T1->Thioketyl + R-H Cycloadduct [2+2] Cycloadduct TBP_T1->Cycloadduct + Olefin BP_ox Benzophenone TBP_T1->BP_ox + O₂ Sulfur Sulfur G Workflow for Quantum Yield Determination cluster_actinometer Actinometer Calibration cluster_sample Sample Measurement Actinometer Prepare Actinometer Solution (e.g., Ferrioxalate) Irradiate_Act Irradiate Actinometer Actinometer->Irradiate_Act Analyze_Act Analyze Actinometer (e.g., Spectrophotometry) Irradiate_Act->Analyze_Act Photon_Flux Determine Photon Flux Analyze_Act->Photon_Flux Calculate_QY Calculate Quantum Yield (Φ = Moles Reacted / Photon Flux) Photon_Flux->Calculate_QY Sample Prepare Sample Solution Irradiate_Sample Irradiate Sample (identical conditions) Sample->Irradiate_Sample Analyze_Sample Analyze Product Formation or Reactant Disappearance (e.g., GC, HPLC, Spectroscopy) Irradiate_Sample->Analyze_Sample Mole_Reacted Determine Moles Reacted Analyze_Sample->Mole_Reacted Mole_Reacted->Calculate_QY G Transient Absorption Spectroscopy Workflow Laser Pulsed Laser System Pump Pump Pulse (Excitation) Laser->Pump Probe Probe Pulse (White Light Continuum) Laser->Probe Sample Sample Cell Pump->Sample Probe->Sample Detector Spectrometer/Detector Sample->Detector Data Transient Absorption Spectrum (ΔA vs. λ and time) Detector->Data

References

A Comparative Guide to the Structural Confirmation of Synthesized 3-Nitrobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the structure of synthesized 3-nitrobenzophenone and its derivatives. It includes detailed experimental protocols, comparative spectral data, and a logical workflow for structural elucidation to aid researchers in the unambiguous identification of their target compounds.

Introduction

Benzophenone (B1666685) and its derivatives are important structural motifs in medicinal chemistry and materials science. The introduction of a nitro group, as in this compound, can significantly influence the molecule's chemical properties and biological activity. Therefore, unequivocal structural confirmation after synthesis is paramount. This guide outlines the standard analytical methodologies employed for this purpose, presenting a comparative analysis of their utility in the context of this compound and related analogues.

Workflow for Structural Confirmation

The structural confirmation of a newly synthesized compound follows a logical progression of analytical techniques. The general workflow is designed to first confirm the molecular weight and elemental composition, followed by the identification of functional groups and finally the elucidation of the specific arrangement of atoms within the molecule.

Structural Confirmation Workflow General Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight IR Infrared (IR) Spectroscopy Purification->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Purification->NMR Connectivity Purity Purity Assessment (e.g., HPLC, Elemental Analysis) NMR->Purity Final Confirmation

Caption: A general workflow for the synthesis, purification, and structural confirmation of an organic compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and two common structural analogues: benzophenone (the parent compound) and 4-nitrobenzophenone (B109985) (a positional isomer). This comparative data highlights the influence of the nitro group's position on the spectral characteristics.

Table 1: ¹H NMR Spectral Data (CDCl₃, δ ppm)

CompoundAromatic Protons (m)
Benzophenone 7.82-7.79 (m, 4H), 7.61-7.57 (m, 2H), 7.50-7.46 (m, 4H)
This compound 8.63 (t, J = 1.8 Hz, 1H), 8.45 (ddd, J = 8.2, 2.3, 1.1 Hz, 1H), 8.16 (dt, J = 7.7, 1.4 Hz, 1H), 7.83-7.79 (m, 2H), 7.72-7.66 (m, 2H), 7.55-7.49 (m, 2H)
4-Nitrobenzophenone 8.34 (d, J = 8.8 Hz, 2H), 7.91 (d, J = 8.8 Hz, 2H), 7.83-7.79 (m, 2H), 7.68-7.63 (m, 1H), 7.54-7.49 (m, 2H)

Table 2: ¹³C NMR Spectral Data (CDCl₃, δ ppm)

CompoundC=OAromatic Carbons
Benzophenone 196.7137.6, 132.4, 130.0, 128.3
This compound 194.5148.3, 139.0, 135.2, 133.9, 130.2, 129.9, 129.1, 128.7, 127.6, 124.8
4-Nitrobenzophenone 195.1149.9, 142.9, 137.9, 133.2, 130.9, 130.1, 128.7, 123.7

Table 3: IR Spectral Data (KBr, cm⁻¹)

CompoundC=O StretchN-O Stretch (Asymmetric)N-O Stretch (Symmetric)
Benzophenone ~1660--
This compound ~1665~1528~1350
4-Nitrobenzophenone ~1662~1525~1348

Table 4: Mass Spectrometry Data (EI-MS, m/z)

CompoundMolecular Ion [M]⁺Key Fragments
Benzophenone 182105 (C₆H₅CO⁺), 77 (C₆H₅⁺)
This compound 227105 (C₆H₅CO⁺), 77 (C₆H₅⁺)[1]
4-Nitrobenzophenone 227105 (C₆H₅CO⁺), 77 (C₆H₅⁺)

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic procedures and analytical measurements.

Synthesis of this compound via Friedel-Crafts Acylation

This procedure outlines a general method for the synthesis of this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 3-Nitrobenzoyl chloride

  • Anhydrous Benzene (B151609)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous benzene.

  • Addition of Acylating Agent: 3-Nitrobenzoyl chloride (1 equivalent) dissolved in anhydrous benzene is added dropwise to the stirred suspension at 0 °C (ice bath).

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of crushed ice, followed by concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structure.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the carbonyl (C=O) and nitro (N-O) functional groups.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Analyze the sample using an electron ionization (EI) mass spectrometer.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structural components.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the unambiguous structural confirmation of synthesized this compound derivatives. By comparing the acquired experimental data with the reference data provided in this guide, researchers can confidently verify the identity and purity of their compounds, which is a critical step in the advancement of their research and development endeavors.

References

Safety Operating Guide

Proper Disposal of 3-Nitrobenzophenone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-nitrobenzophenone is a critical aspect of laboratory safety and environmental responsibility. As a nitro-containing organic compound, it is imperative to manage it as hazardous waste to mitigate potential risks to human health and the environment. Improper disposal, such as discarding it in regular trash or washing it down the drain, is strictly prohibited and can lead to significant environmental contamination and legal consequences.[1] This guide provides a comprehensive, procedural framework for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.[1]

Hazard Profile and Safety Summary

Key Hazard Information (Inferred from Similar Compounds):

PropertyDataReference
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Signal Word Warning[2]
Physical State Solid / Powder[3]
Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe and compliant disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to wear appropriate PPE to prevent exposure.[1][4]

  • Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety glasses conforming to EN166 (EU) or NIOSH (US) standards.[3][5]

  • Skin Protection: Wear compatible, chemical-resistant gloves and protective clothing to prevent skin contact.[3][4]

  • Respiratory Protection: If there is a risk of dust formation or if working outside a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal.

  • Treat as Hazardous Waste: this compound must be managed as hazardous waste.[1]

  • Solid Waste Stream: Collect solid this compound waste in a designated, compatible container. Do not mix it with liquid waste.[1]

  • Container Requirements:

    • The container must be in good condition, leak-proof, and compatible with the chemical.[6]

    • It should be kept closed at all times except when adding waste.[6][7]

    • The container should be clean on the outside.[6][8]

Step 3: Labeling of Hazardous Waste

Accurate and clear labeling is a critical regulatory requirement.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[1][6]

  • Content Identification: The label must include the full chemical name, "this compound," and the approximate quantity.[7]

  • Hazard Information: Indicate the associated hazards (e.g., "Irritant," "Skin/Eye Irritant").[1]

Step 4: Storage of Hazardous Waste

Proper storage of hazardous waste pending disposal is crucial to prevent accidents and ensure compliance.

  • Designated Area: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[9]

  • Secondary Containment: Liquid waste containers should be kept in secondary containment to prevent spills.[7] While this compound is a solid, any rinsate collected will be liquid and require secondary containment.

  • Incompatible Materials: Store away from incompatible materials, such as strong oxidizing agents and strong bases.[3]

  • Storage Limits: Be aware of your institution's limits on the amount of hazardous waste that can be stored in a lab. For example, some institutions limit storage to 10 gallons of hazardous waste.[7]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through proper channels.

  • Licensed Vendor: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1]

  • EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7]

Step 6: Decontamination of Empty Containers

A container that has held this compound is not considered "empty" until it has been properly decontaminated.

  • Rinsing Procedure: Rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol) three times.[1]

  • Collect Rinsate: The first rinse, and for highly toxic chemicals, the first three rinses, must be collected and disposed of as hazardous waste.[7][10] Given the hazardous nature of nitro compounds, it is best practice to collect all rinsate as hazardous waste.

  • Final Disposal of Container: Once triple-rinsed, the original label should be defaced or removed.[1][10] The clean, defaced container can then typically be disposed of in the regular trash or recycled according to your institution's policy.[1]

Experimental Protocols and Visualizations

While no specific experimental protocols for the disposal of this compound were found, the following logical workflow diagram illustrates the decision-making process and procedural steps for its proper disposal based on general hazardous waste management principles.

cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Storage cluster_disposal Disposal cluster_decon Container Decontamination start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Leak-Proof Hazardous Waste Container ppe->container label_container Label Container: 'Hazardous Waste' 'this compound' Accumulation Date Hazard Information container->label_container add_waste Add Solid Waste to Container label_container->add_waste store Store Sealed Container in Designated Satellite Accumulation Area add_waste->store empty_container Empty Container? add_waste->empty_container pickup Contact EHS for Waste Pickup store->pickup end End: Waste Transferred to Licensed Vendor pickup->end triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label dispose_container Dispose of Clean Container per Institutional Policy deface_label->dispose_container

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 3-Nitrobenzophenone. Adherence to these procedures is mandatory for all laboratory personnel to ensure a safe working environment and regulatory compliance.

Hazard and Exposure Summary

This compound is a hazardous chemical that poses significant risks upon exposure. It is classified as a skin, eye, and respiratory irritant. All handling procedures must be conducted with the appropriate personal protective equipment and engineering controls to minimize exposure.

Quantitative Data Summary
PropertyValueSource
Chemical Name This compound-
CAS Number 2243-80-3-
Molecular Formula C13H9NO3--INVALID-LINK--
Physical State Solid, Powder--INVALID-LINK--
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation--INVALID-LINK--
Occupational Exposure Limit (OEL) Not Established--INVALID-LINK--, --INVALID-LINK--

Personal Protective Equipment (PPE) Protocol

All personnel handling this compound must use the following PPE. This equipment should be donned before entering the designated handling area and removed before exiting.

PPE CategorySpecificationRationale
Hand Protection Butyl Rubber GlovesProvides superior protection against nitro-compounds.
Eye and Face Protection Chemical Safety Goggles and a Face ShieldProtects against splashes and airborne particles.
Respiratory Protection Air-Purifying Respirator with Organic Vapor (OV) Cartridge and a P100 Particulate FilterProtects against inhalation of harmful vapors and fine dust particles.
Body Protection Chemical-Resistant Laboratory CoatProvides a barrier against skin contact.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the mandatory, sequential steps for the safe handling of this compound.

3.1. Preparation and Engineering Controls

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Fume Hood Verification: Ensure the fume hood is functioning correctly and the airflow is adequate before commencing any work.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) and have them readily available inside the fume hood to minimize movement in and out of the controlled area.

3.2. Weighing and Transfer

  • Tare Container: Place a tared weigh boat or container on the analytical balance inside the fume hood.

  • Dispense Slowly: Carefully and slowly dispense the this compound powder to avoid generating dust.

  • Seal Container: Immediately after weighing, securely seal the container of this compound.

  • Transfer to Reaction: If transferring to a reaction vessel, do so carefully within the fume hood to prevent spills.

3.3. Post-Handling

  • Decontamination: Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or acetone) and absorbent pads.

  • Waste Segregation: All contaminated materials (weigh boats, pipette tips, gloves, etc.) must be disposed of as hazardous waste.

Disposal Plan

The disposal of this compound and associated waste must be handled with extreme care to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Characterization

  • Solid Waste: Unused this compound, contaminated labware (e.g., weigh boats, gloves, absorbent pads).

  • Liquid Waste: Solutions containing this compound and rinsates from decontamination procedures.

4.2. Step-by-Step Disposal Protocol

  • Waste Segregation: Collect solid and liquid waste in separate, clearly labeled, and compatible hazardous waste containers. Do not mix with other waste streams.

  • Container Labeling: Label each waste container with "Hazardous Waste," the full chemical name "this compound," the accumulation start date, and the associated hazards (Irritant).

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Empty Container Disposal: Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the original label should be defaced, and the container can be disposed of as non-hazardous waste according to institutional policy.

  • Professional Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designate & Verify Fume Hood gather_materials Gather All Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Powder don_ppe->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Surfaces & Equipment transfer->decontaminate Post-Handling segregate_waste Segregate Contaminated Materials decontaminate->segregate_waste label_waste Label Hazardous Waste Containers segregate_waste->label_waste Initiate Disposal store_waste Store in Designated Area label_waste->store_waste arrange_pickup Arrange for EHS Pickup store_waste->arrange_pickup

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.